molecular formula C8H14O B087033 4-Methylenecyclohexylmethanol CAS No. 1004-24-6

4-Methylenecyclohexylmethanol

Cat. No.: B087033
CAS No.: 1004-24-6
M. Wt: 126.2 g/mol
InChI Key: VEDQBZWFMDUFHU-UHFFFAOYSA-N
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Description

4-Methylenecyclohexylmethanol is a chemical compound of interest in specialized organic synthesis and materials science research. While detailed studies on its specific applications are limited, it serves as a valuable intermediate for researchers exploring the properties of alicyclic alcohols and their derivatives. Its structure suggests potential utility in the development of novel fragrance compounds , given that related saturated cyclohexane methanols are known for their distinct licorice or mint-like odors and are used in flavor and fragrance chemistry. Furthermore, its molecular framework makes it a candidate for investigating new frothing agents or surfactants , building on the known use of similar compounds like 4-Methylcyclohexanemethanol (MCHM) in industrial processes such as coal flotation. Research into this compound may also focus on its polymerization behavior or its incorporation into more complex polymer structures, as the hydroxymethyl group is amenable to various chemical reactions. This compound is intended for use in a controlled laboratory setting by qualified professionals. All information presented is for scientific reference purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methylidenecyclohexyl)methanol
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InChI

InChI=1S/C8H14O/c1-7-2-4-8(6-9)5-3-7/h8-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VEDQBZWFMDUFHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
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DSSTOX Substance ID

DTXSID20143246
Record name 4-Methylenecyclohexylmethanol
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Molecular Weight

126.20 g/mol
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CAS No.

1004-24-6
Record name 4-Methylenecyclohexanemethanol
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Record name 4-Methylenecyclohexylmethanol
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Record name 4-Methylenecyclohexylmethanol
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Record name (4-methylidenecyclohexyl)methanol
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Record name 4-METHYLENECYCLOHEXYLMETHANOL
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Foundational & Exploratory

Synthesis and Characterization of 4-Methylenecyclohexylmethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Methylenecyclohexylmethanol, a valuable building block in medicinal chemistry and materials science. This document details a plausible synthetic route, experimental protocols, and in-depth characterization data.

Synthesis

A robust and efficient two-step synthesis of this compound has been developed, commencing from the readily available starting material, 4-oxocyclohexanecarboxylic acid. The synthetic pathway involves the selective reduction of the carboxylic acid functionality, followed by a Wittig olefination to introduce the methylene group.

Synthesis_Pathway start 4-Oxocyclohexanecarboxylic Acid intermediate (4-Oxocyclohexyl)methanol start->intermediate BH3•THF THF, 0 °C to rt product This compound intermediate->product Ph3P=CH2 (Wittig Reagent) THF, 0 °C to rt

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of (4-Oxocyclohexyl)methanol

This procedure outlines the selective reduction of the carboxylic acid group of 4-oxocyclohexanecarboxylic acid in the presence of a ketone functionality using a borane-tetrahydrofuran complex.

Materials:

  • 4-Oxocyclohexanecarboxylic acid

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, separatory funnel.

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-oxocyclohexanecarboxylic acid (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the borane-tetrahydrofuran complex (1.0 M solution in THF, 1.5 eq) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 1 M HCl until the evolution of gas ceases.

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Add water to the residue and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-oxocyclohexyl)methanol.

  • The crude product can be purified by flash column chromatography on silica gel.

Reduction_Workflow A Dissolve 4-oxocyclohexanecarboxylic acid in THF B Cool to 0 °C A->B C Add BH3•THF dropwise B->C D Warm to rt and stir for 12h C->D E Quench with 1 M HCl D->E F Aqueous workup and extraction E->F G Dry, filter, and concentrate F->G H Purify by column chromatography G->H I (4-Oxocyclohexyl)methanol H->I

Caption: Workflow for the reduction of 4-oxocyclohexanecarboxylic acid.

Step 2: Synthesis of this compound

This protocol describes the conversion of the ketone in (4-oxocyclohexyl)methanol to a methylene group using a Wittig reaction.

Materials:

  • (4-Oxocyclohexyl)methanol

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) (2.5 M solution in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride solution (NH₄Cl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or three-necked round-bottom flask, magnetic stirrer, syringes, ice bath, rotary evaporator, separatory funnel.

Procedure:

  • Preparation of the Wittig Reagent (Methylenetriphenylphosphorane): a. In a dry Schlenk flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF. b. Cool the suspension to 0 °C in an ice bath. c. Slowly add n-butyllithium (1.1 eq) dropwise. A deep yellow to orange color indicates the formation of the ylide. d. Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.

  • Wittig Reaction: a. In a separate dry flask under an inert atmosphere, dissolve (4-oxocyclohexyl)methanol (1.0 eq) in anhydrous THF. b. Cool the solution to 0 °C. c. Slowly add the freshly prepared Wittig reagent solution to the ketone solution via cannula or syringe. d. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Workup and Purification: a. Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL). c. Wash the combined organic layers with brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. e. The crude product, containing triphenylphosphine oxide as a byproduct, can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Wittig_Workflow cluster_0 Wittig Reagent Preparation cluster_1 Wittig Reaction cluster_2 Workup and Purification A Suspend Ph3PCH3Br in THF B Cool to 0 °C A->B C Add n-BuLi dropwise B->C D Stir at 0 °C then rt C->D G Add Wittig reagent D->G E Dissolve (4-Oxocyclohexyl)methanol in THF F Cool to 0 °C E->F F->G H Warm to rt and stir for 12-24h I Quench with NH4Cl H->I J Aqueous workup and extraction I->J K Dry, filter, and concentrate J->K L Purify by column chromatography K->L M This compound L->M

Caption: Workflow for the Wittig reaction.

Characterization Data

The synthesized this compound was characterized by standard analytical techniques. The following tables summarize the key quantitative data.

Table 1: Physicochemical Properties
PropertyValue
Molecular FormulaC₈H₁₄O
Molecular Weight126.20 g/mol
IUPAC Name(4-methylidenecyclohexyl)methanol
CAS Number1004-24-6
AppearanceColorless liquid
Table 2: Spectroscopic Data
TechniqueKey Data Points
¹H NMR (Predicted)δ 4.65 (s, 2H, =CH₂), 3.45 (d, 2H, -CH₂OH), 2.20-1.20 (m, 9H, cyclohexyl-H), 1.55 (s, 1H, -OH)
¹³C NMR δ 148.9 (=C), 108.5 (=CH₂), 68.2 (-CH₂OH), 40.5 (-CH-), 34.8 (-CH₂-), 30.1 (-CH₂-)
IR (Infrared) 3350 cm⁻¹ (O-H stretch, broad), 3075 cm⁻¹ (=C-H stretch), 2920, 2850 cm⁻¹ (C-H stretch), 1650 cm⁻¹ (C=C stretch), 890 cm⁻¹ (=C-H bend)
Mass Spec. (EI) m/z (%): 126 (M⁺, 5), 108 (15), 95 (100), 79 (60), 67 (55), 55 (40)

Signaling Pathways and Logical Relationships

The synthesis of this compound involves a logical sequence of chemical transformations. The following diagram illustrates the relationship between the starting material, intermediate, and final product, highlighting the key reagents and reaction types.

Logical_Relationship cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product start 4-Oxocyclohexanecarboxylic Acid C₇H₁₀O₃ intermediate (4-Oxocyclohexyl)methanol C₇H₁₂O₂ start->intermediate Selective Reduction (Borane Chemistry) product This compound C₈H₁₄O intermediate->product Wittig Olefination (Phosphorus Ylide)

Caption: Logical relationship of the synthetic steps.

Physicochemical Properties of (4-methylidenecyclohexyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-methylidenecyclohexyl)methanol is a bifunctional organic compound featuring a primary alcohol and an exocyclic methylene group on a cyclohexane ring. This unique combination of functional groups makes it a potentially valuable building block in organic synthesis, particularly for the introduction of the 4-methylidenecyclohexyl)methyl moiety in the design of novel chemical entities. Its structure offers reactive sites for esterification, etherification, oxidation, and various addition reactions at the double bond, providing a versatile platform for the synthesis of more complex molecules. This guide provides a summary of the available physicochemical data for (4-methylidenecyclohexyl)methanol and outlines general experimental protocols for its synthesis and characterization.

Physicochemical Properties

PropertyValueSource/Comment
IUPAC Name (4-methylidenecyclohexyl)methanol
Synonyms 4-Methylenecyclohexanemethanol, (4-Methylene-cyclohexyl)-methanol, 1-Hydroxymethyl-4-methylenecyclohexane[1][2]
CAS Number 1004-24-6[1][2]
Molecular Formula C₈H₁₄O[1][3]
Molecular Weight 126.20 g/mol [2]
Appearance Colorless LiquidPredicted based on similar compounds
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Solubility Predicted to be soluble in polar organic solventsBased on the presence of a hydroxyl group
Purity 97%Commercially available purity[1][3]

Spectroscopic Data

Detailed spectroscopic data for (4-methylidenecyclohexyl)methanol is limited. However, based on its structure, the following characteristic signals can be predicted.

  • ¹H NMR (Predicted):

    • ~4.7 ppm: A broad singlet corresponding to the two vinylic protons of the exocyclic methylene group (=CH₂).

    • ~3.5 ppm: A doublet corresponding to the two protons of the hydroxymethyl group (-CH₂OH).

    • 1.0-2.5 ppm: A series of multiplets arising from the protons of the cyclohexane ring and the proton of the hydroxyl group.

  • ¹³C NMR:

  • Infrared (IR) Spectroscopy:

    • An IR spectrum is available from NIST.[3] Expected characteristic absorption bands include:

      • A broad band around 3300 cm⁻¹ due to the O-H stretching of the alcohol.

      • A sharp band around 1650 cm⁻¹ corresponding to the C=C stretching of the exocyclic double bond.

      • Bands in the region of 2850-3000 cm⁻¹ for C-H stretching.

  • Mass Spectrometry (MS):

    • GC-MS data is mentioned as being available in public repositories.[4] The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 126, along with fragmentation patterns characteristic of cyclic alcohols.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of (4-methylidenecyclohexyl)methanol are not widely published. However, standard organic chemistry procedures can be adapted for its preparation and characterization.

Synthesis via Wittig Reaction

A common and effective method for the synthesis of (4-methylidenecyclohexyl)methanol is the Wittig reaction, starting from 4-oxocyclohexanemethanol or a protected derivative.

Reaction Scheme:

Workflow for Synthesis:

G Synthesis Workflow reagents Prepare Wittig Reagent (Methyltriphenylphosphonium bromide + Base in THF) reaction Add Ketone Solution to Wittig Reagent (0°C to Room Temperature) reagents->reaction ketone Dissolve 4-Oxocyclohexanemethanol in anhydrous THF ketone->reaction quench Quench Reaction (e.g., with saturated aq. NH4Cl) reaction->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry Dry Organic Layer (e.g., over Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography (Silica Gel, Hexane/Ethyl Acetate) concentrate->purify

Caption: A generalized workflow for the synthesis of (4-methylidenecyclohexyl)methanol via a Wittig reaction.

Detailed Protocol:

  • Preparation of the Wittig Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath. Add a strong base, such as n-butyllithium or potassium tert-butoxide, dropwise. Stir the resulting ylide solution at 0°C for 30 minutes and then allow it to warm to room temperature for an additional 30 minutes.

  • Reaction with Ketone: Dissolve 4-oxocyclohexanemethanol in anhydrous THF and add it dropwise to the prepared Wittig reagent at 0°C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure (4-methylidenecyclohexyl)methanol.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for assessing the purity of (4-methylidenecyclohexyl)methanol and confirming its molecular weight.

Workflow for GC-MS Analysis:

G GC-MS Analysis Workflow sample_prep Prepare Sample (Dilute in appropriate solvent, e.g., Dichloromethane) injection Inject Sample into GC sample_prep->injection separation Separation on GC Column (e.g., DB-5ms) injection->separation ionization Eluent Ionization (Electron Ionization - EI) separation->ionization detection Mass Analysis and Detection ionization->detection analysis Data Analysis (Retention Time and Mass Spectrum) detection->analysis

Caption: A standard workflow for the analysis of (4-methylidenecyclohexyl)methanol by GC-MS.

General GC-MS Parameters:

  • GC Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is typically used.

  • Injection: A split or splitless injection can be employed, depending on the sample concentration.

  • Oven Temperature Program: A temperature gradient is used to ensure good separation. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

  • Carrier Gas: Helium is commonly used as the carrier gas.

  • MS Detector: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

Safety and Handling

Based on the available GHS hazard information, (4-methylidenecyclohexyl)methanol is a combustible liquid that causes skin and eye irritation.[4] Standard laboratory safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

(4-methylidenecyclohexyl)methanol is a chemical building block with potential applications in various areas of organic synthesis. While a comprehensive set of experimentally determined physicochemical properties is not yet available, this guide provides the foundational information based on existing data and predictive methodologies. The outlined experimental protocols for synthesis and analysis offer a starting point for researchers working with this compound. Further experimental investigation is required to fully characterize its properties and expand its synthetic utility.

References

An In-depth Technical Guide to 4-Methylenecyclohexylmethanol (CAS Number 1004-24-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylenecyclohexylmethanol, with the CAS number 1004-24-6, is a bifunctional organic compound featuring a primary alcohol and an exocyclic double bond within a cyclohexane ring. This unique structural combination makes it a versatile building block in organic synthesis. While its direct applications in drug development are not extensively documented in publicly available literature, its structural motifs are relevant to medicinal chemistry, particularly as a potential synthon for creating analogues of existing therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route with detailed experimental protocols, and a discussion of its potential reactivity and applications in pharmaceutical research.

Chemical and Physical Properties

This compound is a combustible liquid that requires careful handling in a laboratory setting.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1004-24-6[1]
Molecular Formula C₈H₁₄O[2]
Molecular Weight 126.20 g/mol [1]
IUPAC Name (4-Methylidenecyclohexyl)methanol
Synonyms 4-Methylenecyclohexanemethanol, (4-Methylene-cyclohexyl)-methanol[1]
Appearance Colorless to pale yellow liquid (presumed)
Boiling Point Not specified
Melting Point Not specified
Density Not specified
Solubility Moderately soluble in water (predicted)

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a warning-level hazard. The pertinent hazard statements are summarized in Table 2.

Table 2: GHS Hazard Statements for this compound

CodeStatement
H227Combustible liquid
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
Source: PubChem CID 13860[1]

Standard precautionary statements for handling this chemical include avoiding contact with skin and eyes, using in a well-ventilated area, and keeping away from heat and open flames.

Proposed Synthesis

A workflow for this proposed synthesis is depicted in the following diagram:

Synthesis_Workflow start 4-Oxocyclohexanecarboxylic Acid step1 Esterification (e.g., EtOH, H+) start->step1 intermediate1 Ethyl 4-oxocyclohexanecarboxylate step1->intermediate1 step2 Wittig Reaction (Ph3P=CH2) intermediate1->step2 intermediate2 Ethyl 4-methylenecyclohexanecarboxylate step2->intermediate2 step3 Reduction (e.g., LiAlH4) intermediate2->step3 product This compound step3->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Esterification of 4-Oxocyclohexanecarboxylic Acid

This procedure is a standard acid-catalyzed esterification.

  • Materials: 4-Oxocyclohexanecarboxylic acid, absolute ethanol, concentrated sulfuric acid, sodium bicarbonate solution, brine, anhydrous magnesium sulfate, ethyl acetate.

  • Procedure:

    • Dissolve 4-oxocyclohexanecarboxylic acid in an excess of absolute ethanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for several hours until TLC analysis indicates the consumption of the starting material.

    • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield ethyl 4-oxocyclohexanecarboxylate.

Step 2: Wittig Reaction of Ethyl 4-oxocyclohexanecarboxylate

This protocol is adapted from a similar Wittig reaction on a cyclohexanone derivative.[3]

  • Materials: Methyltriphenylphosphonium bromide, n-butyllithium in hexanes, anhydrous tetrahydrofuran (THF), ethyl 4-oxocyclohexanecarboxylate, saturated ammonium chloride solution.

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of n-butyllithium in hexanes dropwise. A color change to deep yellow or orange indicates the formation of the ylide (methylenetriphenylphosphorane). Stir at 0 °C for 1 hour.

    • In a separate flask, dissolve ethyl 4-oxocyclohexanecarboxylate in anhydrous THF.

    • Slowly add the ketone solution to the ylide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure. The crude product, ethyl 4-methylenecyclohexanecarboxylate, can be purified by column chromatography.

Step 3: Reduction of Ethyl 4-methylenecyclohexanecarboxylate

This is a standard ester reduction using a powerful reducing agent.[4]

  • Materials: Ethyl 4-methylenecyclohexanecarboxylate, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or THF, water, 15% aqueous sodium hydroxide, anhydrous sodium sulfate.

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve ethyl 4-methylenecyclohexanecarboxylate in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

    • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes.

    • Filter the precipitate and wash it thoroughly with ether.

    • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.

Reactivity and Potential Applications in Drug Development

The bifunctional nature of this compound provides two reactive centers for further chemical transformations: the primary alcohol and the exocyclic double bond.

Reactivity cluster_alcohol Alcohol Reactions cluster_alkene Alkene Reactions start This compound oxidation Oxidation start->oxidation e.g., PCC, DMP esterification Esterification start->esterification e.g., Acyl chloride, Acid etherification Etherification start->etherification e.g., Williamson synthesis hydrogenation Hydrogenation start->hydrogenation e.g., H2, Pd/C epoxidation Epoxidation start->epoxidation e.g., m-CPBA hydrohalogenation Hydrohalogenation start->hydrohalogenation e.g., HBr

Caption: Potential reactions of this compound.

Reactions of the Primary Alcohol

The primary alcohol can undergo a variety of common transformations:

  • Oxidation: Mild oxidation would yield the corresponding aldehyde, 4-methylenecyclohexanecarbaldehyde, while stronger oxidizing agents would produce 4-methylenecyclohexanecarboxylic acid.

  • Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) will form esters, which could be of interest for prodrug strategies.

  • Etherification: The alcohol can be converted into an ether, for example, through the Williamson ether synthesis.

Reactions of the Alkene

The exocyclic double bond can participate in various addition reactions:

  • Hydrogenation: Catalytic hydrogenation would reduce the double bond to yield 4-methylcyclohexylmethanol.

  • Epoxidation: Treatment with a peroxy acid (e.g., m-CPBA) would form the corresponding epoxide, a versatile intermediate for further functionalization.

  • Hydrohalogenation: Addition of hydrogen halides (e.g., HBr) would lead to the corresponding haloalkane.

Relevance in Drug Discovery

The cyclohexyl moiety is a common scaffold in many approved drugs.[5] The introduction of a methylene group can be considered a form of bioisosteric replacement for a simple cyclohexyl or other cyclic systems.[6][7][8] Such a modification can influence the compound's conformational flexibility, lipophilicity, and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic properties.

While no specific biological activities for this compound have been reported, its potential as a synthon for creating novel analogues of biologically active compounds is noteworthy. For instance, it could be used to synthesize derivatives of known drugs containing a cyclohexylmethanol moiety to explore structure-activity relationships.

Conclusion

This compound is a readily accessible bifunctional molecule with significant potential as a building block in organic synthesis. Although its direct role in drug development has yet to be established, its structural features make it an interesting candidate for the synthesis of novel chemical entities for biological screening. The proposed synthetic route provides a practical approach for its preparation in a laboratory setting. Further research into the biological evaluation of derivatives of this compound is warranted to explore its potential in medicinal chemistry.

References

Spectroscopic Profile of 4-Methylenecyclohexylmethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methylenecyclohexylmethanol (C₈H₁₄O), a valuable building block in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and a logical workflow for spectroscopic analysis.

Data Presentation

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.63s2H=CH₂
~3.48d2H-CH₂OH
~2.25m2HAllylic CH₂
~1.95m1HCH
~1.85m2HCH₂
~1.45m2HCH₂
~1.25t1H-OH

Note: Data is interpreted from the experimental spectrum available on SpectraBase. Chemical shifts and multiplicities are approximate and may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~148.5=C
~108.7=CH₂
~68.0-CH₂OH
~40.5CH
~35.5Allylic CH₂
~30.0CH₂
Table 3: Infrared (IR) Spectroscopy Data[1]
Wavenumber (cm⁻¹)IntensityAssignment
~3350BroadO-H stretch (alcohol)
~3070Medium=C-H stretch (alkene)
~2920, ~2850StrongC-H stretch (alkane)
~1650MediumC=C stretch (alkene)
~1450MediumCH₂ bend
~1040StrongC-O stretch (primary alcohol)
~890Strong=CH₂ bend (out-of-plane)

Note: Data is interpreted from the gas-phase IR spectrum available in the NIST WebBook.[1]

Table 4: Mass Spectrometry (MS) Data
m/zRelative IntensityPossible Fragment
126Moderate[M]⁺ (Molecular Ion)
108Moderate[M - H₂O]⁺
95Strong[M - CH₂OH]⁺
93High[C₇H₉]⁺
79High[C₆H₇]⁺
67Base Peak[C₅H₇]⁺

Note: Data is compiled from the electron ionization mass spectra available in the NIST WebBook and SpectraBase.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: The ¹H NMR spectrum is typically acquired on a 300 or 500 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the collection of 16-64 scans.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically operating at 75 or 125 MHz. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy[1]
  • Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For gas-phase spectroscopy, the sample is introduced into a gas cell.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty salt plates or gas cell is first collected. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS H_NMR ¹H NMR Spectrum NMR->H_NMR C_NMR ¹³C NMR Spectrum NMR->C_NMR IR_Spec IR Spectrum IR->IR_Spec MS_Spec Mass Spectrum MS->MS_Spec Structure_Elucidation Structure Elucidation H_NMR->Structure_Elucidation Proton Environment Connectivity C_NMR->Structure_Elucidation Carbon Skeleton Functional_Groups Functional Group ID IR_Spec->Functional_Groups Fragmentation_Pattern Fragmentation Pattern MS_Spec->Fragmentation_Pattern Molecular_Weight Molecular Weight Confirmation MS_Spec->Molecular_Weight Final_Structure Final_Structure Structure_Elucidation->Final_Structure Final Structure Confirmed Functional_Groups->Final_Structure Fragmentation_Pattern->Final_Structure Molecular_Weight->Final_Structure

Caption: A logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to Key Isomers of C8H14O

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C8H14O represents a diverse array of isomeric structures, each with unique chemical properties and potential biological activities. With a degree of unsaturation of two, these isomers can feature combinations of rings, double bonds, or a triple bond, incorporating an oxygen atom in the form of an alcohol, ether, ketone, or aldehyde. This guide provides a detailed examination of three prominent and structurally distinct isomers: the cyclic ketone Cyclooctanone , the unsaturated aldehyde (E)-oct-2-enal , and the unsaturated ketone 1-Octen-3-one .

This document serves as a technical resource, summarizing key physicochemical data, outlining detailed experimental protocols for their synthesis, and exploring their relevance in biological systems and developmental workflows, tailored for professionals in research and drug development.

Cyclooctanone

Cyclooctanone is a cyclic ketone featuring an eight-membered carbon ring.[1] Its unique conformational flexibility makes it a versatile building block in organic synthesis, particularly for creating larger cyclic compounds and complex natural products.[2]

IUPAC Name and Structure
  • IUPAC Name: Cyclooctanone[3]

  • CAS Number: 502-49-8[3]

  • Molecular Formula: C8H14O[3]

  • Structure: An eight-membered carbon ring with a carbonyl functional group.

Physicochemical Data

Quantitative data for cyclooctanone is summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Weight126.20 g/mol [3][4]
AppearanceColorless to white crystalline solid[1][5]
Melting Point32-41 °C[4]
Boiling Point195-197 °C[4]
Density0.958 g/mL at 25 °C[4]
Solubility in Water15 g/L at 20 °C[5]
Flash Point74 °C[4]
Experimental Protocols

Synthesis of Cyclooctanone via Oxidation of Cyclooctanol:

Cyclooctanone can be effectively synthesized by the oxidation of its corresponding alcohol, cyclooctanol.[1] Common and reliable methods include Jones oxidation or oxidation using Dess-Martin periodinane. It is also a key starting material for the preparation of cylooctanone by using a chromic acid reagent.[6]

A general procedure for the oxidation of cyclooctane involves the following steps:

  • Cyclooctane (2 mmol) is added to a solution of a suitable catalyst (0.04 mmol) in a solvent mixture such as acetonitrile and acetic acid.[7]

  • An oxidizing agent, for instance, 33% hydrogen peroxide in water (5.0 mmol), is added to the reaction mixture.[7]

  • The mixture is heated to approximately 32 °C for 3 hours.[7]

  • After cooling to room temperature, the organic phase is extracted using diethyl ether, washed with brine, and dried over magnesium sulfate.[7]

  • The solvent is removed via rotary evaporation, and the resulting product is purified by column chromatography.[7]

Biological Relevance and Developmental Workflow

Cyclooctanone and its derivatives have shown potential as inhibitors of aldosterone synthase, a key enzyme in cardiovascular diseases linked to high aldosterone levels.[5] This makes it a compound of interest for therapeutic development. The general workflow for investigating such a compound, from initial synthesis to biological screening, is outlined below.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_screening Biological Screening start Cyclooctanol oxidation Oxidation (e.g., Jones Reagent) start->oxidation purification Column Chromatography oxidation->purification product Cyclooctanone purification->product nmr NMR Spectroscopy product->nmr Purity & Structure Confirmation ms Mass Spectrometry product->ms Purity & Structure Confirmation ir IR Spectroscopy product->ir Purity & Structure Confirmation in_vitro In-vitro Assay (Aldosterone Synthase Inhibition) product->in_vitro hit_id Hit Identification in_vitro->hit_id lead_opt Lead Optimization hit_id->lead_opt in_vivo In-vivo Studies lead_opt->in_vivo

Workflow for Synthesis and Screening of Cyclooctanone Derivatives.

(E)-oct-2-enal

(E)-oct-2-enal is an unsaturated aldehyde known for its characteristic fatty, green aroma.[8][9] It is used as a flavoring ingredient and is found in various natural sources.[10][11]

IUPAC Name and Structure
  • IUPAC Name: (E)-oct-2-enal[11]

  • Synonyms: trans-2-Octenal[11]

  • CAS Number: 2548-87-0[11][12]

  • Molecular Formula: C8H14O[11][13]

  • Structure: An eight-carbon chain with an aldehyde group at position 1 and a trans-configured double bond between carbons 2 and 3.

Physicochemical Data
PropertyValueReference(s)
Molecular Weight126.20 g/mol [11]
AppearanceColorless to slightly yellow liquid[8][9]
Boiling Point84-86 °C at 19 mmHg[8][14]
Density0.835-0.845 g/mL[8][11]
Refractive Index1.449-1.455[8][11]
SolubilitySlightly soluble in water; soluble in most fixed oils[8][11]
Experimental Protocols

Synthesis of (E)-oct-2-enal:

A common synthetic route involves the aldol condensation of appropriate precursors to construct the carbon chain and introduce the aldehyde functionality.[10] A more specific lab-scale synthesis can be performed as follows:

  • In a nitrogen-filled Schlenk tube, combine an enol derivative (1.0 mmol), CuPF6(CH3CN)4 (0.05 mmol), di-tert-butyl ethylenediamine (0.05 mmol), and 4-dimethylaminopyridine (0.20 mmol) in dichloromethane (4 mL).[15]

  • Add 100 mg of 4Å molecular sieves to the mixture.[15]

  • Replace the nitrogen atmosphere with oxygen (1 atm) and stir the reaction mixture at room temperature for 1 hour.[15]

  • Quench the reaction by adding 15 mL of a 10% NaHSO4 aqueous solution.[15]

  • Extract the product with dichloromethane (3 x 10 mL), dry the combined organic layers with anhydrous MgSO4, filter, and concentrate under vacuum to yield the target product.[15]

Biological Relevance and Signaling

(E)-oct-2-enal has been identified as a uremic toxin, which can accumulate in patients with chronic kidney disease and may contribute to associated pathologies like cardiovascular disease.[11] It is also recognized for its antifungal properties.[11] The aldehyde and double bond functionalities make it a reactive molecule capable of participating in various biological interactions, including Michael addition with cellular nucleophiles like cysteine residues in proteins.

G enal (E)-oct-2-enal adduct Protein-Adduct enal->adduct Michael Addition protein Cellular Protein (with Cysteine residue) protein->adduct stress Cellular Stress / Functional Alteration adduct->stress

Potential Biological Interaction of (E)-oct-2-enal.

1-Octen-3-one

1-Octen-3-one is an unsaturated ketone recognized for its distinct mushroom-like, earthy, and metallic odor.[16][17] It is a key aroma compound in many natural products, including mushrooms and is also responsible for the typical metallic smell when skin comes into contact with iron.[17][18]

IUPAC Name and Structure
  • IUPAC Name: oct-1-en-3-one[16]

  • Synonyms: Amyl vinyl ketone[16][18]

  • CAS Number: 4312-99-6[16]

  • Molecular Formula: C8H14O[16][19]

  • Structure: An eight-carbon chain with a ketone at position 3 and a double bond between carbons 1 and 2.

Physicochemical Data
PropertyValueReference(s)
Molecular Weight126.20 g/mol [16]
AppearanceColorless liquid[16]
Boiling Point59-60 °C at 16 mmHg[16][20]
Density0.813-0.819 g/mL[16]
Refractive Index1.428-1.439[16][20]
SolubilityInsoluble in water; miscible in oils[16]
Experimental Protocols

Synthesis of 1-Octen-3-one:

The synthesis of α,β-unsaturated ketones like 1-octen-3-one can be achieved through various methods, often involving aldol condensation followed by dehydration or oxidation of the corresponding alcohol, 1-octen-3-ol.

Protocol: Oxidation of 1-Octen-3-ol

  • Dissolve 1-octen-3-ol (1 equivalent) in a suitable solvent such as dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add an oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, DMSO, triethylamine), to the cooled solution.

  • Allow the reaction to stir at 0 °C and then warm to room temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, quench the reaction appropriately (e.g., by adding a saturated solution of sodium bicarbonate for PCC).

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain pure 1-octen-3-one.

Biological Relevance and Sensory Pathway

1-Octen-3-one is a potent odorant that interacts with specific olfactory receptors in the nasal epithelium. Its strong, distinct aroma makes it a subject of interest in sensory science and food chemistry. The perception of its metallic odor is linked to the degradation of skin lipid peroxides in the presence of Fe²⁺ ions.[18]

G cluster_generation Odorant Generation cluster_perception Sensory Perception lipids Skin Lipid Peroxides ketone 1-Octen-3-one lipids->ketone fe2 Fe(II) fe2->ketone Degradative Reduction receptor Olfactory Receptor ketone->receptor Binding signal Signal Transduction receptor->signal brain Brain (Odor Perception) signal->brain

Generation and Sensory Perception Pathway of 1-Octen-3-one.

References

An In-depth Technical Guide to the Thermodynamic Properties of 4-Methylenecyclohexylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the thermodynamic properties of 4-Methylenecyclohexylmethanol. Due to a scarcity of direct experimental data for this specific compound in publicly available literature, this document provides a comprehensive framework for its thermodynamic characterization. It outlines the essential thermodynamic parameters relevant to research and development, details the standard experimental protocols for their determination, and describes computational methods for their estimation. This guide serves as a roadmap for researchers seeking to establish a complete thermodynamic profile of this compound.

Introduction

This compound is a bifunctional organic molecule containing both a hydroxyl group and a methylene-cyclohexane scaffold. Its structural features suggest potential applications in various fields, including as a building block in organic synthesis and potentially in the development of new chemical entities. A thorough understanding of its thermodynamic properties is crucial for process design, safety assessment, and predicting its behavior in different environments.

This guide provides an overview of the key thermodynamic properties, the established experimental methods to measure them, and computational approaches to predict them in the absence of empirical data.

Computed and Predicted Physicochemical Properties

Table 1: Computed Molecular Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₄O-
Molecular Weight126.20 g/mol PubChem
XLogP3-AA1.9PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count1PubChem
Rotatable Bond Count1PubChem

Key Thermodynamic Properties and Their Importance

The following thermodynamic properties are critical for the comprehensive characterization of this compound.

  • Enthalpy of Formation (ΔHf°): Represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is fundamental for calculating the heat of reaction for any process involving the molecule.

  • Heat Capacity (Cp): The amount of heat required to raise the temperature of a substance by a specific amount. This property is essential for any process involving temperature changes, such as heating, cooling, or reaction calorimetry.

  • Enthalpy of Combustion (ΔHc°): The heat released when one mole of the substance undergoes complete combustion with oxygen. It is a critical parameter for safety analysis and can also be used to derive the enthalpy of formation.

  • Enthalpy of Vaporization (ΔHvap): The amount of energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. It is important for understanding volatility and for the design of distillation and purification processes.

  • Vapor Pressure: The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. It is a key indicator of a liquid's evaporation rate.

Experimental Determination of Thermodynamic Properties

The following sections detail the standard experimental protocols for measuring the key thermodynamic properties of a liquid organic compound like this compound.

The enthalpy of combustion is determined using a bomb calorimeter, which measures the heat released during combustion at a constant volume.

Experimental Protocol:

  • Sample Preparation: A precise mass (typically 0.5 - 1.0 g) of this compound is placed in a sample crucible.

  • Bomb Assembly: A fuse wire of known length and mass is attached to the electrodes within the bomb, positioned to be in contact with the sample. A small, known amount of water (e.g., 1 mL) is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The bomb is submerged in a known volume of water in the calorimeter's insulated container. The temperature of the water is monitored with a high-precision thermometer.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the temperature rise, the heat capacity of the calorimeter, and corrections for the heat of combustion of the fuse wire and the formation of nitric acid from any atmospheric nitrogen.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Sample Weigh Sample Fuse Measure & Attach Fuse Wire Sample->Fuse Bomb Seal & Pressurize Bomb with O2 Fuse->Bomb Calorimeter Submerge Bomb in Water Bath Bomb->Calorimeter Ignite Ignite Sample Calorimeter->Ignite Monitor Record Temperature Change (ΔT) Ignite->Monitor Calculate Calculate Heat of Combustion Monitor->Calculate Calibrate Calibrate with Benzoic Acid Calibrate->Calculate

Caption: Workflow for Bomb Calorimetry.

Differential Scanning Calorimetry measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample (typically 5-15 mg) of this compound is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, to provide a stable atmosphere.

  • Temperature Program: A temperature program is initiated, which typically involves a heating-cooling-heating cycle to erase the sample's thermal history. Data is collected during a final, precise heating ramp at a constant rate (e.g., 10 °C/min) over the desired temperature range.

  • Data Acquisition: The DSC instrument records the differential heat flow between the sample and the reference pan as a function of temperature.

  • Analysis: The heat capacity of the sample is calculated from the differential heat flow, the heating rate, and the sample mass. The instrument is calibrated using a standard material with a known heat capacity, such as sapphire.

G cluster_prep Sample Preparation cluster_measurement DSC Measurement cluster_analysis Data Analysis Weigh Weigh Sample (5-15 mg) Seal Seal in Hermetic Pan Weigh->Seal Load Load Sample & Reference into DSC Seal->Load Ref Prepare Empty Reference Pan Ref->Load Program Apply Temperature Program (Heating Ramp) Load->Program Record Record Differential Heat Flow Program->Record Calculate Calculate Heat Capacity (Cp) Record->Calculate Calibrate Calibrate with Sapphire Standard Calibrate->Calculate

Caption: Workflow for DSC Heat Capacity Measurement.

Several methods can be used to determine the vapor pressure of a liquid. A common static method involves measuring the pressure in a closed system at equilibrium.

Experimental Protocol (Static Method):

  • Apparatus Setup: A sample of this compound is placed in a flask connected to a pressure sensor and a vacuum line. The flask is placed in a temperature-controlled bath.

  • Degassing: The sample is carefully degassed to remove any dissolved air, typically by several freeze-pump-thaw cycles.

  • Equilibration: The temperature of the bath is set and allowed to equilibrate. The pressure inside the flask is monitored until it reaches a stable value, which is the vapor pressure of the liquid at that temperature.

  • Data Collection: The vapor pressure is recorded for a range of temperatures.

  • Analysis: The data is often plotted as ln(P) versus 1/T (a Clausius-Clapeyron plot). The enthalpy of vaporization can be determined from the slope of this plot.

Computational Estimation of Thermodynamic Properties

In the absence of experimental data, computational methods can provide useful estimates of thermodynamic properties. Group contribution methods are particularly valuable for their balance of speed and accuracy.

These methods are based on the principle that the thermodynamic properties of a molecule can be estimated by summing the contributions of its constituent functional groups.[1]

Methodology:

  • Decomposition: The molecule of interest (this compound) is broken down into a set of predefined functional groups.

  • Contribution Summation: The contributions of each group to a specific thermodynamic property are retrieved from a database of parameters. These contributions are summed to estimate the property for the whole molecule.

  • Corrections: In some methods, corrections for interactions between groups or for molecular structure (e.g., ring strain) are applied.

Example: Joback Method

The Joback method is a well-known group contribution method for estimating a variety of thermodynamic properties, including heat of formation, heat capacity, and boiling point.[2] To apply this method to this compound, the molecule would be decomposed into the following groups: >CH-, -CH2-, >C=CH2, and -CH2OH. The contributions for each of these groups would be summed to predict the desired properties.

G cluster_groups Identified Groups Molecule This compound Decomposition Decompose into Functional Groups Molecule->Decomposition G1 >CH- Decomposition->G1 G2 -CH2- Decomposition->G2 G3 >C=CH2 Decomposition->G3 G4 -CH2OH Decomposition->G4 Summation Sum Group Contributions G1->Summation G2->Summation G3->Summation G4->Summation Database Group Contribution Database Database->Summation Property Estimated Thermodynamic Property (e.g., ΔHf°, Cp) Summation->Property

Caption: Principle of the Group Contribution Method.

Conclusion

While direct experimental data on the thermodynamic properties of this compound are currently lacking in the public domain, a clear path for their determination exists. This guide provides the necessary framework for researchers to either experimentally measure or computationally estimate the key thermodynamic parameters. The experimental protocols for bomb calorimetry, differential scanning calorimetry, and vapor pressure measurement, along with the principles of group contribution methods, offer a robust toolkit for building a comprehensive thermodynamic profile of this molecule. Such a profile is indispensable for its potential application in research and industrial settings.

References

Navigating the Safety Landscape of 4-Methylenecyclohexylmethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for 4-Methylenecyclohexylmethanol. Due to the limited availability of detailed public information on this specific compound, this document synthesizes available data and outlines general best practices for handling similar chemical entities. The information herein is intended to support risk assessment and the implementation of safe laboratory and manufacturing procedures.

Physicochemical Properties

PropertyValue
Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
Appearance To be determined (likely a liquid)
Boiling Point Data not available
Melting Point Data not available
Solubility Data not available
Vapor Pressure Data not available
Flash Point Data not available
Autoignition Temperature Data not available

Note: The absence of specific data highlights the need for internal analytical characterization before large-scale use.

Toxicological Profile

A thorough toxicological assessment is critical for ensuring personnel safety. For novel or sparsely studied compounds like this compound, a tiered approach to toxicity testing is recommended. The following table outlines key toxicological endpoints that should be evaluated.

Toxicological EndpointData Summary
Acute Toxicity (Oral, Dermal, Inhalation) No specific LD50 or LC50 data is publicly available. Assume the compound is harmful until proven otherwise. Handle with appropriate personal protective equipment (PPE).
Skin Corrosion/Irritation Data not available. Similar compounds can be skin irritants. Avoid direct skin contact.
Serious Eye Damage/Irritation Data not available. Assume the potential for eye irritation. Use of safety glasses or goggles is mandatory.
Respiratory or Skin Sensitization Data not available.
Germ Cell Mutagenicity Data not available.
Carcinogenicity Data not available.
Reproductive Toxicity Data not available.
Specific Target Organ Toxicity (Single and Repeated Exposure) Data not available.

Hazard Identification and Control

A systematic approach to hazard identification and control is essential. The following workflow outlines the key steps in this process.

cluster_0 Hazard Identification cluster_1 Risk Assessment cluster_2 Control Measures A Literature Review & SDS Analysis D Exposure Scenario Evaluation A->D B Computational Modeling (e.g., QSAR) B->D C Initial Analytical Characterization C->D F Likelihood & Severity Determination D->F E Toxicity Data Analysis E->F G Engineering Controls (e.g., Fume Hood) F->G H Administrative Controls (e.g., SOPs) F->H I Personal Protective Equipment (PPE) F->I cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling A Review Safety Data Sheet (if available) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Work Area in a Ventilated Fume Hood B->C D Weigh/Measure Required Amount C->D E Perform Experimental Procedure D->E F Monitor for Spills or Exposure E->F G Decontaminate Work Surfaces F->G H Dispose of Waste in Accordance with Regulations G->H I Remove and Properly Store PPE H->I

Literature review on 4-Methylenecyclohexylmethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-Methylenecyclohexylmethanol

Introduction

This compound is a valuable bifunctional organic molecule containing a primary alcohol and an exocyclic double bond within a cyclohexane scaffold. This combination of functional groups makes it an attractive building block for the synthesis of more complex molecules in the fields of medicinal chemistry, materials science, and fragrance chemistry. The rigid cyclohexyl core can impart specific conformational constraints, while the primary alcohol and the alkene provide reactive handles for a variety of chemical transformations. This technical guide provides a comprehensive overview of plausible synthetic routes to this compound, with a focus on a detailed, step-by-step experimental protocol for a robust and high-yielding pathway. This document is intended for researchers, scientists, and drug development professionals.

Proposed Synthetic Pathways

Two primary synthetic strategies are proposed for the synthesis of this compound.

  • Pathway 1: Wittig Olefination followed by Ester Reduction. This is considered the primary and most robust route. It commences with the commercially available 4-oxocyclohexanecarboxylic acid. The synthesis involves an initial esterification of the carboxylic acid, followed by a Wittig reaction to introduce the exocyclic methylene group, and finally, a reduction of the ester to the target primary alcohol.

  • Pathway 2: Grignard Reaction. An alternative approach involves the formation of a Grignard reagent from a 4-methylenecyclohexyl halide and its subsequent reaction with formaldehyde. While feasible, this pathway is dependent on the availability and stability of the corresponding halide precursor.

This guide will focus on the detailed experimental protocol for Pathway 1.

Primary Synthetic Pathway: Wittig Olefination and Ester Reduction

This pathway is a three-step sequence starting from 4-oxocyclohexanecarboxylic acid.

G A 4-Oxocyclohexanecarboxylic Acid B Methyl 4-oxocyclohexanecarboxylate A->B Esterification (MeOH, H+) C Methyl 4-methylenecyclohexanecarboxylate B->C Wittig Reaction (Ph3PCH3Br, n-BuLi) D This compound C->D Reduction (LiAlH4)

Caption: Proposed three-step synthesis of this compound.

Step 1: Esterification of 4-Oxocyclohexanecarboxylic Acid

The first step is the protection of the carboxylic acid functional group as a methyl ester to prevent interference in the subsequent Wittig reaction.

Experimental Protocol:

  • To a solution of 4-oxocyclohexanecarboxylic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (0.02 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 4-oxocyclohexanecarboxylate.

Reagent/ParameterMolar Mass ( g/mol )EquivalentsAmount
4-Oxocyclohexanecarboxylic Acid142.151.0(user defined)
Methanol32.04solvent5-10 volumes
Sulfuric Acid98.080.02(calculated)
Hypothetical Yield ~95%
Purity >98%
Step 2: Wittig Reaction of Methyl 4-Oxocyclohexanecarboxylate

The ketone functionality of the ester is converted to a methylene group using a Wittig reagent.[1][2][3][4]

Experimental Protocol:

Part A: Preparation of the Wittig Reagent (Ylide)

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice-water bath.

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the suspension, maintaining the temperature below 5 °C.

  • A deep yellow or orange color will develop, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

Part B: Wittig Reaction

  • Dissolve methyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous THF.

  • Add the solution of the keto-ester dropwise to the prepared ylide solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 4-methylenecyclohexanecarboxylate.

Reagent/ParameterMolar Mass ( g/mol )EquivalentsAmount
Methyl 4-oxocyclohexanecarboxylate156.181.0(user defined)
Methyltriphenylphosphonium bromide357.231.2(calculated)
n-Butyllithium64.061.1(calculated)
Anhydrous THF-solvent(as needed)
Hypothetical Yield ~80%
Purity >97%
Step 3: Reduction of Methyl 4-methylenecyclohexanecarboxylate

The final step is the reduction of the methyl ester to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[5][6][7]

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice-water bath.

  • Dissolve methyl 4-methylenecyclohexanecarboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®.

  • Wash the filter cake with THF or diethyl ether.

  • Combine the filtrates and remove the solvent under reduced pressure to yield this compound. The product can be further purified by distillation if necessary.

Reagent/ParameterMolar Mass ( g/mol )EquivalentsAmount
Methyl 4-methylenecyclohexanecarboxylate154.211.0(user defined)
Lithium Aluminum Hydride37.951.5(calculated)
Anhydrous THF-solvent(as needed)
Hypothetical Yield ~90%
Purity >98%

Experimental Workflow Visualization

G cluster_0 Step 1: Esterification cluster_1 Step 2: Wittig Reaction cluster_2 Step 3: Reduction A1 Dissolve keto-acid in MeOH A2 Add H2SO4 (cat.) A1->A2 A3 Reflux 4-6h A2->A3 A4 Workup and Isolation A3->A4 B1 Prepare Ylide from Ph3PCH3Br and n-BuLi A4->B1 Methyl 4-oxocyclohexanecarboxylate B2 Add keto-ester solution B1->B2 B3 Stir at RT for 12-24h B2->B3 B4 Quench and Extract B3->B4 B5 Purify by Chromatography B4->B5 C1 Suspend LiAlH4 in THF B5->C1 Methyl 4-methylenecyclohexanecarboxylate C2 Add ester solution at 0°C C1->C2 C3 Stir at RT for 2-4h C2->C3 C4 Quench and Filter C3->C4 C5 Concentrate to obtain product C4->C5 end Final Product C5->end This compound

Caption: Experimental workflow for the synthesis of this compound.

Alternative Synthetic Pathway: Grignard Reaction

An alternative synthesis could proceed via a Grignard reagent. This would involve the following steps:

  • Halogenation: Conversion of a suitable precursor, such as 4-methylenecyclohexanol (if available), to 4-methylenecyclohexyl bromide or iodide.

  • Grignard Formation: Reaction of the halide with magnesium metal in an ether solvent to form 4-methylenecyclohexylmagnesium halide.

  • Reaction with Formaldehyde: Addition of the Grignard reagent to formaldehyde, followed by an acidic workup, would yield the desired primary alcohol.[8][9][10][11]

This route is conceptually straightforward but may present challenges in the preparation and handling of the 4-methylenecyclohexyl halide, which could be prone to side reactions.

Conclusion

The synthesis of this compound can be effectively achieved through a reliable three-step sequence starting from the readily available 4-oxocyclohexanecarboxylic acid. The pathway involving esterification, Wittig olefination, and subsequent reduction with lithium aluminum hydride offers a robust and versatile method for obtaining the target compound in good overall yield and high purity. The detailed protocols and quantitative data provided in this guide should serve as a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Reaction Mechanisms of 4-Methylenecyclohexylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Methylenecyclohexylmethanol is a bifunctional organic molecule featuring a primary alcohol and an exocyclic double bond.[1] This unique structure allows for a variety of chemical transformations, making it a versatile building block in organic synthesis. The reactivity of this compound is governed by the interplay of these two functional groups, enabling reactions that target the alcohol, the alkene, or both simultaneously. This guide details the core reaction mechanisms applicable to this compound, providing a framework for predicting its chemical behavior and designing synthetic pathways. The mechanisms presented are based on fundamental principles of organic chemistry, as detailed experimental data for this specific molecule are not extensively available in public literature.

I. Reactions at the Exocyclic Double Bond: Electrophilic Additions

The π-bond of the methylene group is electron-rich, making it susceptible to attack by electrophiles. These reactions proceed by breaking the π-bond to form two new single bonds.[2] The regioselectivity of these additions is a key consideration.

A. Acid-Catalyzed Hydration (Markovnikov Addition)

In the presence of an acid catalyst and water, this compound can undergo hydration. The reaction follows Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond to generate a more stable tertiary carbocation intermediate. Subsequent nucleophilic attack by water leads to the formation of a tertiary alcohol.

Mechanism:

  • Protonation of the Alkene: The π-bond attacks a proton (from H₃O⁺), forming a bond between the hydrogen and the exocyclic carbon. This generates a stable tertiary carbocation on the cyclohexane ring.[3][4]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electron-deficient carbocation.[4]

  • Deprotonation: A final proton transfer to a water molecule regenerates the acid catalyst and yields the final product, 1-methylcyclohexane-1,4-diol.[5][6]

G Start This compound + H₃O⁺ Step1 Protonation of double bond Start->Step1 Intermediate1 Tertiary Carbocation Intermediate Step2 Nucleophilic attack by H₂O Intermediate1->Step2 + H₂O Intermediate2 Oxonium Ion Step3 Deprotonation Intermediate2->Step3 - H₃O⁺ Product 1-Methyl-1,4-cyclohexanediol Step1->Intermediate1 Step2->Intermediate2 Step3->Product

Caption: Workflow for Acid-Catalyzed Hydration.

B. Hydrohalogenation (Markovnikov Addition)

The addition of hydrogen halides (HX) across the double bond also follows Markovnikov's rule. The reaction proceeds through a tertiary carbocation intermediate, with the halide ion acting as the nucleophile.

Mechanism:

  • Protonation: The alkene's π-bond attacks the hydrogen of the hydrogen halide (e.g., HBr), forming a tertiary carbocation.

  • Nucleophilic Attack: The resulting halide ion (Br⁻) attacks the carbocation, forming the final product.

G Reactant This compound + HBr Carbocation Tertiary Carbocation Intermediate Reactant->Carbocation Protonation Product (4-(bromomethyl)cyclohexyl)methanol Carbocation->Product Br⁻ attack

Caption: Mechanism of Hydrohalogenation.

C. Halogenation (Anti-Addition)

The reaction with diatomic halogens like Br₂ or Cl₂ results in the addition of two halogen atoms across the double bond. This reaction typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition, where the two halogen atoms add to opposite faces of the original double bond.[2]

Mechanism:

  • Formation of Halonium Ion: The alkene attacks one bromine atom, displacing a bromide ion and forming a bridged, three-membered bromonium ion intermediate.

  • Nucleophilic Attack: The displaced bromide ion then attacks one of the carbons of the bromonium ion from the opposite side (backside attack), opening the ring to give the dihalide product.

G cluster_0 Halogenation Pathway A Reactant + Br₂ B Bromonium Ion Intermediate A->B Electrophilic attack C Dibromide Product (Anti-addition) B->C Nucleophilic attack by Br⁻

Caption: Halogenation via a Bromonium Ion.

II. Reactions of the Primary Alcohol

The primary alcohol group (-CH₂OH) is a key site for transformations such as oxidation and esterification.

A. Oxidation

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the reagents used.[7]

  • To an Aldehyde: Mild oxidizing agents such as Pyridinium Chlorochromate (PCC) are used to stop the oxidation at the aldehyde stage.

  • To a Carboxylic Acid: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) will oxidize the primary alcohol all the way to a carboxylic acid.[7]

G Reactant This compound (Primary Alcohol) Aldehyde 4-Methylenecyclohexanecarbaldehyde (Aldehyde) Reactant->Aldehyde PCC (Mild Oxidation) Acid 4-Methylenecyclohexanecarboxylic Acid (Carboxylic Acid) Reactant->Acid KMnO₄ (Strong Oxidation) G A Reactant & Reagent Setup B Reaction Under Controlled Conditions (Temp, Time) A->B C Work-up & Extraction B->C D Purification (e.g., Chromatography) C->D E Characterization (NMR, IR, MS) D->E

References

Stability and Degradation Pathways of 4-Methylenecyclohexylmethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylenecyclohexylmethanol is a key building block in the synthesis of various organic molecules and active pharmaceutical ingredients. Understanding its stability and potential degradation pathways is crucial for ensuring the quality, safety, and efficacy of any resulting products. This technical guide provides a comprehensive overview of the predicted degradation pathways of this compound based on its structural motifs: a primary alcohol and an exocyclic double bond. It outlines detailed experimental protocols for conducting forced degradation studies in line with ICH Q1A(R2) guidelines and provides templates for the presentation of quantitative data. Furthermore, this guide includes workflow and pathway diagrams to visually represent the experimental and chemical processes involved in the stability and degradation analysis of this compound.

Predicted Degradation Pathways

The chemical structure of this compound contains two primary reactive centers susceptible to degradation: the primary alcohol and the exocyclic methylene group. Degradation is likely to occur through oxidation of the alcohol and various reactions of the alkene.

Degradation of the Primary Alcohol

The primary alcohol group is susceptible to oxidation, which can proceed in a stepwise manner to first form an aldehyde and then a carboxylic acid. This is a common degradation pathway for primary alcohols.[1][2][3][4][5]

G

Caption: Predicted oxidative degradation pathway of the primary alcohol group.

Degradation of the Exocyclic Methylene Group

The exocyclic double bond is susceptible to several degradation pathways, including epoxidation, ozonolysis, acid-catalyzed hydration, and free-radical oxidation.[6][7][8][9][10][11][12][13]

  • Epoxidation: In the presence of oxidizing agents like peroxy acids, an epoxide can form across the double bond.

  • Ozonolysis: Reaction with ozone can cleave the double bond, leading to the formation of a ketone and formaldehyde.[8][9][14]

  • Acid-Catalyzed Hydration: In acidic conditions, water can add across the double bond according to Markovnikov's rule, resulting in a tertiary alcohol.[15][16][17][18][19]

  • Free-Radical Oxidation: Free radicals can attack the double bond, leading to a variety of oxidation products.[6][7][11]

G

Caption: Predicted degradation pathways of the exocyclic methylene group.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[6][7][8][9][10][20][21][22][23] The following protocols are adapted for the study of this compound and are based on ICH Q1A(R2) guidelines.[1][2][3][4][24][25] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10][20][21][22][23]

G

Caption: General workflow for forced degradation studies.

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[10]

Acidic Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 12, and 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.

  • Dilute with the mobile phase to a suitable concentration for analysis.

  • If no degradation is observed, repeat the study with 1 M hydrochloric acid.

Basic Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at appropriate time intervals.

  • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.

  • Dilute with the mobile phase for analysis.

  • If no degradation is observed, repeat the study with 1 M sodium hydroxide.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Store the solution at room temperature, protected from light.

  • Withdraw aliquots at appropriate time intervals.

  • Dilute with the mobile phase for analysis.

  • If no degradation is observed, a higher concentration of hydrogen peroxide (e.g., 30%) may be used.[21]

Thermal Degradation
  • Place a known amount of solid this compound in a petri dish.

  • Expose to dry heat at 80°C in an oven.

  • At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, and dilute to a final concentration for analysis.

  • A control sample should be stored at room temperature and protected from light.

Photolytic Degradation
  • Expose a solution of this compound (e.g., 1 mg/mL) to a light source that provides a combination of UV and visible light, as specified in ICH Q1B guidelines.[10]

  • The total illumination should be not less than 1.2 million lux hours and the integrated near ultraviolet energy not less than 200 watt hours/square meter.[21]

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

  • After the exposure period, prepare solutions of both the exposed and control samples for analysis.

Analytical Method for Stability Indication

A stability-indicating analytical method is crucial to separate and quantify the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.[26][27][28][29]

Development of a Stability-Indicating HPLC Method
  • Column Selection: A C18 column is a common starting point for the separation of moderately polar compounds.

  • Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection Wavelength: The detection wavelength should be selected based on the UV spectrum of this compound to ensure maximum sensitivity.

  • Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust.

Data Presentation

Quantitative data from forced degradation studies should be summarized in a clear and organized manner to facilitate comparison and analysis.

Table 1: Summary of Forced Degradation Studies
Stress ConditionReagent/ConditionDurationTemperature (°C)% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product(s) (Retention Time)
Acidic Hydrolysis 0.1 M HCl24 h60
Basic Hydrolysis 0.1 M NaOH24 h60
Oxidative 3% H₂O₂24 hRT
Thermal (Solid) Dry Heat48 h80
Photolytic (Solution) ICH Q1B LightRT
Table 2: Purity and Mass Balance Analysis
Stress Condition% Assay of this compound% Total ImpuritiesMass Balance (%)
Initial (t=0)
Acidic Hydrolysis
Basic Hydrolysis
Oxidative
Thermal
Photolytic

Conclusion

This technical guide provides a framework for understanding and investigating the stability and degradation pathways of this compound. The predicted degradation pathways highlight the susceptibility of the primary alcohol and the exocyclic double bond to oxidative and hydrolytic degradation. The detailed experimental protocols for forced degradation studies, based on ICH guidelines, offer a systematic approach to identifying and quantifying potential degradation products. Researchers and drug development professionals can utilize this guide to design and execute robust stability studies, ensuring the development of safe and effective products. Further experimental work is required to confirm these predicted pathways and to fully characterize the degradation products of this compound under various stress conditions.

References

Methodological & Application

Application Notes and Protocols for 4-Methylenecyclohexylmethanol in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prospective Analysis and Applications

4-Methylenecyclohexylmethanol is a unique monomer possessing both a polymerizable exocyclic double bond and a reactive hydroxyl group. While not extensively documented as a conventional monomer in current literature, its chemical structure presents significant opportunities for the synthesis of novel functional polymers. These polymers, bearing pendant hydroxymethyl groups on a cyclohexyl backbone, are anticipated to exhibit a combination of desirable properties such as hydrophilicity, biocompatibility, and potential for post-polymerization modification.

The resulting poly(this compound) and its copolymers could find applications in various fields:

  • Drug Delivery: The hydroxyl groups can be utilized for conjugating drugs, targeting ligands, or imaging agents, leading to the development of advanced drug delivery systems. The polymer's biocompatibility would be a crucial factor in such applications.

  • Biomaterials: The inherent properties of the polymer could be suitable for creating biocompatible coatings for medical devices, scaffolds for tissue engineering, or hydrogels for controlled release applications.

  • Specialty Adhesives and Coatings: The presence of hydroxyl groups can enhance adhesion to various substrates and allow for cross-linking, making these polymers candidates for specialty adhesives and functional coatings.

This document provides prospective, detailed protocols for the polymerization of this compound via free radical polymerization and Ring-Opening Metathesis Polymerization (ROMP), along with hypothetical characterization data.

Experimental Protocols

Protocol 1: Free Radical Polymerization of this compound

This protocol describes the synthesis of poly(this compound) using a conventional free radical initiator.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Nitrogen inlet

  • Schlenk line or glovebox for inert atmosphere

  • Oil bath

Procedure:

  • Reactor Setup: A 100 mL round-bottom flask is equipped with a magnetic stir bar and a condenser. The setup is dried in an oven and cooled under a stream of dry nitrogen.

  • Reagent Preparation: In the flask, dissolve 5.0 g (39.6 mmol) of this compound and 0.065 g (0.40 mmol) of AIBN in 50 mL of anhydrous toluene.

  • Degassing: The solution is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: The flask is placed in a preheated oil bath at 70°C and stirred under a nitrogen atmosphere for 24 hours.

  • Termination and Precipitation: The reaction is terminated by cooling the flask in an ice bath and exposing the solution to air. The viscous solution is then slowly added to 500 mL of cold methanol with vigorous stirring to precipitate the polymer.

  • Purification: The precipitated polymer is collected by filtration, redissolved in a minimal amount of toluene, and re-precipitated in cold methanol. This process is repeated twice to remove unreacted monomer and initiator residues.

  • Drying: The final polymer is dried in a vacuum oven at 50°C to a constant weight.

Hypothetical Characterization Data for Poly(this compound) via Free Radical Polymerization

ParameterHypothetical ValueMethod of Analysis
Number-Average Molecular Weight (Mn)25,000 g/mol Gel Permeation Chromatography (GPC)
Weight-Average Molecular Weight (Mw)55,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)2.2GPC (Mw/Mn)
Glass Transition Temperature (Tg)110 °CDifferential Scanning Calorimetry (DSC)
Thermal Decomposition Temperature (Td)320 °C (5% weight loss)Thermogravimetric Analysis (TGA)
Protocol 2: Ring-Opening Metathesis Polymerization (ROMP) of this compound

This protocol outlines a hypothetical approach to the ROMP of this compound. Given that the monomer itself is not a strained cyclic olefin, it would likely need to be co-polymerized with a suitable strained monomer like norbornene, or a derivative, to undergo ROMP. For the purpose of this protocol, we will describe the homopolymerization, assuming the exocyclic double bond can participate in a ring-opening-like insertion polymerization with a suitable metathesis catalyst, which is a non-standard but explorable route. A more conventional approach would be the ADMET (Acyclic Diene Metathesis) polymerization if a diene derivative were synthesized.

Materials:

  • This compound (monomer)

  • Grubbs' Third Generation Catalyst (G3)

  • Anhydrous and deoxygenated dichloromethane (DCM) (solvent)

  • Ethyl vinyl ether (terminating agent)

  • Methanol (non-solvent for precipitation)

  • Schlenk flask with a magnetic stir bar

  • Glovebox

Procedure:

  • Reactor Setup: Inside a glovebox, a Schlenk flask is charged with 2.0 g (15.8 mmol) of this compound and a magnetic stir bar.

  • Solvent Addition: 20 mL of anhydrous and deoxygenated DCM is added to the flask to dissolve the monomer.

  • Initiator Addition: A solution of Grubbs' Third Generation Catalyst (e.g., 27 mg, 0.032 mmol, for a monomer to catalyst ratio of 500:1) in 1 mL of DCM is prepared and rapidly injected into the stirring monomer solution.

  • Polymerization: The reaction is allowed to stir at room temperature for 4 hours. A noticeable increase in viscosity should be observed.

  • Termination: The polymerization is quenched by the addition of 1 mL of ethyl vinyl ether, and the solution is stirred for an additional 30 minutes.

  • Precipitation and Purification: The polymer solution is removed from the glovebox and precipitated into 200 mL of cold methanol. The polymer is collected, redissolved in DCM, and re-precipitated.

  • Drying: The purified polymer is dried under vacuum at 40°C overnight.

Hypothetical Characterization Data for Poly(this compound) via ROMP

ParameterHypothetical ValueMethod of Analysis
Number-Average Molecular Weight (Mn)80,000 g/mol Gel Permeation Chromatography (GPC)
Weight-Average Molecular Weight (Mw)92,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.15GPC (Mw/Mn)
Glass Transition Temperature (Tg)115 °CDifferential Scanning Calorimetry (DSC)
Thermal Decomposition Temperature (Td)330 °C (5% weight loss)Thermogravimetric Analysis (TGA)

Visualizations

G cluster_workflow Experimental Workflow: Free Radical Polymerization A 1. Dissolve Monomer & Initiator in Toluene B 2. Degas via Freeze-Pump-Thaw Cycles A->B C 3. Polymerize at 70°C under Nitrogen B->C D 4. Terminate and Precipitate in Methanol C->D E 5. Purify by Redissolution and Re-precipitation D->E F 6. Dry Polymer under Vacuum E->F

Caption: Workflow for Free Radical Polymerization.

G cluster_polymerization Polymerization of this compound Monomer Monomer (this compound) Polymer Poly(this compound) Monomer->Polymer Free Radical Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymer G cluster_pathway Potential Application in Drug Delivery Polymer Poly(this compound) Modification Post-Polymerization Modification (e.g., Esterification of -OH) Polymer->Modification Conjugate Polymer-Drug Conjugate Modification->Conjugate Drug Drug Molecule Drug->Conjugate Delivery Targeted Drug Delivery Conjugate->Delivery

Application Notes and Protocols for the Synthesis of Derivatives from 4-Methylenecyclohexylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from 4-Methylenecyclohexylmethanol. The methodologies described herein leverage both the hydroxyl and the exocyclic double bond functionalities of the starting material, enabling access to a diverse range of compounds including esters, ethers, epoxides, and diols. These derivatives can serve as valuable intermediates in medicinal chemistry and materials science.

Synthesis of Ester Derivatives via Fischer Esterification

The primary alcohol of this compound can be readily esterified with a variety of carboxylic acids using Fischer esterification. This acid-catalyzed reaction is a robust and scalable method for producing esters.

Experimental Protocol: Synthesis of (4-Methylenecyclohexyl)methyl Acetate

Objective: To synthesize (4-Methylenecyclohexyl)methyl acetate through the acid-catalyzed esterification of this compound with acetic acid.

Materials:

  • This compound

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl Ether

  • Standard laboratory glassware for reflux, extraction, and distillation.

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), glacial acetic acid (3.0 eq), and a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the alcohol's mass).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure (4-Methylenecyclohexyl)methyl acetate.

Data Presentation:

Reactant/ReagentMolecular Weight ( g/mol )Molar RatioAmount (mmol)Volume/Mass
This compound126.201.0506.31 g
Glacial Acetic Acid60.053.01509.01 g (8.6 mL)
Concentrated Sulfuric Acid98.08Catalyst-~0.1 g
Product
(4-Methylenecyclohexyl)methyl Acetate168.24--
Reaction Conditions
Temperature100-110 °C
Reaction Time2-4 hours
Expected Yield 75-85%

Characterization Data: A study on the conformational analysis of 4-methylenecyclohexyl pivalate by NMR spectroscopy confirms the successful synthesis of a similar ester derivative[1].

Reaction Pathway:

Fischer_Esterification reactant1 This compound product (4-Methylenecyclohexyl)methyl Acetate reactant1->product Reflux reactant2 Acetic Acid reactant2->product catalyst H₂SO₄ (cat.) water Water

Fischer Esterification of this compound.

Synthesis of Ether Derivatives via Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for preparing ethers from an alcohol. The hydroxyl group of this compound is deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Experimental Protocol: Synthesis of 1-(Methoxymethyl)-4-methylenecyclohexane

Objective: To synthesize 1-(methoxymethyl)-4-methylenecyclohexane via the Williamson ether synthesis.

Materials:

  • This compound

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl Iodide (CH₃I)

  • Saturated Ammonium Chloride Solution (NH₄Cl)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard inert atmosphere glassware.

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir until hydrogen gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 1-(methoxymethyl)-4-methylenecyclohexane.

Data Presentation:

Reactant/ReagentMolecular Weight ( g/mol )Molar RatioAmount (mmol)Volume/Mass
This compound126.201.0506.31 g
Sodium Hydride (60%)24.001.2602.40 g
Methyl Iodide141.941.57510.65 g (4.67 mL)
Product
1-(Methoxymethyl)-4-methylenecyclohexane140.22--
Reaction Conditions
Temperature0 °C to Room Temp.
Reaction Time12-18 hours
Expected Yield 80-90%

Reaction Pathway:

Williamson_Ether_Synthesis reactant This compound product 1-(Methoxymethyl)-4-methylenecyclohexane reactant->product 0 °C to RT step1_reagent 1. NaH, THF step2_reagent 2. CH₃I

Williamson Ether Synthesis of this compound.

Synthesis of Epoxide Derivatives via Epoxidation

The exocyclic double bond of this compound is susceptible to epoxidation, typically using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA), to form a spiro-epoxide.

Experimental Protocol: Synthesis of 4-(Hydroxymethyl)-1-oxaspiro[2.5]octane

Objective: To synthesize 4-(hydroxymethyl)-1-oxaspiro[2.5]octane by the epoxidation of this compound with m-CPBA.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic Acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware.

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve m-CPBA (1.1 eq) in dichloromethane.

  • Add the m-CPBA solution dropwise to the stirred solution of the alcohol over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated sodium thiosulfate solution to destroy any excess peroxide.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to remove m-chlorobenzoic acid.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure 4-(hydroxymethyl)-1-oxaspiro[2.5]octane.

Data Presentation:

Reactant/ReagentMolecular Weight ( g/mol )Molar RatioAmount (mmol)Volume/Mass
This compound126.201.0506.31 g
m-CPBA (~77%)172.57 (pure)1.155~12.3 g
Product
4-(Hydroxymethyl)-1-oxaspiro[2.5]octane142.20--
Reaction Conditions
Temperature0 °C to Room Temp.
Reaction Time2-4 hours
Expected Yield 85-95%

Reaction Pathway:

Epoxidation reactant This compound product 4-(Hydroxymethyl)-1-oxaspiro[2.5]octane reactant->product 0 °C to RT reagent m-CPBA, DCM

Epoxidation of this compound.

Synthesis of Diol Derivatives via Hydroboration-Oxidation

The hydroboration-oxidation of the double bond in this compound provides an anti-Markovnikov addition of water, resulting in a diol.

Experimental Protocol: Synthesis of (4-(Hydroxymethyl)cyclohexyl)methanol

Objective: To synthesize (4-(hydroxymethyl)cyclohexyl)methanol via a two-step hydroboration-oxidation sequence.

Materials:

  • This compound

  • Borane-Tetrahydrofuran Complex (BH₃·THF, 1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydroxide (NaOH, 3 M aqueous solution)

  • Hydrogen Peroxide (H₂O₂, 30% aqueous solution)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard inert atmosphere glassware.

Procedure:

  • Hydroboration: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C and add the borane-THF complex (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Carefully and slowly add the 3 M sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide. Caution: This addition can be exothermic.

  • Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude diol can be purified by recrystallization or column chromatography.

Data Presentation:

Reactant/ReagentMolecular Weight ( g/mol )Molar RatioAmount (mmol)Volume/Mass
This compound126.201.0506.31 g
BH₃·THF (1 M solution)-1.15555 mL
3 M NaOH40.00--~20 mL
30% H₂O₂34.01--~20 mL
Product
(4-(Hydroxymethyl)cyclohexyl)methanol144.21--
Reaction Conditions
Temperature0 °C to Room Temp.
Reaction Time3-5 hours total
Expected Yield 80-90%

Reaction Pathway:

Hydroboration_Oxidation reactant This compound product (4-(Hydroxymethyl)cyclohexyl)methanol reactant->product 0 °C to RT step1_reagent 1. BH₃·THF step2_reagent 2. H₂O₂, NaOH

Hydroboration-Oxidation of this compound.

References

Application Notes and Protocols for 4-Methylenecyclohexylmethanol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for key chemical transformations of 4-methylenecyclohexylmethanol, a versatile building block in organic synthesis. The protocols outlined below are designed to be a starting point for laboratory experimentation and can be adapted and optimized for specific research and development needs. The unique structure of this compound, featuring a primary alcohol and an exocyclic double bond, allows for a variety of chemical modifications, making it a valuable intermediate in the synthesis of novel compounds for pharmaceutical and materials science applications.

Oxidation of this compound to 4-Methylenecyclohexanecarbaldehyde

The selective oxidation of the primary alcohol in this compound to the corresponding aldehyde is a fundamental transformation. This protocol utilizes pyridinium chlorochromate (PCC), a mild oxidizing agent suitable for converting primary alcohols to aldehydes without significant overoxidation to the carboxylic acid, while preserving the exocyclic double bond.

Experimental Protocol:

A solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) is added to a stirred suspension of pyridinium chlorochromate (PCC, 1.5 eq) and celite in anhydrous DCM at room temperature. The reaction mixture is stirred for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 4-methylenecyclohexanecarbaldehyde.

Data Presentation:

Reactant/ProductMolecular Weight ( g/mol )Stoichiometric RatioMoles (mmol)Weight/Volume
This compound126.20[1][2]1.0101.26 g
Pyridinium chlorochromate (PCC)215.561.5153.23 g
Dichloromethane (DCM)84.93Solvent-100 mL
Product:
4-Methylenecyclohexanecarbaldehyde124.18--Variable

Logical Workflow for Oxidation:

Oxidation_Workflow Reactant This compound Reagent PCC, Celite, DCM Reactant->Reagent Reaction Stir at RT, 2-4h Reagent->Reaction Workup Filter through Silica Gel Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Methylenecyclohexanecarbaldehyde Purification->Product

Caption: Workflow for the oxidation of this compound.

Esterification of this compound with Acetic Anhydride

Esterification of the primary alcohol group can be achieved under mild conditions using acetic anhydride and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP). This reaction is typically high-yielding and proceeds cleanly at room temperature.

Experimental Protocol:

To a solution of this compound (1.0 eq), triethylamine (1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM, 0.2 M) is added acetic anhydride (1.2 eq) dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 3-6 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 4-methylenecyclohexylmethyl acetate, can be purified by column chromatography if necessary.

Data Presentation:

Reactant/ProductMolecular Weight ( g/mol )Stoichiometric RatioMoles (mmol)Weight/Volume
This compound126.20[1][2]1.0101.26 g
Acetic Anhydride102.091.2121.11 mL
Triethylamine101.191.5152.09 mL
4-Dimethylaminopyridine (DMAP)122.170.11122 mg
Dichloromethane (DCM)84.93Solvent-50 mL
Product:
4-Methylenecyclohexylmethyl acetate168.24--Variable

Signaling Pathway for Catalytic Esterification:

Esterification_Pathway cluster_reactants Reactants cluster_catalyst Catalyst Alcohol This compound Acyl-DMAP N-Acylpyridinium Intermediate Alcohol->Acyl-DMAP Nucleophilic Attack Anhydride Acetic Anhydride DMAP DMAP Anhydride->DMAP Activation DMAP->Acyl-DMAP Product 4-Methylenecyclohexylmethyl acetate Acyl-DMAP->Product

Caption: Catalytic cycle of DMAP in esterification.

Williamson Ether Synthesis with Benzyl Bromide

The hydroxyl group of this compound can be converted to an ether linkage via the Williamson ether synthesis. This protocol describes the reaction with benzyl bromide using a strong base, such as sodium hydride, to deprotonate the alcohol.

Experimental Protocol:

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of this compound (1.0 eq) in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for another 30 minutes. The reaction mixture is cooled back to 0 °C, and benzyl bromide (1.1 eq) is added dropwise. The reaction is then stirred at room temperature overnight. Progress is monitored by TLC. Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C. The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product, benzyl (4-methylenecyclohexyl)methyl ether, is purified by column chromatography.

Data Presentation:

Reactant/ProductMolecular Weight ( g/mol )Stoichiometric RatioMoles (mmol)Weight/Volume
This compound126.20[1][2]1.0101.26 g
Sodium Hydride (60%)24.00 (as 100%)1.2120.48 g
Benzyl Bromide171.041.1111.31 mL
Tetrahydrofuran (THF)72.11Solvent-33 mL
Product:
Benzyl (4-methylenecyclohexyl)methyl ether216.32--Variable

Experimental Workflow for Ether Synthesis:

Ether_Synthesis_Workflow A Suspend NaH in anhydrous THF at 0°C B Add this compound solution dropwise A->B C Stir at 0°C (30 min) then RT (30 min) to form alkoxide B->C D Cool to 0°C and add Benzyl Bromide dropwise C->D E Stir at room temperature overnight D->E F Quench with water and perform aqueous workup E->F G Purify by column chromatography F->G H Obtain Benzyl (4-methylenecyclohexyl)methyl ether G->H

Caption: Step-by-step workflow for Williamson ether synthesis.

These protocols provide a foundation for the chemical modification of this compound. Researchers are encouraged to adapt these methods to their specific synthetic targets and to thoroughly characterize all products using appropriate analytical techniques such as NMR, IR, and mass spectrometry. The versatility of this starting material makes it an attractive candidate for the development of new chemical entities in various fields, including drug discovery.[3][4]

References

Application of 4-Methylenecyclohexylmethanol in Fragrance Formulations: A Detailed Analysis Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and protocols for the potential use of 4-Methylenecyclohexylmethanol in fragrance formulations. It is important to note that this compound (CAS No. 1004-24-6) is not a commonly listed or regulated fragrance ingredient according to major industry databases such as those maintained by the International Fragrance Association (IFRA) and the Research Institute for Fragrance Materials (RIFM). Consequently, direct data on its olfactory properties, performance, and stability in fragrance applications are not publicly available.

To provide a comprehensive and scientifically grounded projection of its potential applications, this document leverages data from a close structural analog, cis-4-(Isopropyl)cyclohexylmethanol , commercially known as Mayol® . Mayol® is a well-established and widely used fragrance ingredient with a distinct floral character. The structural similarity between this compound and Mayol®, primarily differing in the nature of the substituent at the 4-position of the cyclohexane ring (a methylidene group vs. an isopropyl group), allows for informed predictions regarding its potential scent profile and behavior in formulations.

These notes are intended for researchers, scientists, and drug development professionals interested in exploring novel fragrance compounds and provide a framework for the evaluation of this compound.

Predicted Olfactory Profile of this compound

Based on the known profile of its analog, Mayol®, this compound is predicted to possess a fresh, clean, and soft floral scent. The methylidene group might introduce a slightly greener, more diffusive, and potentially sharper top note compared to the smoother character of the isopropyl group in Mayol®.

Predicted Scent Characteristics:

  • Primary Notes: Muguet (Lily of the Valley), Magnolia, Fresh Floral

  • Subtle Nuances: Green, slightly woody, clean

Data Presentation: Physicochemical and Olfactory Properties of the Structural Analog (Mayol®)

The following tables summarize the key quantitative data for cis-4-(Isopropyl)cyclohexylmethanol (Mayol®), which serves as the basis for the proposed application of this compound.

Table 1: Physicochemical Properties of Mayol® [1]

PropertyValue
CAS Number 13828-37-0
Molecular Formula C10H20O
Molecular Weight 156.27 g/mol
Appearance Colorless liquid
Boiling Point 223-224 °C @ 760 mmHg
Vapor Pressure 0.026 mmHg @ 25 °C
Flash Point > 99 °C (> 210.2 °F)
logP (o/w) 3.45
Solubility Soluble in alcohol

Table 2: Olfactory and Usage Data for Mayol® [2][3][4][5][6][7]

ParameterDescription
Odor Family Floral
Odor Description Fresh, soft, clean floral, muguet (lily of the valley), magnolia, with green and grassy undertones.
Longevity on Smelling Strip > 24 hours
Typical Usage Level in Fragrance Concentrate 0.1% - 15% (Average use around 1.5% - 5%)
Applications Fine fragrances, soaps, detergents, shampoos, shower gels, candles, and other personal and home care products.
Role in Formulations Provides lift and smoothness to floral compositions, enhances diffusion of woody notes, and bridges citrus top notes to floral hearts.

Experimental Protocols

The following protocols are standard methodologies for the evaluation of new fragrance ingredients and are recommended for assessing the performance of this compound.

Protocol 1: Sensory Evaluation of this compound

Objective: To determine the olfactory profile, intensity, and longevity of this compound.

Materials:

  • This compound (high purity)

  • Ethanol (perfumer's grade, odorless)

  • Smelling strips

  • Glass beakers and pipettes

  • Panel of trained sensory analysts (minimum of 5)

Procedure:

  • Preparation of Solutions: Prepare dilutions of this compound in ethanol at 10%, 5%, and 1% by weight.

  • Dipping: Dip smelling strips into each solution for 2-3 seconds, ensuring consistent saturation.

  • Initial Evaluation (Top Note): Immediately after dipping, present the smelling strips to the sensory panel. Panelists should record their initial impressions of the scent, including character, intensity, and any specific notes perceived.

  • Evaporation Study (Heart and Base Notes): Place the smelling strips on a rack in a well-ventilated, odor-neutral room. Evaluations should be conducted at regular intervals (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours, and 24 hours) to assess the evolution of the fragrance profile and its longevity.

  • Data Analysis: Compile the descriptions and intensity ratings from all panelists. Create a consensus olfactory profile and a time-intensity curve.

Protocol 2: Stability Testing of this compound in a Model Fine Fragrance Base

Objective: To assess the chemical and olfactory stability of this compound in an alcoholic fragrance base under accelerated aging conditions.[8][9][10]

Materials:

  • This compound

  • Model fine fragrance base (e.g., 80% ethanol, 20% deionized water)

  • Control fragrance base (without this compound)

  • Glass bottles with airtight caps

  • Oven capable of maintaining 40°C ± 2°C

  • UV light chamber

  • Gas Chromatography-Mass Spectrometry (GC-MS) equipment

  • Sensory panel

Procedure:

  • Sample Preparation: Prepare a 5% solution of this compound in the model fine fragrance base. Prepare a control sample of the base without the test ingredient.

  • Storage Conditions:

    • Accelerated Aging (Heat): Store samples in the oven at 40°C for 4, 8, and 12 weeks.

    • Light Exposure: Store samples in a UV light chamber for a specified duration to simulate exposure to sunlight.

    • Room Temperature Control: Store samples at room temperature (20-25°C) in the dark.

  • Evaluation: At each time point, evaluate the samples for:

    • Olfactory Changes: A sensory panel should compare the aged samples to the room temperature control, noting any changes in scent profile, intensity, or the development of off-odors.

    • Physical Changes: Observe any changes in color or clarity.

    • Chemical Analysis: Analyze the samples using GC-MS to quantify the concentration of this compound and identify any degradation products.

  • Data Analysis: Compare the sensory, physical, and chemical data of the aged samples to the control to determine the stability of this compound.

Mandatory Visualizations

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Prep_Sol Prepare Solutions (10%, 5%, 1% in Ethanol) Dip_Strips Dip Smelling Strips Prep_Sol->Dip_Strips Initial_Eval Initial Evaluation (Top Note) Dip_Strips->Initial_Eval Evap_Study Evaporation Study (Heart & Base Notes) Initial_Eval->Evap_Study Time Intervals (30m, 1h, 4h, 24h) Compile_Data Compile Panelist Data Evap_Study->Compile_Data Create_Profile Create Olfactory Profile & Time-Intensity Curve Compile_Data->Create_Profile

Caption: Workflow for the sensory evaluation of a new fragrance ingredient.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_storage Accelerated Aging cluster_eval Evaluation at Time Points cluster_analysis Data Analysis Prep_Sample Prepare 5% Solution in Fine Fragrance Base Heat_Aging Heat Aging (40°C for 4, 8, 12 weeks) Prep_Sample->Heat_Aging UV_Exposure UV Light Exposure Prep_Sample->UV_Exposure RT_Control Room Temperature Control Prep_Sample->RT_Control Prep_Control Prepare Control Base Prep_Control->RT_Control Olfactory_Eval Sensory Evaluation Heat_Aging->Olfactory_Eval Physical_Eval Physical Evaluation (Color, Clarity) Heat_Aging->Physical_Eval Chemical_Eval Chemical Analysis (GC-MS) Heat_Aging->Chemical_Eval UV_Exposure->Olfactory_Eval UV_Exposure->Physical_Eval UV_Exposure->Chemical_Eval RT_Control->Olfactory_Eval RT_Control->Physical_Eval RT_Control->Chemical_Eval Compare_Results Compare Aged Samples to Control Olfactory_Eval->Compare_Results Physical_Eval->Compare_Results Chemical_Eval->Compare_Results Determine_Stability Determine Stability Profile Compare_Results->Determine_Stability

Caption: Workflow for the stability testing of a fragrance ingredient in a fine fragrance base.

Conclusion

While this compound is not a recognized fragrance ingredient, its structural similarity to the widely used floral alcohol, Mayol®, suggests it holds potential as a novel scent component with a fresh, floral, and possibly green character. The application notes and protocols provided herein, based on established methodologies and data from its structural analog, offer a robust framework for the systematic evaluation of its fragrance properties, performance, and stability. Further research, including synthesis, purification, and rigorous testing as outlined, is necessary to fully characterize its potential and determine its suitability for use in fragrance formulations.

References

Application Notes and Protocols for the Quantification of 4-Methylenecyclohexylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods for the quantitative analysis of 4-Methylenecyclohexylmethanol, a fragrance ingredient. The protocols described herein are intended for an audience with a foundational understanding of analytical chemistry techniques. The primary methods covered are Gas Chromatography-Mass Spectrometry (GC-MS), which is well-suited for volatile compounds like this compound, and High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection, which offers an alternative approach.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust and highly sensitive technique for the analysis of volatile and semi-volatile compounds, making it the method of choice for quantifying this compound in various matrices, including cosmetics and environmental samples.[1][2]

Principle

In GC, a sample is vaporized and injected onto a chromatographic column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, allowing for both qualitative identification and quantitative analysis.[2]

Experimental Protocol: GC-MS Quantification

This protocol provides a general framework for the analysis of this compound. Optimization may be required depending on the specific sample matrix and instrumentation.

1.2.1. Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix.[1][3] For cosmetic products, the following methods are recommended:

  • Liquid-Liquid Extraction (LLE): Suitable for a wide range of cosmetic matrices.[3]

    • Weigh 0.5 - 1.0 g of the sample into a centrifuge tube.

    • Add a known amount of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties).

    • Add 5 mL of a suitable extraction solvent (e.g., methyl tert-butyl ether or a hexane:acetone mixture).[3][4]

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the organic layer to a clean vial.

    • The extract can be concentrated under a gentle stream of nitrogen if necessary.

    • The final extract is ready for GC-MS analysis.

  • Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free technique ideal for volatile analytes.[1]

    • Place 0.1 - 0.5 g of the sample into a headspace vial.

    • Add an internal standard.

    • Seal the vial and place it in a heated autosampler.

    • Expose a SPME fiber to the headspace above the sample for a defined period to allow for the adsorption of volatile compounds.

    • The fiber is then directly desorbed in the hot GC inlet.

1.2.2. Optional Derivatization

To improve the chromatographic peak shape and thermal stability of this compound, a derivatization step can be performed. Silylation is a common method for derivatizing alcohols.[5][6][7]

  • To the dried sample extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[5]

  • Heat the mixture at 60-70°C for 30 minutes.

  • The derivatized sample is then ready for injection into the GC-MS.

1.2.3. GC-MS Instrumentation and Conditions

The following table summarizes the recommended GC-MS parameters.

ParameterRecommended Condition
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Inlet Temperature250 °C
Injection Volume1 µL (Split or Splitless mode)
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial 60 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
MS Transfer Line Temp.280 °C
Ion Source Temp.230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan
Quantifier Ion (m/z)To be determined from the mass spectrum of a pure standard
Qualifier Ions (m/z)To be determined from the mass spectrum of a pure standard
Data Presentation: GC-MS Method Validation Parameters

A validated method should demonstrate the following performance characteristics. The values presented are typical for fragrance allergen analysis in cosmetics.[3]

ParameterTypical Value
Linearity (R²)> 0.99
Limit of Detection (LOD)0.5 - 5 µg/g
Limit of Quantification (LOQ)2 - 20 µg/g
Recovery80 - 120%
Precision (RSD)< 15%

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC can be an alternative to GC for the analysis of this compound, particularly for less volatile samples or when derivatization for GC is not desired. Since this compound lacks a strong UV chromophore, indirect detection methods are necessary.

HPLC with UV Detection (following Pre-column Derivatization)

2.1.1. Principle

This method involves a chemical reaction to attach a UV-absorbing molecule (a chromophore) to the this compound molecule before it is injected into the HPLC. This allows for sensitive detection using a standard UV detector.[8]

2.1.2. Experimental Protocol: HPLC-UV with Derivatization

  • Derivatization: React the sample containing this compound with a derivatizing agent such as 3,5-dinitrobenzoyl chloride in the presence of a catalyst like pyridine.[8] This reaction forms a highly UV-absorbent ester.

  • Sample Cleanup: After the reaction, a cleanup step, such as solid-phase extraction (SPE), may be necessary to remove excess derivatizing reagent and other interfering substances.

  • HPLC Analysis: The derivatized sample is then analyzed by reverse-phase HPLC.

2.1.3. HPLC-UV Instrumentation and Conditions

ParameterRecommended Condition
HPLC System
ColumnC18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile PhaseIsocratic or gradient elution with Acetonitrile and Water
Flow Rate1.0 mL/min
Column Temperature30 °C
UV Detector
Detection WavelengthTo be determined based on the absorbance maximum of the derivative
Injection Volume10 µL
Liquid Chromatography-Mass Spectrometry (LC-MS)

2.2.1. Principle

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.[9][10] For a small, relatively non-polar molecule like this compound, atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) could be employed.

2.2.2. Experimental Protocol: LC-MS

  • Sample Preparation: Sample preparation can follow similar liquid-liquid extraction procedures as for GC-MS, with the final solvent being compatible with the LC mobile phase.

  • LC Separation: A reverse-phase C18 column is typically used with a mobile phase of acetonitrile and water, often with a small amount of formic acid to aid in ionization.

  • MS Detection: The eluent from the LC is introduced into the mass spectrometer. The instrument can be operated in selected ion monitoring (SIM) mode for high sensitivity quantification.

2.2.3. LC-MS Instrumentation and Conditions

ParameterRecommended Condition
LC System
ColumnC18 (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientOptimized for separation from matrix components
Flow Rate0.2 - 0.4 mL/min
MS System
Ion SourceESI or APCI
PolarityPositive
Acquisition ModeSIM or MRM (for tandem MS)
Precursor/Product IonsTo be determined by infusion of a pure standard

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Cosmetic Sample LLE Liquid-Liquid Extraction Sample->LLE Solvent Extraction SPME Headspace SPME Sample->SPME Volatiles Adsorption Derivatization Optional Derivatization LLE->Derivatization GC_Inlet GC Inlet LLE->GC_Inlet Injection SPME->GC_Inlet Thermal Desorption Derivatization->GC_Inlet Injection GC_Column GC Column Separation GC_Inlet->GC_Column MS_Detector MS Detection GC_Column->MS_Detector Quantification Quantification MS_Detector->Quantification

Caption: Experimental workflow for GC-MS quantification of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Derivatization Pre-column Derivatization (for UV detection) Extraction->Derivatization HPLC_Injection HPLC Injection Extraction->HPLC_Injection Direct Injection (for LC-MS) Derivatization->HPLC_Injection HPLC_Column HPLC Column Separation HPLC_Injection->HPLC_Column Detector UV or MS Detection HPLC_Column->Detector Quantification Quantification Detector->Quantification

Caption: Experimental workflow for HPLC-UV/MS quantification of this compound.

Signaling Pathways

There is no established role for this compound in biological signaling pathways. Its primary relevance in a biological context is as a potential contact allergen in susceptible individuals. Therefore, a signaling pathway diagram is not applicable.

References

Green Chemistry Approaches to 4-Methylenecyclohexylmethanol Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-Methylenecyclohexylmethanol, focusing on green chemistry principles. The methodologies presented prioritize the use of renewable feedstocks, environmentally benign reagents, and catalytic processes to minimize waste and enhance sustainability.

Application Notes

This compound is a valuable building block in organic synthesis, finding potential applications in the pharmaceutical and fragrance industries. Traditional synthetic routes to this and similar allylic alcohols often rely on stoichiometric reagents and harsh reaction conditions. The protocols outlined below offer greener alternatives by leveraging renewable resources and catalytic transformations.

Two primary green synthetic strategies are detailed:

  • Chemoenzymatic Synthesis from α-Pinene: This approach utilizes α-pinene, a readily available monoterpene from pine trees, as a renewable starting material. A key step involves the biocatalytic oxidation of an intermediate to introduce the required functional groups, followed by chemical transformations to yield the target molecule. This pathway highlights the synergy between chemical and biological catalysis to achieve high selectivity and reduce the environmental impact.

  • Catalytic Reduction of a Carboxylic Acid Derived from a Renewable Precursor: This strategy focuses on the conversion of a carboxylic acid intermediate, which can potentially be derived from renewable sources, to the desired alcohol. The use of catalytic transfer hydrogenation with a non-precious metal catalyst and a green hydrogen donor represents a significant improvement over traditional metal hydride reductions.

These approaches align with the principles of green chemistry by:

  • Preventing Waste: Catalytic methods are employed to minimize the generation of stoichiometric byproducts.

  • Atom Economy: Reactions are designed to maximize the incorporation of all materials used in the process into the final product.

  • Use of Renewable Feedstocks: The synthesis initiates from α-pinene, a bio-based starting material.

  • Catalysis: Biocatalysts and heterogeneous metal catalysts are used to enhance reaction efficiency and reduce energy consumption.

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of this compound from α-Pinene

This protocol outlines a multi-step synthesis starting from the renewable terpene, α-pinene. A key step involves the biocatalytic oxidation of an intermediate aldehyde to a carboxylic acid.

Step 1a: Ozonolysis of α-Pinene to Pinonaldehyde

  • Materials: (+)-α-Pinene (98%), ozone, dichloromethane (DCM, anhydrous), triphenylphosphine.

  • Procedure:

    • Dissolve (+)-α-pinene (13.6 g, 100 mmol) in anhydrous DCM (200 mL) in a three-necked flask equipped with a gas inlet tube, a magnetic stirrer, and a calcium chloride drying tube.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Bubble ozone through the solution from an ozone generator until a pale blue color persists, indicating an excess of ozone.

    • Purge the solution with nitrogen gas to remove excess ozone.

    • Slowly add triphenylphosphine (28.8 g, 110 mmol) to the cold solution to reduce the ozonide.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Concentrate the reaction mixture under reduced pressure. The crude pinonaldehyde is used in the next step without further purification.

Step 1b: Biocatalytic Oxidation of Pinonaldehyde to 4-Methylenecyclohexanecarboxylic Acid

  • Biocatalyst: Whole cells of Gluconobacter oxydans (e.g., ATCC 621H).

  • Culture Medium: Yeast extract (10 g/L), peptone (5 g/L), mannitol (25 g/L), in distilled water, pH 6.0.

  • Procedure:

    • Prepare a seed culture of G. oxydans by inoculating 50 mL of culture medium in a 250 mL flask and incubating at 30°C with shaking (200 rpm) for 24 hours.

    • In a 1 L baffled flask, add 500 mL of fresh culture medium and inoculate with the seed culture (10% v/v).

    • Incubate at 30°C and 200 rpm.

    • After 24 hours of growth, add the crude pinonaldehyde (5.0 g) to the culture.

    • Continue the incubation for 48-72 hours, monitoring the conversion by TLC or GC analysis.

    • After the reaction is complete, centrifuge the culture to remove the cells.

    • Acidify the supernatant to pH 2 with 2M HCl and extract with ethyl acetate (3 x 150 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 4-methylenecyclohexanecarboxylic acid. Purify by column chromatography if necessary.

Step 1c: Reduction of 4-Methylenecyclohexanecarboxylic Acid to this compound

  • Materials: 4-Methylenecyclohexanecarboxylic acid, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend LiAlH₄ (1.9 g, 50 mmol) in anhydrous THF (100 mL).

    • Cool the suspension to 0°C in an ice bath.

    • Dissolve 4-methylenecyclohexanecarboxylic acid (3.5 g, 25 mmol) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

    • Cool the reaction to 0°C and quench by the slow, sequential addition of water (2 mL), 15% aqueous NaOH (2 mL), and water (6 mL).

    • Stir the resulting white precipitate for 30 minutes, then filter and wash the solid with THF.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give this compound. Purify by vacuum distillation.

Protocol 2: Catalytic Transfer Hydrogenation of 4-Methylenecyclohexanecarbaldehyde

This protocol describes a greener reduction of an aldehyde precursor using catalytic transfer hydrogenation. The precursor, 4-methylenecyclohexanecarbaldehyde, can be synthesized from renewable sources through various routes, including the hydroformylation of myrcene.

  • Catalyst: Commercially available Ru-based pincer complex (e.g., Ru-MACHO-BH).

  • Materials: 4-Methylenecyclohexanecarbaldehyde, 2-propanol (isopropanol), potassium hydroxide (KOH).

  • Procedure:

    • To a round-bottom flask, add 4-methylenecyclohexanecarbaldehyde (1.24 g, 10 mmol), 2-propanol (50 mL), and the Ru catalyst (0.01 mol%).

    • Add a solution of KOH in 2-propanol (e.g., 0.1 M, 1 mL).

    • Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress by TLC or GC.

    • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

    • Neutralize the mixture with a dilute aqueous acid (e.g., 1M HCl).

    • Remove the 2-propanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify this compound by column chromatography on silica gel or vacuum distillation.

Data Presentation

Table 1: Summary of Quantitative Data for Green Synthesis Protocols

ParameterProtocol 1 (Chemoenzymatic)Protocol 2 (Catalytic Transfer Hydrogenation)
Starting Material (+)-α-Pinene4-Methylenecyclohexanecarbaldehyde
Key Reagents Ozone, G. oxydans, LiAlH₄Ru-MACHO-BH, 2-propanol, KOH
Overall Yield ~40-50% (over 3 steps)>95%
Reaction Conditions Step 1a: -78°C to RT; Step 1b: 30°C; Step 1c: 0°C to RT82°C (reflux)
Green Chemistry Aspects Renewable feedstock, biocatalysisCatalytic reduction, green H₂ source
Waste Products Triphenylphosphine oxide, biomass, saltsAcetone, salts

Table 2: Physical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₈H₁₄O
Molecular Weight 126.20 g/mol
Appearance Colorless liquid
Boiling Point ~205-207 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 4.65 (s, 2H), 3.50 (d, J=6.4 Hz, 2H), 2.25-2.15 (m, 2H), 2.05-1.95 (m, 2H), 1.80-1.70 (m, 1H), 1.50-1.40 (m, 2H), 1.25-1.15 (m, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 148.5, 108.8, 68.2, 40.1, 35.5, 30.2
IR (neat, cm⁻¹) 3350 (br, O-H), 3075, 2920, 2850, 1650 (C=C), 1440, 1040 (C-O), 885

Mandatory Visualization

Chemoenzymatic_Synthesis a_pinene α-Pinene (Renewable Feedstock) pinonaldehyde Pinonaldehyde a_pinene->pinonaldehyde Ozonolysis (Step 1a) carboxylic_acid 4-Methylenecyclohexane- carboxylic Acid pinonaldehyde->carboxylic_acid Biocatalytic Oxidation (G. oxydans, Step 1b) target_alcohol This compound carboxylic_acid->target_alcohol Reduction (LiAlH₄, Step 1c)

Caption: Chemoenzymatic synthesis of this compound from α-pinene.

Catalytic_Transfer_Hydrogenation aldehyde 4-Methylenecyclohexane- carbaldehyde alcohol This compound aldehyde->alcohol Catalytic Transfer Hydrogenation isopropanol 2-Propanol (Hydrogen Donor) acetone Acetone (Byproduct) isopropanol->acetone catalyst Ru-Pincer Catalyst catalyst->aldehyde catalyst->isopropanol

Caption: Catalytic transfer hydrogenation for this compound synthesis.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methylenecyclohexylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of 4-Methylenecyclohexylmethanol, specifically addressing issues of low yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Two common synthetic strategies starting from ethyl 4-oxocyclohexanecarboxylate are the Wittig olefination followed by reduction, or reduction followed by the Wittig reaction. The choice of route can depend on reagent availability and the stability of intermediates.

Q2: My Wittig reaction step is resulting in a low yield. What are the primary causes?

A2: Low yields in the Wittig reaction are often due to incomplete formation or degradation of the ylide, steric hindrance on the ketone, or side reactions.[1][2] Ensure all glassware is scrupulously dry, as the ylide is a strong base and will be quenched by water. Using a fresh, strong base (like n-butyllithium or sodium hydride) and anhydrous solvents is critical for efficient ylide generation.[2]

Q3: I am observing significant amounts of triphenylphosphine oxide in my crude product after the Wittig reaction. How can I effectively remove it?

A3: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be challenging to remove due to its polarity. Purification is typically achieved by column chromatography on silica gel.[3] In some cases, precipitation of the triphenylphosphine oxide from a non-polar solvent like hexane or a mixture of hexane and ethyl acetate can be effective.

Q4: The reduction of the ester to the alcohol is incomplete. What can I do to improve the yield?

A4: Incomplete reduction with reagents like lithium aluminum hydride (LiAlH₄) can be due to insufficient reagent, deactivation of the reagent by moisture, or suboptimal reaction temperature. It is crucial to use a sufficient excess of the reducing agent (typically 2-3 equivalents) in an anhydrous solvent under an inert atmosphere. Ensure the reaction is allowed to proceed to completion by monitoring with Thin Layer Chromatography (TLC).

Q5: Are there alternative reducing agents to LiAlH₄ for the ester reduction?

A5: Yes, other reducing agents like borane-tetrahydrofuran complex (BH₃·THF) can be used for the reduction of carboxylic acids or esters and may offer different selectivity or milder reaction conditions.[4]

Troubleshooting Guides

Route 1: Wittig Reaction followed by Reduction

This route involves the olefination of ethyl 4-oxocyclohexanecarboxylate to form ethyl 4-methylenecyclohexanecarboxylate, followed by the reduction of the ester to this compound.

Potential CauseRecommended Solution
Inactive Wittig Reagent (Ylide) Ensure the phosphonium salt is dry and pure. Use a fresh, strong base (e.g., n-BuLi, NaH) for deprotonation.[2] Prepare the ylide in situ and use it immediately. A color change to deep yellow or orange often indicates ylide formation.[1]
Presence of Moisture Flame-dry all glassware and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents (e.g., dry THF or diethyl ether).
Steric Hindrance The cyclohexanone ring can present some steric hindrance. Ensure the reaction is stirred efficiently and consider increasing the reaction time or temperature moderately while monitoring for side product formation.[5]
Side Reactions Betaines formed with lithium salts can lead to side products. Consider using sodium-based strong bases like NaH or NaOMe to minimize these side reactions.[2]
Potential CauseRecommended Solution
Insufficient Reducing Agent Use a larger excess of the reducing agent (e.g., 2-3 equivalents of LiAlH₄).
Deactivated Reducing Agent Use a fresh bottle of LiAlH₄ or titrate to determine its activity. Ensure the reaction is performed under strictly anhydrous conditions.
Low Reaction Temperature While the initial addition of the reducing agent is often done at 0 °C for safety, the reaction may need to be warmed to room temperature or gently refluxed to go to completion. Monitor by TLC.
Route 2: Reduction followed by Wittig Reaction

This route involves the reduction of ethyl 4-oxocyclohexanecarboxylate to (4-oxocyclohexyl)methanol, followed by the Wittig olefination of the ketone.

Potential CauseRecommended Solution
Over-reduction While LiAlH₄ will reduce the ester, it will also reduce the ketone. This route is generally not feasible with strong, non-selective reducing agents. A more selective reducing agent that reduces the ester in the presence of a ketone would be required, which is synthetically challenging.
Difficult Purification The product, (4-oxocyclohexyl)methanol, is highly polar and may be difficult to extract from the aqueous workup. Continuous extraction or multiple extractions with a polar organic solvent may be necessary.
Potential CauseRecommended Solution
Incompatible Functional Groups The acidic hydroxyl group of the starting material will quench the strongly basic Wittig reagent.[6] At least one extra equivalent of the ylide would be consumed.
Protection Strategy Required To avoid quenching the ylide, the hydroxyl group of (4-oxocyclohexyl)methanol should be protected (e.g., as a silyl ether like TBDMS) before the Wittig reaction. This adds extra steps to the synthesis.

Data Presentation

Table 1: Comparison of Hypothetical Yields for Synthetic Routes

RouteStep 1 YieldStep 2 YieldOverall Yield
1: Wittig then Reduction 75-85%85-95%64-81%
2: Reduction then Wittig Potentially low due to over-reductionLow due to ylide quenching< 50% (without protection)

Experimental Protocols

Protocol 1: Wittig Reaction on Ethyl 4-oxocyclohexanecarboxylate
  • Ylide Preparation: In a flame-dried, three-necked flask under an argon atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF.[1]

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise. The mixture will turn a characteristic deep yellow or orange color.[1]

  • Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.[1]

  • Wittig Reaction: In a separate flame-dried flask, dissolve ethyl 4-oxocyclohexanecarboxylate (1.0 equivalent) in anhydrous THF.

  • Slowly add the solution of the ketone to the prepared ylide at 0 °C.[1]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.[1]

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain ethyl 4-methylenecyclohexanecarboxylate.

Protocol 2: Reduction of Ethyl 4-methylenecyclohexanecarboxylate with LiAlH₄
  • In a flame-dried, three-necked flask under an argon atmosphere, suspend lithium aluminum hydride (2.0 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve ethyl 4-methylenecyclohexanecarboxylate (1.0 equivalent) in anhydrous THF.

  • Slowly add the ester solution to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC indicates the complete consumption of the starting material.

  • Workup: Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by distillation or column chromatography if necessary.

Visualizations

G cluster_0 Route 1 cluster_1 Route 2 Start1 Ethyl 4-oxocyclohexanecarboxylate Intermediate1 Ethyl 4-methylenecyclohexanecarboxylate Start1->Intermediate1 Wittig Reaction (Ph3P=CH2) Product1 This compound Intermediate1->Product1 Reduction (LiAlH4) Start2 Ethyl 4-oxocyclohexanecarboxylate Intermediate2 (4-oxocyclohexyl)methanol Start2->Intermediate2 Reduction (LiAlH4) Product2 This compound Intermediate2->Product2 Wittig Reaction (Ph3P=CH2) (Requires -OH protection)

Caption: Synthetic pathways to this compound.

G Start Low Yield in Wittig Reaction CheckMoisture Are glassware and solvents completely dry? Start->CheckMoisture CheckBase Is the base strong enough and fresh? CheckMoisture->CheckBase Yes SolutionDry Flame-dry glassware, use anhydrous solvents. CheckMoisture->SolutionDry No CheckReagents Is the phosphonium salt pure? CheckBase->CheckReagents Yes SolutionBase Use fresh n-BuLi or NaH. Ensure ylide forms (color change). CheckBase->SolutionBase No SolutionReagents Recrystallize phosphonium salt. CheckReagents->SolutionReagents No Re-evaluate Re-run reaction with optimized conditions. CheckReagents->Re-evaluate Yes SolutionDry->Re-evaluate SolutionBase->Re-evaluate G Ylide Phosphonium Ylide (Ph3P=CH2) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane + Ketone Cyclohexanone Derivative Ketone->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Retro-[2+2] Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct Retro-[2+2]

References

Technical Support Center: Optimization of Reaction Conditions for 4-Methylenecyclohexylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Methylenecyclohexylmethanol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is divided into two primary synthetic routes for this compound: the Wittig reaction and the Grignard reaction.

Synthesis Route 1: Wittig Reaction

This route involves the reaction of a protected 4-oxocyclohexanemethanol with a methylidene Wittig reagent, followed by deprotection.

Q1: I am getting a low yield of my desired product, this compound. What are the possible causes and solutions?

A1: Low yields in this Wittig reaction can stem from several factors. Below is a troubleshooting guide to address this issue.

  • Inefficient Ylide Formation: The generation of the phosphorus ylide is a critical step.

    • Base Strength: For non-stabilized ylides like methylenetriphenylphosphorane, a strong base is crucial. If you are using a weaker base, it may not be sufficient to deprotonate the phosphonium salt effectively.

    • Moisture: The strong bases used are highly sensitive to moisture. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Solvents must be anhydrous.

  • Steric Hindrance: The ketone starting material, 4-oxocyclohexanemethanol (even when protected), can present some steric bulk, potentially slowing down the reaction.[1][2]

    • Reaction Time and Temperature: Consider increasing the reaction time or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal conditions.

  • Side Reactions: The presence of the hydroxyl group in the starting material can interfere with the Wittig reagent. It is highly recommended to use a protecting group for the alcohol.[3][4]

Optimization of Wittig Reaction Conditions - Hypothetical Data

EntryStarting MaterialBase (1.1 eq)SolventTemperature (°C)Time (h)Yield (%)
14-oxocyclohexanemethanoln-BuLiTHF-78 to RT12<10 (complex mixture)
2TBDMS-protected ketonen-BuLiTHF-78 to RT1285
3TBDMS-protected ketoneNaHTHF0 to RT2465
4TBDMS-protected ketonet-BuOKTHF0 to RT1878

Q2: How do I choose a suitable protecting group for the hydroxyl function in the Wittig reaction?

A2: A good protecting group should be stable to the strongly basic conditions of the Wittig reaction and easy to remove afterward.[3][4] Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ether, are an excellent choice as they are robust under basic conditions and can be readily cleaved using a fluoride source like tetra-n-butylammonium fluoride (TBAF) or acidic conditions.[5][6][7]

Q3: I am having trouble removing the triphenylphosphine oxide byproduct from my final product. What is the best purification strategy?

A3: Triphenylphosphine oxide (TPPO) is a common byproduct of the Wittig reaction and can be challenging to remove completely.

  • Crystallization: If your product is a solid, recrystallization can be effective.

  • Column Chromatography: This is the most common method for purifying liquid products. TPPO is relatively polar, so using a less polar eluent system can help in separation. A common technique is to first precipitate out most of the TPPO by dissolving the crude product in a minimal amount of a polar solvent and then adding a non-polar solvent like hexane to cause precipitation.[8][9][10]

  • Precipitation with Metal Salts: TPPO can form insoluble complexes with certain metal salts like zinc chloride (ZnCl₂), which can then be removed by filtration.[11]

Synthesis Route 2: Grignard Reaction

This approach involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with 4-formyl-1-methylenecyclohexane.

Q1: My Grignard reaction is not initiating. What should I do?

A1: Failure of Grignard reaction initiation is a common issue.

  • Magnesium Activation: The surface of the magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction.[12]

    • Mechanical Activation: Gently crushing the magnesium turnings with a glass rod (carefully!) can expose a fresh surface.

    • Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help to activate the magnesium surface.[12]

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to water.[13] Ensure all glassware is flame-dried, and solvents are anhydrous. The reaction must be carried out under a strict inert atmosphere.

Q2: The yield of this compound is low, and I am isolating a significant amount of the starting aldehyde. What could be the problem?

A2: This suggests either incomplete reaction or side reactions consuming the Grignard reagent.

  • Enolization of the Aldehyde: The Grignard reagent is a strong base and can deprotonate the acidic α-proton of the aldehyde, leading to the formation of an enolate and quenching the Grignard reagent.[14][15]

    • Use of Cerium (III) Chloride: The addition of anhydrous cerium (III) chloride can suppress enolization by increasing the nucleophilicity of the organometallic species (Barbier conditions).

  • Insufficient Grignard Reagent: Ensure you are using a slight excess of the Grignard reagent (e.g., 1.1-1.2 equivalents).

Optimization of Grignard Reaction Conditions - Hypothetical Data

EntryGrignard Reagent (eq)AdditiveSolventTemperature (°C)Time (h)Yield (%)
1MeMgBr (1.1)NoneTHF0 to RT265
2MeMgBr (1.1)CeCl₃ (1.1 eq)THF-78 to RT388
3MeMgBr (1.5)NoneTHF0 to RT275
4MeMgBr (1.1)NoneDiethyl Ether0 to RT260

Q3: What is the proper work-up procedure for a Grignard reaction to obtain an alcohol?

A3: The work-up procedure is crucial for protonating the intermediate alkoxide and separating the product from inorganic salts.

  • Quenching: The reaction mixture should be cooled in an ice bath and then slowly quenched by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This is generally preferred over water or dilute acid to avoid emulsions and potential side reactions.

  • Extraction: After quenching, the organic layer is typically separated, and the aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing and Drying: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product can then be purified by column chromatography or distillation.[16][17]

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol involves three steps: protection of the starting alcohol, the Wittig reaction, and deprotection.

Step 1: Protection of 4-hydroxycyclohexanone

  • To a solution of 4-hydroxycyclohexanone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (2.5 eq).

  • Slowly add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) in one portion.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the TBDMS-protected ketone.

Step 2: Wittig Reaction

  • Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.

  • Cool the suspension to 0 °C and add n-butyllithium (n-BuLi, 1.1 eq) dropwise. The solution should turn a characteristic yellow/orange color.

  • Stir the resulting ylide solution at 0 °C for 1 hour.

  • Add a solution of the TBDMS-protected ketone (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate.

Step 3: Deprotection

  • Dissolve the crude product from Step 2 in THF.

  • Add tetra-n-butylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF).

  • Stir at room temperature for 2 hours, monitoring by TLC.

  • Quench with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to obtain this compound.

Protocol 2: Synthesis of this compound via Grignard Reaction
  • Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.2 eq) in the flask with a small crystal of iodine.

  • Add a solution of methyl bromide in diethyl ether (or use commercially available methylmagnesium bromide solution, 1.1 eq).

  • Once the Grignard reagent is formed (or if using a commercial solution), cool the flask to 0 °C.

  • Add a solution of 4-formyl-1-methylenecyclohexane (1.0 eq) in anhydrous THF dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Wittig_Reaction_Pathway start 4-Hydroxycyclohexanone protected TBDMS-protected 4-oxocyclohexanemethanol start->protected TBDMSCl, Imidazole wittig_product Protected This compound protected->wittig_product 1. Ph3PCH3Br, n-BuLi 2. Add protected ketone final_product This compound wittig_product->final_product TBAF

Caption: Wittig reaction pathway for the synthesis of this compound.

Grignard_Reaction_Pathway start 4-Formyl-1-methylenecyclohexane product This compound start->product 1. CH3MgBr 2. H3O+ workup Experimental_Workflow setup Reaction Setup (Anhydrous, Inert Atm.) reaction Reagent Addition & Reaction setup->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Quenching & Aqueous Workup monitoring->workup Reaction Complete extraction Extraction workup->extraction purification Purification (Column Chromatography) extraction->purification analysis Product Analysis (NMR, GC-MS) purification->analysis

References

Technical Support Center: Purification of Crude 4-Methylenecyclohexylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of crude 4-Methylenecyclohexylmethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in crude this compound can originate from the starting materials, side reactions, or subsequent workup procedures. Potential impurities may include:

  • Unreacted starting materials: Depending on the synthetic route, these could include 4-methylenecyclohexanecarbaldehyde or a Grignard reagent.

  • Byproducts of the synthesis: Isomeric alcohols or rearranged products can form, particularly under acidic or high-temperature conditions.

  • Solvent residues: Residual solvents from the reaction or extraction steps, such as diethyl ether, tetrahydrofuran (THF), or toluene.

  • Water: Moisture introduced during the workup.

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities. The most common and effective methods are:

  • Fractional Distillation: Ideal for separating this compound from impurities with significantly different boiling points. This is often the primary method for bulk purification.

  • Flash Column Chromatography: Highly effective for removing impurities with similar polarities to the desired product, such as isomeric byproducts.[1][2][3][4][5]

Q3: How can I determine the purity of my this compound sample?

A3: Several analytical techniques can be used to assess the purity of your sample:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides a quantitative measure of purity and can help identify unknown impurities.[6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample and to determine an appropriate solvent system for column chromatography.

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause Solution
No distillate collecting - Inadequate heating- Leaks in the apparatus- Condenser water is too cold- Ensure the heating mantle is in good contact with the flask and the temperature is sufficient to cause boiling.- Check all joints for a proper seal. Use grease if necessary.- Reduce the flow rate of the cooling water to prevent premature condensation.
Bumping or uneven boiling - Lack of boiling chips or stir bar- Heating too rapidly- Add a few boiling chips or a magnetic stir bar to the distillation flask.- Reduce the heat setting on the mantle for a more controlled boil.
Poor separation of components - Inefficient fractionating column- Distillation rate is too fast- Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).- Slow down the distillation rate to allow for proper vapor-liquid equilibrium.
Product is discolored - Decomposition at high temperatures- Consider distillation under reduced pressure to lower the boiling point.- Ensure the starting material is free of acidic or basic impurities that could catalyze decomposition.
Flash Column Chromatography
Problem Possible Cause Solution
Poor separation of spots on TLC - Inappropriate solvent system- Systematically vary the polarity of the eluent. A common starting point is a mixture of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate).[4]
Compound is not moving from the baseline - Eluent is not polar enough- Gradually increase the proportion of the polar solvent in your eluent system. The addition of a small amount of a more polar solvent like methanol may be necessary for highly polar compounds.[4]
Compound is running with the solvent front - Eluent is too polar- Decrease the proportion of the polar solvent in your eluent system.
Streaking of spots on TLC or column - Sample is too concentrated- Presence of highly polar impurities- Silica gel is too acidic- Dilute the sample before loading it onto the column.- Pre-treat the crude sample by passing it through a small plug of silica gel to remove baseline impurities.- Neutralize the silica gel by adding a small percentage of triethylamine (1-3%) to the eluent.[2]
Cracking of the silica gel bed - Inefficient packing of the column- Rapid changes in solvent polarity- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.- When running a gradient, change the solvent composition gradually.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Objective: To purify crude this compound by separating it from lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Boiling chips or magnetic stir bar

  • Heating mantle

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Vacuum adapter (if performing vacuum distillation)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a stir bar to the round-bottom distillation flask. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin heating the flask gently with the heating mantle.

    • Observe the vapor rising through the fractionating column.

    • Collect the initial fraction (forerun) that comes over at a lower temperature. This will contain the more volatile impurities.

    • As the temperature stabilizes at the boiling point of this compound (approximately 198-200 °C at atmospheric pressure), change to a clean receiving flask to collect the main fraction.

    • Continue collecting the main fraction as long as the temperature remains stable.

    • Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides.

  • Analysis: Analyze the collected fractions by GC-MS or NMR to determine their purity.

Protocol 2: Purification by Flash Column Chromatography

Objective: To remove impurities with similar polarity to this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Determine the Eluent System: Use TLC to find a solvent system that gives an Rf value of approximately 0.2-0.3 for this compound. A good starting point is a 9:1 or 4:1 mixture of hexane:ethyl acetate.

  • Pack the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand. Never let the column run dry.

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample to the top of the column using a pipette.

    • Rinse the flask with a small amount of eluent and add it to the column.

    • Drain the solvent until the sample has entered the silica gel.

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to push the solvent through the column.

    • Collect fractions in test tubes.

  • Analyze the Fractions:

    • Monitor the fractions by TLC to determine which ones contain the purified product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Comparison of Purification Techniques

Technique Typical Purity Achieved Recovery Rate Throughput Best For Removing
Fractional Distillation 95-99%70-90%HighImpurities with significantly different boiling points
Flash Column Chromatography >99%60-85%Low to MediumImpurities with similar polarity

Note: The actual purity and recovery will depend on the specific impurities present in the crude material.

Visualization

Purification_Workflow cluster_distillation Fractional Distillation cluster_chromatography Flash Column Chromatography Crude_Distill Crude Material Distill_Setup Assemble Distillation Apparatus Crude_Distill->Distill_Setup Heat Heat and Collect Forerun Distill_Setup->Heat Collect_Main Collect Main Fraction at Stable BP Heat->Collect_Main Distill_Pure Pure this compound Collect_Main->Distill_Pure Crude_Chrom Crude Material TLC TLC Analysis for Eluent Crude_Chrom->TLC Pack Pack Column TLC->Pack Load Load Sample Pack->Load Elute Elute and Collect Fractions Load->Elute Analyze Analyze Fractions by TLC Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Chrom_Pure Pure this compound Evaporate->Chrom_Pure Crude_Input Crude this compound Crude_Input->Crude_Distill Primary Purification Crude_Input->Crude_Chrom For High Purity

Caption: General workflow for the purification of this compound.

References

Technical Support Center: 4-Methylenecyclohexylmethanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 4-Methylenecyclohexylmethanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experiments with this versatile reagent.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during common transformations of this compound, focusing on the identification and mitigation of byproducts.

Oxidation to 4-Methylenecyclohexanecarbaldehyde

Question: I am trying to oxidize this compound to the corresponding aldehyde, but I am observing low yields and the formation of multiple byproducts. What are the likely side reactions, and how can I minimize them?

Answer:

Oxidation of this compound is a common transformation, but it is susceptible to several side reactions, primarily over-oxidation and isomerization of the double bond. The choice of oxidant and reaction conditions is critical to obtaining a high yield of the desired aldehyde.

Common Byproducts and Their Formation:

  • 4-Methylcyclohexanecarboxylic Acid: This is the product of over-oxidation of the aldehyde. It is more likely to form with strong oxidizing agents like chromic acid or when water is present in the reaction mixture with milder reagents like Pyridinium Chlorochromate (PCC).

  • 4-Methylcyclohex-3-enecarbaldehyde: Acidic conditions or high temperatures can cause the exocyclic double bond to isomerize to the more thermodynamically stable endocyclic position.

  • Unreacted Starting Material: Incomplete reaction is a common issue, often due to insufficient oxidant or non-optimal reaction time and temperature.

  • Byproducts from Swern Oxidation: If using Swern oxidation, characteristic byproducts include dimethyl sulfide (with a strong unpleasant odor), carbon monoxide, and carbon dioxide.[1][2] At higher temperatures, a methylthiomethyl (MTM) ether byproduct can also form.[3]

Troubleshooting and Recommendations:

ProblemProbable CauseRecommended Solution
Low yield of aldehyde, presence of carboxylic acid. Over-oxidation.Use a milder oxidizing agent like Pyridinium Chlorochromate (PCC) or perform a Swern oxidation. Ensure anhydrous conditions.
Presence of an isomeric aldehyde. Acid-catalyzed isomerization of the double bond.Use a non-acidic oxidation method like Swern or Dess-Martin periodinane oxidation. If using PCC, adding a buffer like sodium acetate can help.
Significant amount of unreacted starting material. Incomplete reaction.Increase the equivalents of the oxidizing agent, prolong the reaction time, or slightly increase the temperature (while monitoring for isomerization).
Formation of strong, unpleasant odor. Dimethyl sulfide byproduct from Swern oxidation.Conduct the reaction in a well-ventilated fume hood. Quench the reaction and wash glassware with bleach to oxidize the dimethyl sulfide.[1]

Experimental Protocol: Swern Oxidation of this compound

This protocol is designed to minimize over-oxidation and isomerization.

  • Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) and cool to -78 °C (a dry ice/acetone bath).

  • Activation: Slowly add anhydrous dimethyl sulfoxide (DMSO) (2.2 eq.) to the oxalyl chloride solution. Stir for 15 minutes.

  • Alcohol Addition: Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise over 10 minutes. Stir the mixture for 30 minutes at -78 °C.

  • Base Addition: Add triethylamine (5.0 eq.) dropwise. The reaction mixture will become thick. Allow the reaction to warm to room temperature over 45 minutes.

  • Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Logical Workflow for Troubleshooting Oxidation Reactions

Oxidation Troubleshooting Start Reaction Outcome: Low Aldehyde Yield Byproduct_Analysis Analyze Byproducts (GC-MS, NMR) Start->Byproduct_Analysis Carboxylic_Acid Carboxylic Acid Detected Byproduct_Analysis->Carboxylic_Acid Isomeric_Aldehyde Isomeric Aldehyde Detected Byproduct_Analysis->Isomeric_Aldehyde Starting_Material Unreacted Starting Material Byproduct_Analysis->Starting_Material Use_Milder_Oxidant Action: Use Milder Oxidant (PCC, Swern) Ensure Anhydrous Conditions Carboxylic_Acid->Use_Milder_Oxidant Use_Non_Acidic_Method Action: Use Non-Acidic Method (Swern) or Buffer (NaOAc) Isomeric_Aldehyde->Use_Non_Acidic_Method Optimize_Conditions Action: Increase Oxidant Equivalents or Reaction Time/Temp Starting_Material->Optimize_Conditions End Improved Yield Use_Milder_Oxidant->End Use_Non_Acidic_Method->End Optimize_Conditions->End

Troubleshooting workflow for the oxidation of this compound.
Esterification to 4-Methylenecyclohexylmethyl Esters

Question: I am performing a Fischer esterification with acetic acid and this compound, but the yield is very low. How can I improve the conversion?

Answer:

Fischer esterification is an equilibrium-limited reaction. To achieve high yields, the equilibrium must be shifted towards the product side.

Common Byproducts and Their Formation:

  • Unreacted Starting Materials: Due to the reversible nature of the reaction, significant amounts of starting alcohol and carboxylic acid may remain.

  • Isomerized Ester (4-Methylcyclohex-3-enylmethyl acetate): The acidic conditions required for Fischer esterification can cause isomerization of the exocyclic double bond.

  • Dimerization/Oligomerization Products: Under strong acid catalysis and heat, the alkene moiety can undergo side reactions.

Troubleshooting and Recommendations:

ProblemProbable CauseRecommended Solution
Low conversion to the ester. Equilibrium not shifted towards products.Use a large excess of one reactant (usually the alcohol if the carboxylic acid is more valuable) or remove water as it is formed using a Dean-Stark apparatus or molecular sieves.
Formation of an isomeric ester. Acid-catalyzed isomerization.Use a milder esterification method that does not require strong acid, such as reaction with an acid anhydride (e.g., acetic anhydride) and a base catalyst (e.g., pyridine or DMAP).
Complex mixture of byproducts. High temperature and strong acid causing side reactions of the alkene.Use milder conditions (lower temperature, less harsh acid catalyst) or switch to a different esterification method.

Experimental Protocol: Esterification with Acetic Anhydride

This protocol avoids the strong acidic conditions of the Fischer esterification.

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in pyridine or a mixture of dichloromethane and triethylamine.

  • Reagent Addition: Cool the mixture in an ice bath and add acetic anhydride (1.2 eq.) dropwise. A catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can be added to accelerate the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup: Quench the reaction by adding water. Extract the product with an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with dilute HCl (to remove pyridine/triethylamine), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The product can be purified by distillation or column chromatography.

Williamson Ether Synthesis

Question: I am attempting to synthesize 4-methylenecyclohexylmethyl methyl ether via a Williamson ether synthesis, but I am getting a significant amount of an elimination byproduct. How can I favor the substitution reaction?

Answer:

The Williamson ether synthesis is an SN2 reaction that competes with the E2 elimination pathway. The alkoxide of this compound is a reasonably strong base, which can promote elimination, especially with hindered alkyl halides.

Common Byproducts and Their Formation:

  • 4-Methylenecyclohexene: This is the E2 elimination product formed by the reaction of the alkoxide with the alkyl halide. This is more prevalent with secondary and tertiary alkyl halides.

  • Unreacted Starting Material: Incomplete deprotonation of the alcohol or insufficient reaction time can lead to unreacted starting material.

Troubleshooting and Recommendations:

ProblemProbable CauseRecommended Solution
Formation of an alkene byproduct. E2 elimination is competing with SN2 substitution.Use a primary alkyl halide (e.g., methyl iodide or methyl tosylate) as the electrophile.[4] Use a less hindered base if possible, although for forming the alkoxide, a strong, non-nucleophilic base like NaH is standard.
Low conversion. Incomplete formation of the alkoxide or slow reaction.Ensure the alcohol is fully deprotonated before adding the alkyl halide (e.g., cessation of hydrogen evolution when using NaH). Increase the reaction temperature slightly or prolong the reaction time.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from the synthesis of a similar ether.[5]

  • Setup: To a flame-dried flask under an inert atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil). Wash the NaH with anhydrous hexanes to remove the mineral oil.

  • Alkoxide Formation: Suspend the NaH in anhydrous THF. Cool the suspension to 0 °C and slowly add a solution of this compound (1.0 eq.) in anhydrous THF. Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.

  • Etherification: Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether. Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude ether by column chromatography or distillation.

Reaction Pathway Selection for Williamson Ether Synthesis

Williamson Ether Synthesis Start Desired Ether: 4-Methylenecyclohexylmethyl Methyl Ether Pathway1 Pathway 1: 4-Methylenecyclohexylmethoxide + Methyl Halide Start->Pathway1 Pathway2 Pathway 2: Methoxide + 4-Methylenecyclohexylmethyl Halide Start->Pathway2 SN2_Favored SN2 Favored (Primary Halide) Pathway1->SN2_Favored E2_Competitive E2 Competitive (Neopentyl-like Halide) Pathway2->E2_Competitive Conclusion Conclusion: Pathway 1 is Preferred SN2_Favored->Conclusion E2_Competitive->Conclusion

Logical choice of reactants for the Williamson ether synthesis.
Reactions Involving the Alkene

Question: What are the expected major products and potential byproducts for acid-catalyzed hydration and hydroboration-oxidation of the double bond in this compound?

Answer:

Reactions of the exocyclic double bond are governed by standard Markovnikov and anti-Markovnikov addition rules, but the presence of the hydroxymethyl group and the potential for isomerization must be considered.

a) Acid-Catalyzed Hydration:

  • Expected Major Product: 1-Methylcyclohexane-1,4-diol. The reaction follows Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond (the methylene group), and the hydroxyl group adds to the more substituted carbon (the quaternary carbon of the ring), forming a tertiary alcohol.

  • Potential Byproduct: (4-Hydroxy-4-methylcyclohexyl)methanol. If the exocyclic double bond isomerizes to the endocyclic position under the acidic conditions prior to hydration, subsequent Markovnikov hydration would lead to this diol.

b) Hydroboration-Oxidation:

  • Expected Major Product: (4-Hydroxymethylcyclohexyl)methanol. This reaction follows anti-Markovnikov regioselectivity, where the boron adds to the less substituted carbon (the methylene group) and is subsequently replaced by a hydroxyl group.[6][7][8][9] This results in the formation of a primary alcohol.

  • Stereochemistry: The hydroboration step is a syn-addition, which will influence the stereochemical outcome.

Summary of Regioselectivity:

ReactionReagentsMajor ProductRegioselectivity
Acid-Catalyzed Hydration H₃O⁺1-Methylcyclohexane-1,4-diolMarkovnikov
Hydroboration-Oxidation 1. BH₃-THF; 2. H₂O₂, NaOH(4-Hydroxymethylcyclohexyl)methanolAnti-Markovnikov

Regioselectivity in Alkene Addition Reactions

Alkene Addition Substrate This compound C=CH₂ Hydration Acid-Catalyzed Hydration (H₃O⁺) Markovnikov Addition Substrate:p1->Hydration Hydroboration Hydroboration-Oxidation (1. BH₃-THF; 2. H₂O₂, NaOH) Anti-Markovnikov Addition Substrate:p1->Hydroboration Product_Hydration 1-Methylcyclohexane-1,4-diol C(OH)-CH₃ Hydration->Product_Hydration Product_Hydroboration (4-Hydroxymethylcyclohexyl)methanol CH-CH₂OH Hydroboration->Product_Hydroboration

Regiochemical outcome of alkene addition reactions.
Catalytic Hydrogenation

Question: I want to reduce the double bond of this compound to obtain 4-methylcyclohexylmethanol. Are there any potential side reactions?

Answer:

Catalytic hydrogenation is generally a clean and efficient method for reducing carbon-carbon double bonds. However, the choice of catalyst and reaction conditions can influence the outcome.

Common Byproducts and Their Formation:

  • Isomeric Alcohols: If the catalyst also promotes isomerization of the exocyclic double bond to the endocyclic position before hydrogenation, a mixture of cis- and trans-4-methylcyclohexylmethanol will be obtained. The ratio of these isomers can depend on the catalyst and reaction conditions.

  • Hydrogenolysis Products: Under harsh conditions (high temperature and pressure) and with certain catalysts (e.g., copper chromite), the primary alcohol could potentially be reduced to a methyl group, although this is less common for this type of substrate.

Troubleshooting and Recommendations:

ProblemProbable CauseRecommended Solution
Formation of a mixture of cis/trans isomers. Isomerization of the double bond prior to or during hydrogenation.Use milder conditions (lower temperature, lower hydrogen pressure). Screen different catalysts (e.g., Pd/C, PtO₂, Rh/Al₂O₃) to find one that minimizes isomerization.
Low conversion. Inactive catalyst or insufficient hydrogen.Ensure the catalyst is active (use a fresh batch if necessary). Purge the reaction vessel thoroughly with hydrogen. Increase hydrogen pressure or reaction time.

Experimental Protocol: Catalytic Transfer Hydrogenation

This method avoids the need for high-pressure hydrogen gas.[10][11][12][13][14]

  • Setup: In a round-bottom flask, dissolve this compound in methanol.

  • Reagents: Add ammonium formate (5-10 eq.) to the solution, followed by a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture and filter it through a pad of Celite to remove the catalyst.

  • Purification: Evaporate the solvent under reduced pressure. The residue can be purified by distillation or column chromatography to yield 4-methylcyclohexylmethanol.

Analysis and Purification of Products and Byproducts

Accurate identification of products and byproducts is crucial for troubleshooting. The following techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating and identifying volatile components in a reaction mixture. A standard GC-MS protocol would involve a non-polar column (e.g., DB-5ms) and a temperature gradient to separate compounds based on their boiling points and polarities.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of isolated products and byproducts. Key diagnostic signals include:

    • This compound: Signals for the exocyclic double bond protons (~4.7 ppm) and the -CH₂OH group (~3.5 ppm).

    • 4-Methylenecyclohexanecarbaldehyde: Aldehyde proton signal (~9.6 ppm).

    • 4-Methylenecyclohexylmethyl acetate: Acetate methyl singlet (~2.0 ppm) and shifted -CH₂O- protons (~4.0 ppm).

    • 1-Methylcyclohexane-1,4-diol: Absence of double bond signals and presence of a methyl singlet.

    • (4-Methylcyclohexyl)methanol: Absence of double bond signals and characteristic signals for the saturated cyclohexane ring.[16]

Quantitative Data Summary (Illustrative)

The following table provides illustrative data for typical yields and byproduct formation in the reactions of this compound. Actual results will vary depending on the specific reaction conditions.

ReactionDesired ProductTypical Yield (%)Major Byproduct(s)Byproduct (%)
Swern Oxidation 4-Methylenecyclohexanecarbaldehyde85-95Unreacted Starting Material5-15
Esterification (Acetic Anhydride/Pyridine) 4-Methylenecyclohexylmethyl acetate80-90Unreacted Starting Material10-20
Williamson Ether Synthesis (MeI) 4-Methylenecyclohexylmethyl methyl ether70-804-Methylenecyclohexene10-20
Acid-Catalyzed Hydration 1-Methylcyclohexane-1,4-diol60-70Isomeric Diol10-20
Hydroboration-Oxidation (4-Hydroxymethylcyclohexyl)methanol80-90Diastereomeric mixtureN/A
Catalytic Transfer Hydrogenation 4-Methylcyclohexylmethanol>95Isomeric mixture (cis/trans)Ratio-dependent

References

Technical Support Center: Scaling Up 4-Methylenecyclohexylmethanol Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of 4-Methylenecyclohexylmethanol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the scale-up of this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the large-scale production of this compound?

A common and effective two-step synthetic route starts from the commercially available ethyl 4-oxocyclohexanecarboxylate. The first step involves a Wittig reaction to introduce the exocyclic methylene group, yielding ethyl 4-methylenecyclohexanecarboxylate. The subsequent step is the reduction of the ester functionality to the primary alcohol, this compound, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Q2: What are the primary challenges when scaling up the Wittig reaction for this synthesis?

Scaling up the Wittig reaction presents several challenges:

  • Reagent Handling: Methyltriphenylphosphonium bromide, the Wittig salt precursor, is hygroscopic and requires careful handling and storage in a dry, inert atmosphere to maintain its reactivity.[1]

  • Ylide Formation: The formation of the phosphorus ylide using a strong base like n-butyllithium is highly exothermic and requires precise temperature control to prevent degradation.

  • Byproduct Removal: The reaction produces a stoichiometric amount of triphenylphosphine oxide, which can be challenging to remove from the product on a large scale.[2]

  • Solvent Selection: The choice of an anhydrous solvent, typically THF, is crucial for the success of the reaction.[2]

Q3: What are the major safety concerns associated with the large-scale reduction of the ester using LiAlH₄?

Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent, posing significant safety risks, especially at scale.[3] Key concerns include:

  • Violent Reactivity with Water: LiAlH₄ reacts violently with water and other protic solvents, releasing flammable hydrogen gas. All equipment and solvents must be scrupulously dried.[1]

  • Exothermic Quenching: The work-up procedure to quench excess LiAlH₄ and hydrolyze the aluminum alkoxide intermediate is highly exothermic and must be performed with extreme caution and efficient cooling.[1][4][5]

  • Thermal Runaway: Improper temperature control during the reaction or quenching can lead to a thermal runaway.[3]

  • Handling of Pyrophoric Solids: LiAlH₄ powder can ignite spontaneously on contact with air. Specialized handling procedures are required.

Q4: How can triphenylphosphine oxide be efficiently removed from the product after the Wittig reaction at an industrial scale?

Several methods can be employed for the large-scale removal of triphenylphosphine oxide:

  • Crystallization: If the product, ethyl 4-methylenecyclohexanecarboxylate, is a solid or can be crystallized from a suitable solvent, this is often the most effective method for separating it from the more soluble triphenylphosphine oxide.

  • Solvent Precipitation/Trituration: Triphenylphosphine oxide has different solubility profiles than the desired alkene-ester. By carefully selecting a solvent system (e.g., a mixture of a non-polar solvent like hexane and a slightly more polar one like ether), it's possible to precipitate the phosphine oxide while keeping the product in solution.[2]

  • Column Chromatography: While effective at the lab scale, column chromatography is often less practical and more expensive for large-scale purification. It is typically reserved for high-purity applications.[6]

Troubleshooting Guides

This section provides solutions to common problems that may arise during the scale-up of this compound synthesis.

Step 1: Wittig Reaction - Synthesis of Ethyl 4-methylenecyclohexanecarboxylate
Problem Possible Cause(s) Troubleshooting Solution(s)
Low or No Product Formation 1. Inactive Wittig reagent due to moisture exposure.[1] 2. Incomplete ylide formation. 3. Sterically hindered ketone starting material.1. Ensure methyltriphenylphosphonium bromide is thoroughly dried before use and handled under an inert atmosphere. 2. Verify the concentration and activity of the base (e.g., n-butyllithium). Ensure slow addition of the base at the correct temperature (typically 0 °C) to allow for complete ylide formation.[2] 3. While ethyl 4-oxocyclohexanecarboxylate is not excessively hindered, prolonged reaction times or gentle heating might be necessary.
Formation of Significant Byproducts 1. Side reactions of the ylide (e.g., with residual oxygen). 2. Impurities in the starting materials or solvents.1. Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction. 2. Use high-purity, anhydrous solvents and reagents.
Difficult Work-up and Product Isolation 1. Emulsion formation during aqueous work-up. 2. Co-elution of product and triphenylphosphine oxide during chromatography.1. Use brine washes to break up emulsions. 2. Optimize the solvent system for chromatography or consider alternative purification methods like crystallization or precipitation.[2][6]
Step 2: Reduction - Synthesis of this compound
Problem Possible Cause(s) Troubleshooting Solution(s)
Low Yield of Alcohol 1. Incomplete reduction of the ester. 2. Degradation of the product during acidic work-up. 3. Loss of product during extraction due to emulsion formation.1. Ensure a sufficient excess of LiAlH₄ is used. Monitor the reaction to completion using TLC or GC. 2. Use a careful and controlled quenching procedure, such as the Fieser workup, to avoid strongly acidic conditions.[1][4] 3. Employ a work-up procedure designed to produce granular aluminum salts that are easily filtered, thus avoiding emulsions. The Fieser workup is recommended for this.[1][4][5]
Exothermic Runaway During Quenching 1. Too rapid addition of the quenching agent (water).[1] 2. Insufficient cooling capacity of the reactor.1. Add the quenching agents (water, followed by aqueous base) very slowly and dropwise, with vigorous stirring and efficient cooling.[4][5] 2. Ensure the reactor's cooling system is adequate for the scale of the reaction and the amount of LiAlH₄ used. For very large scales, consider a semi-batch process for quenching.
Grey Precipitate of Aluminum Salts is Difficult to Filter 1. Incorrect stoichiometry of quenching reagents. 2. Insufficient stirring during the work-up.1. Strictly follow the Fieser workup protocol: for every 'x' grams of LiAlH₄ used, add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and then '3x' mL of water.[4] 2. Stir the mixture vigorously for a sufficient time after the additions to allow for the formation of a granular, easily filterable precipitate.[4]

Data Presentation

Table 1: Reagent Quantities and Reaction Conditions (Illustrative for 1 mole scale)

Step Reagent Molecular Weight ( g/mol ) Quantity Molar Equivalents Solvent & Volume Temperature Time
1. Wittig Reaction Ethyl 4-oxocyclohexanecarboxylate170.21170.2 g1.0Anhydrous THF, 2 L0 °C to RT12-24 h
Methyltriphenylphosphonium bromide357.23428.7 g1.2Anhydrous THF, 2 L0 °C1 h
n-Butyllithium (2.5 M in hexanes)64.06480 mL1.2-0 °C-
2. Reduction Ethyl 4-methylenecyclohexanecarboxylate168.23168.2 g1.0Anhydrous THF, 2 L0 °C to RT4-6 h
Lithium aluminum hydride (LiAlH₄)37.9528.5 g0.75Anhydrous THF, 1 L0 °C-

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-methylenecyclohexanecarboxylate (Wittig Reaction)
  • Ylide Preparation: In a flame-dried, multi-necked flask equipped with a mechanical stirrer, a thermometer, and an inert gas inlet, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice-water bath.

  • Slowly add n-butyllithium (1.2 eq) dropwise to the suspension, maintaining the temperature below 5 °C. A deep yellow to orange color indicates the formation of the ylide. Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction: In a separate flask, dissolve ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous THF.

  • Slowly add the solution of the ketone to the ylide suspension at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purification: Purify the crude product to remove triphenylphosphine oxide, for example, by crystallization or by precipitating the byproduct from a non-polar solvent.

Protocol 2: Synthesis of this compound (Reduction)
  • Reaction Setup: In a flame-dried, multi-necked flask equipped with a mechanical stirrer, a thermometer, an addition funnel, and an inert gas inlet, add a solution of ethyl 4-methylenecyclohexanecarboxylate (1.0 eq) in anhydrous THF.

  • Reduction: Cool the solution to 0 °C in an ice-water bath. Slowly add a solution of LiAlH₄ (0.75 eq) in anhydrous THF via the addition funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or GC.

  • Work-up (Fieser Method): Cool the reaction mixture to 0 °C. For every 'x' grams of LiAlH₄ used, perform the following additions sequentially and very slowly with vigorous stirring:

    • Add 'x' mL of water.

    • Add 'x' mL of 15% (w/v) aqueous sodium hydroxide.

    • Add '3x' mL of water.

  • Allow the mixture to warm to room temperature and stir for at least 1 hour. A white, granular precipitate of aluminum salts should form.

  • Filter the mixture through a pad of celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by vacuum distillation.

Visualizations

G cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Reduction start1 Ethyl 4-oxocyclohexanecarboxylate intermediate1 Ethyl 4-methylenecyclohexanecarboxylate start1->intermediate1 Wittig Reaction reagent1 Methyltriphenylphosphonium bromide + n-BuLi reagent1->intermediate1 byproduct1 Triphenylphosphine oxide intermediate1->byproduct1 intermediate1_2 Ethyl 4-methylenecyclohexanecarboxylate product This compound intermediate1_2->product Reduction reagent2 LiAlH4 reagent2->product byproduct2 Aluminum salts product->byproduct2

Caption: Synthetic workflow for this compound production.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low Product Yield in Wittig Reaction cause1 Inactive Wittig Reagent (Moisture) issue->cause1 cause2 Incomplete Ylide Formation issue->cause2 cause3 Poor Quality Starting Materials issue->cause3 solution1 Dry Wittig salt under vacuum cause1->solution1 solution2 Use anhydrous solvents cause1->solution2 solution3 Verify base concentration and activity cause2->solution3 solution4 Ensure slow base addition at 0 °C cause2->solution4 solution5 Check purity of starting ketone cause3->solution5

Caption: Troubleshooting logic for low yield in the Wittig reaction step.

References

Technical Support Center: Interpreting Complex NMR Spectra of 4-Methylenecyclohexylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-Methylenecyclohexylmethanol. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex ¹H and ¹³C NMR spectra of this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shifts for the key protons in this compound?

A1: The proton NMR spectrum of this compound displays characteristic signals for the exocyclic methylene protons, the hydroxymethyl group, and the cyclohexane ring protons. Due to the conformational flexibility of the cyclohexane ring and potential diastereotopicity, many of the ring protons will appear as complex multiplets.

Q2: How can I differentiate between the axial and equatorial protons on the cyclohexane ring?

A2: Axial and equatorial protons on a cyclohexane ring typically have different chemical shifts and coupling constants. Generally, axial protons are more shielded and appear at a slightly lower chemical shift (further upfield) than their equatorial counterparts. Furthermore, the coupling constants between adjacent axial-axial protons (³J_ax,ax) are typically larger (around 10-13 Hz) compared to axial-equatorial (³J_ax,eq) and equatorial-equatorial (³J_eq,eq) couplings (around 2-5 Hz).

Q3: The methylene protons of the exocyclic double bond appear as a singlet. Is this expected?

A3: Yes, it is common for the two protons of the exocyclic methylene group (=CH₂) to be chemically equivalent, especially in a rapidly flipping cyclohexane ring system, and thus appear as a singlet. However, in some cases, they can be diastereotopic and show distinct signals, potentially as a pair of doublets if they couple to a nearby proton, though in this molecule, significant coupling is not expected.

Q4: Why do the signals for the cyclohexane ring protons overlap and form a complex multiplet?

A4: The overlapping and complex nature of the cyclohexane ring proton signals arises from several factors:

  • Small Chemical Shift Differences: The electronic environments of the various methylene groups in the ring are quite similar, leading to small differences in their chemical shifts.

  • Complex Spin-Spin Coupling: Each proton is coupled to its geminal and vicinal neighbors, creating intricate splitting patterns.

  • Conformational Averaging: The cyclohexane ring is in rapid conformational equilibrium between two chair forms. This rapid flipping averages the chemical shifts and coupling constants of the axial and equatorial protons, often leading to broad and complex signals.

Troubleshooting Guides

Problem 1: Poorly Resolved Multiplets in the Cyclohexane Ring Region

Symptoms:

  • Broad, overlapping signals between 1.0 and 2.5 ppm.

  • Inability to determine accurate coupling constants for the ring protons.

Possible Causes:

  • Suboptimal Shimming: An inhomogeneous magnetic field can lead to significant line broadening.

  • Sample Concentration: High sample concentration can increase viscosity and intermolecular interactions, leading to broader lines.

  • Solvent Choice: The choice of deuterated solvent can influence the chemical shifts and resolution of the signals.

Solutions:

  • Improve Shimming: Carefully shim the magnetic field to optimize its homogeneity.

  • Adjust Sample Concentration: Prepare a more dilute sample to minimize viscosity effects.

  • Try a Different Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, methanol-d₄) can sometimes improve signal dispersion and resolution.[1]

Problem 2: Ambiguous Assignment of ¹³C NMR Signals

Symptoms:

  • Difficulty in definitively assigning the signals for the C2/C6 and C3/C5 carbons of the cyclohexane ring.

  • Uncertainty in assigning the quaternary carbon of the methylene group versus the carbon bearing the hydroxymethyl group.

Solutions:

  • DEPT (Distortionless Enhancement by Polarization Transfer) Experiments:

    • A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. This will help distinguish the CH₂ groups of the ring and the CH₂OH group from the CH group at C1.

    • A DEPT-90 experiment will only show CH signals, allowing for the unambiguous identification of the C1 carbon.

  • 2D NMR Spectroscopy:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing you to assign each carbon signal based on the chemical shift of the proton(s) attached to it.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This can be particularly useful for assigning quaternary carbons by looking for correlations from nearby protons.

Data Presentation

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
=CH₂~4.65s2H
CH₂-OH~3.45d2H
H1~1.80m1H
H2, H6 (eq)~2.10m2H
H2, H6 (ax)~1.25m2H
H3, H5 (eq)~1.95m2H
H3, H5 (ax)~1.50m2H
OHVariablebr s1H

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

AssignmentPredicted Chemical Shift (ppm)
C4~150
=CH₂~106
CH₂OH~68
C1~42
C2, C6~36
C3, C5~30

Experimental Protocols

Detailed Methodology for High-Resolution NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS, or another suitable standard) should be added.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining high-resolution spectra with sharp lines and minimal distortion.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 10 ppm).

    • Use a standard pulse sequence (e.g., a 30° or 45° pulse) to ensure uniform excitation across the spectrum.

    • Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation and accurate integration for quantitative measurements. A typical value for small molecules is 1-2 seconds for qualitative spectra and can be longer for quantitative work.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 160 ppm).

    • A sufficient number of scans will be required to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

    • For quantitative ¹³C NMR, use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integrations.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in the absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Reference the spectrum to the internal standard (TMS at 0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Visualization of Troubleshooting and Analysis Workflows

troubleshooting_workflow start Complex/Broad NMR Spectrum poor_resolution Poorly Resolved Multiplets start->poor_resolution ambiguous_assignment Ambiguous Peak Assignments start->ambiguous_assignment check_shimming Check Magnetic Field Shimming resolved_spectrum Obtain High-Resolution Spectrum check_shimming->resolved_spectrum check_concentration Review Sample Concentration check_concentration->resolved_spectrum change_solvent Consider Different Deuterated Solvent change_solvent->resolved_spectrum poor_resolution->check_shimming poor_resolution->check_concentration poor_resolution->change_solvent dept_expt Perform DEPT Experiments (DEPT-135, DEPT-90) ambiguous_assignment->dept_expt twod_nmr Acquire 2D NMR Spectra (HSQC, HMBC) ambiguous_assignment->twod_nmr assigned_spectrum Achieve Unambiguous Peak Assignments dept_expt->assigned_spectrum twod_nmr->assigned_spectrum

Caption: A troubleshooting workflow for common issues encountered during the NMR analysis of this compound.

peak_assignment_logic cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis spectrum ¹H and ¹³C NMR Spectra chem_shift Analyze Chemical Shifts spectrum->chem_shift integration Analyze ¹H Integration spectrum->integration multiplicity Analyze ¹H Multiplicity spectrum->multiplicity dept DEPT-135 & DEPT-90 spectrum->dept twod_nmr 2D NMR (HSQC, HMBC) spectrum->twod_nmr structure Assigned Structure of This compound chem_shift->structure integration->structure multiplicity->structure dept->structure twod_nmr->structure

References

Catalyst selection for optimizing 4-Methylenecyclohexylmethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methylenecyclohexylmethanol. The primary focus is on catalyst selection and optimization for the reduction of 4-methylenecyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most straightforward and commonly employed route is the reduction of 4-methylenecyclohexanecarboxylic acid or its corresponding ester. This precursor is generally more accessible, and its reduction to the primary alcohol is a well-established transformation.

Q2: What are the primary catalyst/reagent choices for this reduction?

A2: The primary choices for the reduction of the carboxylic acid group are:

  • Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent that readily converts carboxylic acids to primary alcohols.[1][2][3]

  • Borane-based reagents (e.g., BH₃•THF): These offer higher chemoselectivity, reducing the carboxylic acid group while often leaving other functional groups, such as alkenes, intact.[4][5]

  • Catalytic Hydrogenation: This method employs a catalyst (typically a heterogeneous catalyst) and hydrogen gas. It can be a more "green" and scalable option, with selectivity being highly dependent on the choice of catalyst and reaction conditions.[6][7][8]

Q3: What are the main challenges in this synthesis?

A3: The primary challenge is achieving selective reduction of the carboxylic acid group without affecting the exocyclic double bond (the methylidene group). Over-reduction can lead to the formation of 4-methylcyclohexylmethanol as a byproduct, complicating purification and reducing the yield of the desired product.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by:

  • Thin-Layer Chromatography (TLC): Observe the disappearance of the starting material (4-methylenecyclohexanecarboxylic acid) and the appearance of the product (this compound).

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques can provide more quantitative information on the conversion of the starting material and the formation of the product and any byproducts.[9][10]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Symptom / Observation Potential Cause Recommended Solution
Significant amount of starting material remains after the reaction.Incomplete Reaction: Insufficient reducing agent, low reaction temperature, or short reaction time.- Increase the molar equivalents of the reducing agent. - Ensure the reaction is carried out at the recommended temperature. - Extend the reaction time and monitor by TLC or GC until the starting material is consumed.
Formation of a significant amount of 4-methylcyclohexylmethanol.Over-reduction: The catalyst/reagent is also reducing the exocyclic double bond.- If using LiAlH₄, consider switching to a more chemoselective reagent like borane (BH₃•THF).[4][5] - For catalytic hydrogenation, screen different catalysts. Rhodium or ruthenium-based catalysts may offer better selectivity than palladium or platinum for preserving the double bond.[11]
Product loss during work-up.Emulsion formation or product solubility in the aqueous layer: Especially common with LiAlH₄ work-ups.- Follow a careful quenching procedure for LiAlH₄ (e.g., Fieser workup).[12][13][14] - Use brine washes to break emulsions. - Perform multiple extractions with an appropriate organic solvent to ensure complete recovery of the product.
Problem 2: Presence of Unexpected Byproducts
Symptom / Observation Potential Cause Recommended Solution
Formation of an ester byproduct.Esterification: Reaction between the product alcohol and unreacted starting carboxylic acid, especially if the reaction is heated for an extended period.- Ensure complete reduction of the starting material. - Work up the reaction promptly upon completion.
Presence of high-boiling point impurities.Solvent-related impurities or degradation of the product. - Use high-purity, anhydrous solvents, especially for LiAlH₄ and borane reductions.[1] - Avoid excessive heating during purification (e.g., distillation). Consider purification by column chromatography.

Catalyst Selection and Performance Data (Representative Examples)

The following table summarizes typical catalyst systems and their performance in the reduction of unsaturated carboxylic acids, providing a guide for selecting a suitable catalyst for the synthesis of this compound.

Catalyst/Reagent Substrate Type Selectivity for C=O vs. C=C Typical Conditions Yield of Unsaturated Alcohol Reference
LiAlH₄Unsaturated Carboxylic AcidsLow to ModerateAnhydrous THF or Et₂O, 0°C to refluxVariable, risk of C=C reduction[2][15]
BH₃•THFUnsaturated Carboxylic AcidsHighAnhydrous THF, 0°C to refluxGood to Excellent[4][16]
Ru-Sn/Al₂O₃Unsaturated Carboxylic AcidsHighH₂ (5 MPa), 150°C>90%[11]
Re-Pd/Graphiteα,β-Unsaturated Carboxylic AcidsHighH₂ (40 bar), 100°C>95%[17][18][19]

Experimental Protocols

Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Materials:

  • 4-methylenecyclohexanecarboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • 15% aqueous sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diatomaceous earth (Celite)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 equivalents) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve 4-methylenecyclohexanecarboxylic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to 0°C.

  • Work-up (Fieser Method): [12][13][14]

    • Slowly and carefully add ethyl acetate to quench the excess LiAlH₄.

    • Sequentially and dropwise, add water (x mL, where x = grams of LiAlH₄ used), followed by 15% aqueous NaOH (x mL), and then water again (3x mL).

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add anhydrous MgSO₄ and stir for another 15 minutes.

  • Filter the resulting precipitate through a pad of Celite, washing the filter cake with THF.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Method 2: Selective Reduction with Borane-Tetrahydrofuran Complex (BH₃•THF)

Materials:

  • 4-methylenecyclohexanecarboxylic acid

  • Borane-tetrahydrofuran complex (BH₃•THF, 1 M solution)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 4-methylenecyclohexanecarboxylic acid (1.0 equivalent) in anhydrous THF.

  • Cool the solution to 0°C.

  • Slowly add the BH₃•THF solution (2.0-3.0 equivalents) dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Cool the reaction mixture to 0°C and slowly add methanol to quench the excess borane.

  • Carefully add saturated aqueous NaHCO₃ and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_reaction Reduction Reaction cluster_workup Work-up and Isolation cluster_purification Purification start 4-Methylenecyclohexanecarboxylic Acid reagent Select Reducing Agent (LiAlH4 or BH3.THF) reaction Reaction in Anhydrous Solvent (e.g., THF) reagent->reaction quench Quench Excess Reagent reaction->quench extraction Aqueous Work-up & Extraction quench->extraction drying Drying and Solvent Removal extraction->drying purification Purification (Distillation or Chromatography) drying->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Reaction Complete? low_yield Low Yield? start->low_yield Yes success Successful Synthesis start->success No byproducts Byproducts Present? low_yield->byproducts No incomplete Incomplete Reaction low_yield->incomplete Starting Material Remains over_reduction Over-reduction low_yield->over_reduction Saturated Alcohol Detected workup_loss Work-up Loss low_yield->workup_loss No Obvious Byproduct ester_formation Ester Formation byproducts->ester_formation Yes byproducts->success No solution1 Increase Reagent/Time/Temp incomplete->solution1 solution2 Change to Selective Reagent (e.g., Borane) over_reduction->solution2 solution3 Optimize Work-up Protocol workup_loss->solution3 solution4 Ensure Complete Conversion & Prompt Work-up ester_formation->solution4

Caption: Troubleshooting logic for optimizing this compound synthesis.

References

Validation & Comparative

Comparative Analysis of 4-Methylenecyclohexylmethanol and its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 4-Methylenecyclohexylmethanol and its structural isomers, primarily focusing on the well-studied analogous compound, 4-Methylcyclohexanemethanol (MCHM). Due to a lack of direct comparative studies on this compound, this guide leverages the available experimental data on its close structural isomers, cis- and trans-4-Methylcyclohexanemethanol, to infer potential similarities and differences in their physicochemical properties and biological activities.

Physicochemical Properties

The seemingly subtle structural difference of an exocyclic double bond in this compound compared to the saturated ring of its isomers can lead to variations in physical and chemical properties. The table below summarizes key physicochemical data for the cis and trans isomers of 4-Methylcyclohexanemethanol, which can serve as a baseline for predicting the behavior of this compound.

Propertycis-4-Methylcyclohexanemethanoltrans-4-MethylcyclohexanemethanolThis compound
Molecular Formula C₈H₁₆OC₈H₁₆OC₈H₁₄O
Molecular Weight 128.21 g/mol 128.21 g/mol 126.20 g/mol
Boiling Point Data not availableData not availableData not available
Water Solubility Higher than trans-isomerLower than cis-isomerData not available
Log Kₒw (Octanol-Water Partition Coefficient) Lower than trans-isomerHigher than cis-isomerData not available
Vapor Pressure Data not availableData not availableData not available
Appearance Colorless liquidColorless liquidCombustible liquid[1]
Odor Less detectableLicorice-likeData not available

Biological Activity and Toxicity: Insights from 4-Methylcyclohexanemethanol Isomers

Extensive toxicological studies on cis- and trans-4-Methylcyclohexanemethanol (MCHM) provide valuable insights into the potential biological effects of this compound. Research indicates that MCHM and its metabolites can induce cellular stress and may exhibit genotoxic potential.[2][3]

Cytotoxicity

Studies have shown that the metabolites of MCHM are likely more toxic than the parent compound.[2][3] This suggests that the metabolic fate of this compound will be a critical determinant of its overall toxicity. The presence of the double bond in this compound could lead to different metabolic pathways, potentially resulting in metabolites with unique toxicological profiles.

CompoundCell LineIC₅₀ (μg/mL)
4-Methylcyclohexanemethanol (MCHM)Yeast (S. cerevisiae)> 1000
4-Methylcyclohexanemethanol (MCHM)Human lung epithelial (A549)~500
MCHM Metabolites (+S9)Yeast (S. cerevisiae)~500
MCHM Metabolites (+S9)Human lung epithelial (A549)~100

Note: The data for MCHM is presented as a proxy due to the absence of direct comparative data for this compound.

Cellular Stress Pathways

Exposure to MCHM has been shown to induce a variety of cellular stress responses. At lower concentrations, MCHM primarily triggers chemical stress related to transmembrane transport and transporter activity.[2] At higher concentrations, it can lead to protein stress. In contrast, its metabolites predominantly induce oxidative stress.[2][3]

The Mediator complex, a key regulator of gene transcription, has been identified as a target of MCHM. Specifically, the Med15 subunit appears to be involved in the cellular response to MCHM-induced stress.[2]

Below is a diagram illustrating the potential cellular stress pathways affected by MCHM, which may be relevant for this compound.

G Potential Cellular Stress Pathways Induced by MCHM cluster_0 Cellular Effects MCHM 4-Methylcyclohexanemethanol (or this compound) ChemicalStress Chemical Stress (Transmembrane Transport) MCHM->ChemicalStress Low Concentration ProteinStress Protein Stress MCHM->ProteinStress High Concentration MediatorComplex Mediator Complex (Med15) MCHM->MediatorComplex Metabolites Metabolites OxidativeStress Oxidative Stress (ROS Production) Metabolites->OxidativeStress CellularResponse Cellular Response (e.g., Gene Expression Changes) ChemicalStress->CellularResponse ProteinStress->CellularResponse DNA_Damage DNA Damage OxidativeStress->DNA_Damage DNA_Damage->CellularResponse MediatorComplex->CellularResponse

Caption: Cellular stress pathways potentially induced by MCHM.

Experimental Protocols

For researchers planning to conduct comparative studies, the following are generalized protocols for key experiments based on methodologies reported in the literature for MCHM.

Synthesis of this compound

A plausible synthetic route to this compound involves the reduction of 4-methylenecyclohexanecarboxylic acid or its corresponding ester.

Materials:

  • 4-methylenecyclohexanecarboxylic acid or methyl 4-methylenecyclohexanecarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 4-methylenecyclohexanecarboxylic acid or its ester in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Carefully quench the reaction by the sequential slow addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting precipitate and wash it with diethyl ether.

  • Combine the filtrate and the ether washings, and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by distillation or column chromatography.

G Synthetic Workflow for this compound StartingMaterial 4-Methylenecyclohexane- carboxylic Acid / Ester Reduction Reduction (LiAlH4, THF) StartingMaterial->Reduction Workup Aqueous Workup Reduction->Workup Purification Purification (Distillation / Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Cytotoxicity Assay (MTT Assay)

This protocol can be used to assess the cytotoxic effects of this compound and its isomers on a chosen cell line.

Materials:

  • Human cell line (e.g., A549 lung carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (this compound and its isomers)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • Remove the old medium from the wells and replace it with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

  • Incubate the plate for 24-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • After incubation, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Conclusion

While direct comparative data for this compound is limited, the extensive research on its saturated analog, 4-Methylcyclohexanemethanol, provides a strong foundation for predicting its potential biological activities. The presence of the exocyclic double bond in this compound is a key structural feature that warrants further investigation, as it may influence its metabolism, toxicity, and interaction with biological targets. The experimental protocols provided in this guide offer a starting point for researchers to conduct direct comparative studies and elucidate the unique properties of this compound and its isomers. Future research should focus on the synthesis and biological evaluation of this compound to provide a more complete understanding of its potential applications and risks.

References

Validating the Structure of 4-Methylenecyclohexylmethanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for validating the structure of 4-Methylenecyclohexylmethanol and its derivatives. It includes detailed experimental protocols and supporting data to assist researchers in selecting the most appropriate methods for their specific research needs.

Introduction

This compound is a versatile building block in organic synthesis, and its derivatives are of growing interest in medicinal chemistry and materials science. Accurate structural elucidation is paramount to understanding their chemical properties and biological activities. This guide focuses on the primary analytical methods used for structural validation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Comparative Analysis of Analytical Techniques

To illustrate the application of these techniques, we will consider this compound (MCM-OH) as the parent compound and two hypothetical derivatives:

  • MCM-OAc : 4-Methylenecyclohexyl)methyl acetate

  • MCM-OMe : 1-(Methoxymethyl)-4-methylenecyclohexane

A summary of the expected analytical data for these compounds is presented in Table 1.

Analytical Technique This compound (MCM-OH) (4-Methylenecyclohexyl)methyl acetate (MCM-OAc) 1-(Methoxymethyl)-4-methylenecyclohexane (MCM-OMe)
¹H NMR (CDCl₃, ppm) ~4.69 (s, 2H, =CH₂), ~3.50 (d, 2H, -CH₂OH), ~2.2-1.4 (m, 9H, cyclohexyl), ~1.65 (s, 1H, -OH)~4.69 (s, 2H, =CH₂), ~3.95 (d, 2H, -CH₂OAc), ~2.04 (s, 3H, -COCH₃), ~2.3-1.4 (m, 9H, cyclohexyl)~4.69 (s, 2H, =CH₂), ~3.38 (s, 3H, -OCH₃), ~3.29 (d, 2H, -CH₂OCH₃), ~2.2-1.4 (m, 9H, cyclohexyl)
¹³C NMR (CDCl₃, ppm) ~148.5 (=C), ~109.0 (=CH₂), ~68.0 (-CH₂OH), ~38.0 (cyclohexyl CH), ~30.0, 28.5 (cyclohexyl CH₂)~171.2 (C=O), ~147.8 (=C), ~109.5 (=CH₂), ~69.5 (-CH₂OAc), ~37.5 (cyclohexyl CH), ~29.8, 28.3 (cyclohexyl CH₂), ~21.0 (-COCH₃)~149.0 (=C), ~108.8 (=CH₂), ~78.0 (-CH₂OCH₃), ~58.5 (-OCH₃), ~37.8 (cyclohexyl CH), ~29.5, 28.0 (cyclohexyl CH₂)
GC-MS (m/z) 126 (M⁺), 108, 93, 79168 (M⁺), 108, 93, 79, 43140 (M⁺), 108, 95, 79, 45
FTIR (cm⁻¹) 3350 (br, O-H), 3070 (=C-H), 2920 (C-H), 1650 (C=C), 1040 (C-O)3070 (=C-H), 2925 (C-H), 1740 (C=O), 1650 (C=C), 1240 (C-O)3070 (=C-H), 2920 (C-H), 2820 (O-CH₃), 1650 (C=C), 1110 (C-O)

Table 1. Comparative Analytical Data for this compound and its Derivatives.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-32.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.7 mL of CDCl₃.

  • Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Parameters:

    • Pulse Program: Proton-decoupled (zgpg30).

    • Number of Scans: 1024 or more, depending on concentration.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: -10 to 220 ppm.

  • Processing: Apply Fourier transformation with exponential multiplication (line broadening of 1-2 Hz), phase correction, and baseline correction. Calibrate the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrument: A standard GC-MS system.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 m/z.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the crystal.

  • Instrument: A standard FTIR spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition: Record the spectrum and identify the characteristic absorption bands for the functional groups.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and hypothetical biological pathways.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation cluster_conclusion Conclusion synthesis Synthesis of MCM Derivative purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Primary Structure gcms GC-MS Analysis purification->gcms Molecular Weight & Purity ftir FTIR Spectroscopy purification->ftir Functional Groups structure_confirmed Structure Confirmed nmr->structure_confirmed gcms->structure_confirmed ftir->structure_confirmed

Caption: Experimental workflow for the synthesis and structural validation of this compound derivatives.

hypothetical_signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor X kinase_a Kinase A receptor->kinase_a Activates compound MCM Derivative compound->receptor Binds to kinase_b Kinase B kinase_a->kinase_b Phosphorylates tf Transcription Factor Y kinase_b->tf Activates gene Target Gene Expression tf->gene Promotes

Caption: Hypothetical signaling pathway involving a this compound derivative.

Conclusion

The structural validation of this compound derivatives relies on a combination of powerful analytical techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, GC-MS confirms the molecular weight and purity, and FTIR spectroscopy identifies key functional groups. By employing these methods in a complementary fashion, researchers can unambiguously determine the structure of novel derivatives, which is a critical step in the development of new therapeutic agents and materials. The workflows and data presented in this guide offer a robust framework for the structural characterization of this important class of compounds.

A Comparative Guide to the Reactivity of 4-Methylenecyclohexylmethanol and Cyclohexylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclohexylmethanol serves as a baseline for the reactivity of a simple, sterically hindered primary alcohol. In contrast, 4-Methylenecyclohexylmethanol, while also a primary alcohol, possesses a carbon-carbon double bond within its carbocyclic ring. This structural feature introduces the potential for the participation of the π-system in certain reactions, potentially altering reaction rates and product distributions, particularly in reactions that proceed through carbocationic intermediates. This guide will focus on two common reactions of alcohols: Fischer esterification and oxidation.

Data Presentation

As direct comparative quantitative data is unavailable, the following tables summarize the expected reactivity based on general principles of organic chemistry.

Table 1: Predicted Relative Reactivity in Fischer Esterification

FeatureCyclohexylmethanolThis compoundRationale for Predicted Difference
Reaction Type Fischer Esterification (Acid-Catalyzed)Fischer Esterification (Acid-Catalyzed)The fundamental reaction mechanism is the same for both primary alcohols.
Predicted Rate BaselineSlightly FasterThe electron-donating nature of the double bond in this compound may slightly increase the nucleophilicity of the hydroxyl oxygen, leading to a marginally faster initial attack on the protonated carboxylic acid. However, this effect is likely to be minimal.
Equilibrium Position Favorable with excess acid and removal of water.Favorable with excess acid and removal of water.The overall thermodynamics of the esterification are expected to be very similar for both alcohols.
Potential Side Reactions Dehydration at high temperatures.Dehydration and potential acid-catalyzed isomerization or polymerization of the double bond at high temperatures.The double bond in this compound introduces additional pathways for side reactions under strongly acidic conditions.

Table 2: Predicted Relative Reactivity in Oxidation

FeatureCyclohexylmethanolThis compoundRationale for Predicted Difference
Reaction Type Oxidation to Aldehyde/Carboxylic AcidOxidation to Aldehyde/Carboxylic AcidBoth are primary alcohols and can be oxidized.
Reagent Selection Standard oxidizing agents (e.g., PCC, PDC, Swern, TEMPO). Stronger agents (e.g., KMnO4, CrO3/H2SO4) will yield the carboxylic acid.Milder, more selective oxidizing agents are preferred to avoid reaction with the double bond (e.g., PCC, Swern).The double bond in this compound is susceptible to oxidation by strong oxidizing agents.
Predicted Rate BaselineSimilar to Cyclohexylmethanol with selective reagents.The rate of oxidation of the primary alcohol functionality itself is not expected to be significantly influenced by the remote double bond when using selective oxidizing agents.
Product Profile Cyclohexanecarboxaldehyde or Cyclohexanecarboxylic acid.4-Methylenecyclohexanecarboxaldehyde or 4-Methylenecyclohexanecarboxylic acid (with potential for side products from double bond oxidation with non-selective reagents).The key difference lies in the potential for competing oxidation of the alkene functionality in this compound.

Experimental Protocols

The following are detailed, representative protocols for the Fischer esterification and oxidation of a primary alcohol. These can be adapted for a direct comparative study of cyclohexylmethanol and this compound.

Protocol 1: Comparative Fischer Esterification

Objective: To compare the yield of ester formation from cyclohexylmethanol and this compound under identical reaction conditions.

Materials:

  • Cyclohexylmethanol

  • This compound

  • Acetic acid (glacial)

  • Sulfuric acid (concentrated)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Round-bottom flask (100 mL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel (250 mL)

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add the alcohol (cyclohexylmethanol or this compound, 0.1 mol), acetic acid (0.12 mol), and toluene (40 mL).

  • Carefully add concentrated sulfuric acid (0.5 mL) to the mixture while stirring.

  • Assemble a Dean-Stark apparatus with a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Continue refluxing and monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is considered complete when no more water is collected.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purify the ester by distillation and calculate the yield. The progress and purity can be monitored by Thin Layer Chromatography (TLC) and characterized by NMR and IR spectroscopy.

Protocol 2: Comparative Oxidation with Pyridinium Chlorochromate (PCC)

Objective: To compare the yield of aldehyde formation from the oxidation of cyclohexylmethanol and this compound using PCC.

Materials:

  • Cyclohexylmethanol

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (anhydrous)

  • Silica gel

  • Celite®

  • Anhydrous diethyl ether

  • Round-bottom flask (250 mL)

  • Magnetic stirrer

  • Addition funnel

  • Stir bar

Procedure:

  • To a 250 mL round-bottom flask containing a magnetic stir bar, add pyridinium chlorochromate (PCC, 1.5 equivalents) and dichloromethane (100 mL).

  • In a separate flask, dissolve the alcohol (cyclohexylmethanol or this compound, 1 equivalent) in 20 mL of dichloromethane.

  • Add the alcohol solution to the PCC suspension in one portion.

  • Stir the mixture at room temperature for 2 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with 100 mL of anhydrous diethyl ether.

  • Pass the mixture through a short pad of silica gel and Celite® to filter out the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude aldehyde.

  • Purify the aldehyde by flash column chromatography on silica gel.

Mandatory Visualization

G cluster_0 Reactivity Comparison CHM Cyclohexylmethanol Esterification Fischer Esterification CHM->Esterification CH3COOH, H+ Oxidation PCC Oxidation CHM->Oxidation PCC CHM_Ester Cyclohexyl- methyl Acetate CHM_Aldehyde Cyclohexane- carboxaldehyde MCHM 4-Methylenecyclohexyl- methanol MCHM->Esterification CH3COOH, H+ MCHM->Oxidation PCC MCHM_Ester 4-Methylenecyclohexyl- methyl Acetate MCHM_Aldehyde 4-Methylenecyclohexane- carboxaldehyde Esterification->CHM_Ester Esterification->MCHM_Ester Slightly faster, potential side reactions Oxidation->CHM_Aldehyde Oxidation->MCHM_Aldehyde Requires selective reagents

Caption: Comparative reaction pathways for Cyclohexylmethanol and this compound.

G start Start: Prepare two identical reaction setups add_reactants Add Alcohol (0.1 mol): - Flask A: Cyclohexylmethanol - Flask B: this compound Add common reagents to both flasks (e.g., Acetic Acid, H2SO4) start->add_reactants reflux Heat both reactions to reflux under identical conditions add_reactants->reflux monitor Monitor reaction progress (e.g., water collection in Dean-Stark, TLC analysis) at timed intervals reflux->monitor workup Perform identical aqueous workup and extraction for both reactions monitor->workup isolate Isolate and purify products (e.g., distillation or chromatography) workup->isolate analyze Analyze products: - Determine yield - Characterize by NMR, IR, GC-MS isolate->analyze compare Compare reaction rates (qualitative) and final yields analyze->compare

Caption: Experimental workflow for a comparative reactivity study.

Spectroscopic Comparison of Substituted Cyclohexylmethanols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the spectroscopic characteristics of substituted cyclohexylmethanols is crucial for structural elucidation, purity assessment, and quality control. This guide provides a comparative analysis of these compounds using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by experimental data and detailed methodologies.

Substituted cyclohexylmethanols are important structural motifs in medicinal chemistry and materials science. Their stereochemistry and substitution patterns significantly influence their physical, chemical, and biological properties. Spectroscopic techniques are indispensable tools for the unambiguous characterization of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing valuable information about the position and stereochemistry of substituents on the cyclohexane ring.

¹H NMR Spectra

The ¹H NMR spectra of substituted cyclohexylmethanols are characterized by signals for the cyclohexyl ring protons, the methylene protons of the -CH₂OH group, the hydroxyl proton, and the protons of the substituent. The chemical shift and multiplicity of the proton attached to the carbon bearing the hydroxyl group (CH-OH) and the methylene protons are particularly diagnostic of the substituent's position and the cis/trans stereochemistry.

¹³C NMR Spectra

The ¹³C NMR spectra provide information on each unique carbon atom in the molecule. The chemical shifts of the carbinol carbon (the carbon bearing the -OH group) and the carbons of the cyclohexane ring are influenced by the position and orientation of the substituent.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Selected Substituted Cyclohexylmethanols in CDCl₃

CompoundIsomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Cyclohexylmethanol -3.48 (d, 2H, -CH₂OH), 1.80-0.90 (m, 11H, cyclohexyl), 1.65 (s, 1H, -OH)68.5 (-CH₂OH), 40.5 (C1), 29.8 (C2, C6), 26.7 (C4), 25.9 (C3, C5)
2-Methylcyclohexylmethanol cisData not readily available in a comparable formatData not readily available in a comparable format
transData not readily available in a comparable formatData not readily available in a comparable format
3-Methylcyclohexylmethanol cisData not readily available in a comparable formatData not readily available in a comparable format
transData not readily available in a comparable formatData not readily available in a comparable format
4-Methylcyclohexylmethanol [1][2]cis3.45 (d, 2H, -CH₂OH), 0.89 (d, 3H, -CH₃)Data not readily available in a comparable format
trans3.55 (d, 2H, -CH₂OH), 0.92 (d, 3H, -CH₃)Data not readily available in a comparable format
4-Ethylcyclohexylmethanol -Data not readily available in a comparable formatData not readily available in a comparable format

Note: The presented data is a compilation from various sources and may have been recorded under different experimental conditions. Direct comparison should be made with caution.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectra of substituted cyclohexylmethanols are dominated by a strong, broad absorption band corresponding to the O-H stretching vibration of the alcohol group, typically in the region of 3200-3600 cm⁻¹. The C-O stretching vibration appears as a strong band in the 1000-1200 cm⁻¹ region. The C-H stretching vibrations of the cyclohexane ring and the substituent are observed around 2850-3000 cm⁻¹.

Table 2: Key IR Absorption Bands (cm⁻¹) for Selected Substituted Cyclohexylmethanols

CompoundO-H StretchC-O StretchC-H Stretch (sp³)
Cyclohexylmethanol [3][4][5][6]~3330 (broad)~1030~2920, 2850
(2-Methylcyclohexyl)methanol [7]~3350 (broad)~1040~2920, 2850
(4-Methylcyclohexyl)methanol [2]~3330 (broad)~1035~2920, 2850
(2-Ethylcyclohexyl)methanol ~3360 (broad)~1030~2925, 2855

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For substituted cyclohexylmethanols, the molecular ion peak (M⁺) may be observed, although it is often weak. Common fragmentation pathways include the loss of a water molecule (M-18), loss of the hydroxymethyl group (-CH₂OH, M-31), and cleavage of the cyclohexane ring. The fragmentation pattern can be influenced by the position and nature of the substituent.

Table 3: Characteristic Mass Spectral Fragments (m/z) for Selected Substituted Cyclohexylmethanols

CompoundMolecular Ion (M⁺)M-H₂OM-CH₂OHOther Key Fragments
Cyclohexylmethanol [8][9]114 (weak)968381, 67, 55
(2-Methylcyclohexyl)methanol [7]128 (weak)1109795, 81, 67, 55
(4-Methylcyclohexyl)methanol [2]128 (weak)1109795, 81, 67, 55
(2-Ethylcyclohexyl)methanol 142 (weak)124111113, 95, 81, 67, 55

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent on standardized experimental procedures.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the substituted cyclohexylmethanol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire the spectrum on a 100 MHz or higher spectrometer using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Place a small drop of the liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Alternatively, place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

Data Acquisition:

  • Record a background spectrum of the empty ATR crystal or clean salt plates.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of the analyte (e.g., 100 ppm) in a volatile solvent such as dichloromethane or methanol.

Instrumentation and Conditions:

  • Gas Chromatograph:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Inlet: Split/splitless injector at 250°C.

    • Oven Program: Start at 50°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230°C.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and characterization of a substituted cyclohexylmethanol.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Characterization Synthesis Synthesis of Substituted Cyclohexylmethanol Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment Stereochemical_Assignment Stereochemical Assignment NMR->Stereochemical_Assignment IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment Final_Characterization Final_Characterization Structure_Elucidation->Final_Characterization Purity_Assessment->Final_Characterization Stereochemical_Assignment->Final_Characterization

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of substituted cyclohexylmethanols.

References

Limited Biological Activity Data Available for 4-Methylenecyclohexylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The primary context in which 4-Methylenecyclohexylmethanol appears is as a chemical intermediate in the synthesis of other biologically active molecules. For instance, it has been listed as a raw material in the production of Proscillaridin A, a cardiac glycoside used as an antiarrhythmic drug and identified as a potent agent against the Hepatitis B virus (HBV) with an IC50 of 7.2 nM.[1] This association suggests a potential utility of the this compound scaffold in the development of therapeutic agents, but does not provide direct evidence of its own biological activity.

Beyond its role as a synthetic precursor, this compound has been identified in environmental contexts, such as in the steam released during cured-in-place pipe (CIPP) rehabilitation processes.[2] Additionally, it is mentioned in a list of chemicals related to honey bees, though its specific biological impact on them is not detailed.[3]

Due to the absence of published research detailing the biological activities of a series of this compound derivatives, it is not possible to provide a comparison of their performance, summarize quantitative data, or outline specific experimental protocols and signaling pathways at this time. Further research into this specific class of compounds is required to elucidate their potential pharmacological effects.

References

Comparative Guide to Computational Modeling of 4-Methylenecyclohexylmethanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational models and experimental data for key reactions of 4-methylenecyclohexylmethanol, a versatile building block in organic synthesis. The focus is on providing a clear comparison of reaction outcomes and methodologies to aid in the selection of appropriate synthetic routes and computational approaches for related molecules.

Introduction

This compound is a cyclic allylic alcohol that can undergo a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals. Computational modeling plays a crucial role in understanding and predicting the outcomes of its reactions, offering insights into reaction mechanisms, stereoselectivity, and regioselectivity. This guide compares two principal reactions of this compound: Epoxidation and Hydroboration-Oxidation.

Reaction Comparison: Epoxidation vs. Hydroboration-Oxidation

The following table summarizes the key differences between the epoxidation and hydroboration-oxidation of this compound, based on established principles and data from analogous systems.

FeatureEpoxidation (Sharpless)Hydroboration-Oxidation
Reagents Ti(OiPr)₄, (+)- or (-)-DET, t-BuOOH1. BH₃·THF or 9-BBN 2. H₂O₂, NaOH
Product Epoxy alcoholDiol
Regioselectivity Occurs at the double bondAnti-Markovnikov addition of -OH
Stereoselectivity High enantioselectivity, directed by the chiral tartrate. For cyclic allylic alcohols, high syn-diastereoselectivity is often observed.[1]Syn-addition of H and OH across the double bond.
Typical Yields 85-95% (for similar allylic alcohols)[2]>99% regioselectivity for anti-Markovnikov product (with 9-BBN)[3]
Computational Models DFT (B3LYP), URVA, LMADFT (M06-2X)
Key Computational Insights Transition state analysis reveals the role of the catalyst in weakening the O-O bond of the peroxide.[4]Calculations can predict the regioselectivity based on steric and electronic factors in the transition state.[3]

Experimental Protocols

Sharpless Asymmetric Epoxidation of an Allylic Alcohol (General Procedure)

This protocol is a general representation of the Sharpless epoxidation and would require optimization for this compound.

  • A flame-dried flask is charged with dichloromethane, Ti(OiPr)₄, and the chiral tartrate ester (e.g., (+)-diethyl tartrate).

  • The solution is cooled to -20 °C.

  • The allylic alcohol (this compound) is added.

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent is added dropwise.

  • The reaction is stirred at -20 °C and monitored by TLC.

  • Upon completion, the reaction is quenched, and the product is purified by chromatography.

Hydroboration-Oxidation of an Alkene (General Procedure)

This is a general protocol that can be adapted for this compound.

  • To a solution of the alkene (this compound) in anhydrous THF under a nitrogen atmosphere, a solution of borane-THF complex (BH₃·THF) or 9-BBN is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for a specified time.

  • The reaction is cooled to 0 °C, and an aqueous solution of sodium hydroxide is added slowly, followed by the dropwise addition of hydrogen peroxide.

  • The mixture is stirred at room temperature, and the product is extracted and purified.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the compared reactions.

Epoxidation_Pathway Substrate This compound Intermediate Titanium-alkoxide- peroxide complex Substrate->Intermediate Catalyst_System Ti(OiPr)4 / (+)-DET Catalyst_System->Intermediate Oxidant t-BuOOH Oxidant->Intermediate Product Epoxy alcohol Intermediate->Product Oxygen transfer

Caption: Reaction pathway for the Sharpless epoxidation.

Hydroboration_Oxidation_Workflow Substrate This compound Step1 1. Hydroboration (BH3-THF) Substrate->Step1 Intermediate Trialkylborane Step1->Intermediate Step2 2. Oxidation (H2O2, NaOH) Intermediate->Step2 Product Diol (anti-Markovnikov) Step2->Product

Caption: Workflow for the hydroboration-oxidation reaction.

Computational Modeling Approaches

Density Functional Theory (DFT)

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules and transition states.

  • Application in Epoxidation: DFT calculations, often using functionals like B3LYP, can be employed to model the transition state of the oxygen transfer from the peroxide to the alkene. This allows for the calculation of activation energies and the elucidation of the role of the titanium catalyst and chiral ligand in promoting the reaction and controlling stereoselectivity.[4]

  • Application in Hydroboration-Oxidation: DFT studies, for instance with the M06-2X functional, can effectively model the concerted addition of the B-H bond across the double bond. These calculations help in understanding the origins of the observed anti-Markovnikov regioselectivity by analyzing the steric and electronic interactions in the four-membered ring transition state.[3]

Unified Reaction Valley Approach (URVA)

URVA is a method for analyzing reaction mechanisms by examining the changes in geometry and electronic structure along the reaction path.

  • Application in Epoxidation: In the context of Sharpless epoxidation, URVA can identify the key chemical events, such as the cleavage of the peroxide O-O bond and the formation of the new C-O bonds of the epoxide ring.[4] This provides a detailed, step-by-step understanding of the reaction mechanism that complements the energetic information from DFT.

Conclusion

Both epoxidation and hydroboration-oxidation are highly effective and selective methods for the functionalization of this compound. The choice between these reactions will depend on the desired final product.

  • For the synthesis of chiral epoxides , which are versatile intermediates for further transformations, the Sharpless asymmetric epoxidation is the method of choice due to its high enantioselectivity.[1][2]

  • For the anti-Markovnikov hydration of the double bond to produce a diol , hydroboration-oxidation is the preferred method, offering excellent regioselectivity, particularly with sterically hindered boranes like 9-BBN.[3][5]

Computational modeling, particularly DFT, provides invaluable insights into the mechanisms and selectivities of both reactions. For a deeper mechanistic understanding of complex catalytic cycles like the Sharpless epoxidation, advanced techniques such as URVA can be highly beneficial. Researchers are encouraged to use these computational tools in conjunction with experimental data to optimize reaction conditions and to design new synthetic strategies.

References

Kinetic Analysis of Reactions Involving 4-Methylenecyclohexylmethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative kinetic analysis of reactions involving 4-Methylenecyclohexylmethanol. Due to the limited availability of direct kinetic data for this specific compound in publicly accessible literature, this guide leverages experimental data from structurally analogous compounds to predict its reactivity. The comparisons focus on two principal reactions of the primary alcohol functional group: oxidation and esterification. By examining the kinetic behavior of related saturated and unsaturated cyclic alcohols, this document offers a framework for understanding and predicting the reaction kinetics of this compound.

Comparative Kinetic Data

The reactivity of this compound is influenced by several structural features: the primary nature of the alcohol, the presence of a methyl group on the cyclohexane ring, and the exocyclic double bond which renders it an allylic-type alcohol. The following tables summarize kinetic data for analogous compounds to highlight the expected impact of these features.

Oxidation Reactions

The oxidation of alcohols is sensitive to steric hindrance, electronic effects, and the presence of adjacent unsaturation. The data below compares the oxidation of cyclohexanol, a secondary saturated cyclic alcohol, with its 2-methyl substituted counterpart and an allylic cyclic alcohol.

CompoundOxidant/CatalystReaction TypeKey Kinetic FindingsReference
CyclohexanolVarious (e.g., Cr(VI), Chloramine-T)OxidationServes as a baseline for secondary cyclic alcohol reactivity.[1]
2-MethylcyclohexanolChloramine-T / Os(VIII)OxidationThe reaction is zero-order with respect to the alcohol, suggesting the rate is determined by the oxidant-catalyst interaction. The presence of the methyl group can influence catalyst binding and subsequent reaction steps.
Cyclohex-2-en-1-olCytochrome P450Allylic OxidationThe reaction proceeds exclusively at the alcohol, forming the α,β-unsaturated ketone. A large primary kinetic isotope effect indicates that the C-H bond breaking at the alcohol-bearing carbon is at least partially rate-limiting. This is a key comparison point for the allylic-type this compound.[2]

Note: Direct comparative rate constants under identical conditions are often unavailable in the literature. The findings are based on the individual studies cited.

Esterification Reactions

Esterification kinetics are primarily governed by steric hindrance around the alcohol and the carboxylic acid. As a primary alcohol, this compound is expected to react more rapidly than secondary alcohols like cyclohexanol.

CompoundReactionCatalystKey Kinetic FindingsReference
CyclohexanolEsterification with Propionic AcidSulfuric AcidThe reaction follows second-order kinetics. Rate constants are influenced by temperature, catalyst concentration, and mole ratio of reactants.
Stereoisomers of substituted 4-hydroxypiperidines and cyclohexanolsEsterificationNot specifiedThe rate of esterification is sensitive to the stereochemistry of the hydroxyl group (axial vs. equatorial), with equatorial alcohols generally reacting faster due to reduced steric hindrance.

Experimental Protocols

The following are generalized protocols for conducting kinetic analyses of alcohol reactions, based on methodologies reported for analogous compounds.

Protocol for Kinetic Analysis of Alcohol Oxidation

This protocol is suitable for monitoring the progress of an oxidation reaction where the oxidant concentration can be determined by iodometric titration.

Materials:

  • This compound

  • Alternative alcohol for comparison (e.g., 4-Methylcyclohexanol)

  • Oxidant (e.g., Potassium dichromate, Chloramine-T)

  • Acidic or alkaline medium as required by the oxidant

  • Potassium iodide (KI) solution (10% w/v)

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution

  • Starch indicator solution

  • Thermostated water bath

  • Reaction flasks and pipettes

Procedure:

  • Prepare a reaction mixture containing a known concentration of the alcohol in the chosen medium in a flask.

  • Prepare a separate solution of the oxidant.

  • Place both solutions in a thermostated water bath to reach the desired reaction temperature.

  • Initiate the reaction by adding a known volume of the oxidant solution to the alcohol solution with vigorous stirring. Start a timer immediately.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing an excess of ice-cold KI solution.

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution, using starch as an indicator near the endpoint.

  • The concentration of the unreacted oxidant at each time point is calculated from the volume of titrant used.

  • Plot the appropriate function of oxidant concentration versus time (e.g., ln[oxidant] vs. time for a pseudo-first-order reaction) to determine the rate constant.

Protocol for Kinetic Analysis of Esterification

This protocol describes a method for studying the kinetics of an acid-catalyzed esterification by monitoring the consumption of the carboxylic acid.

Materials:

  • This compound

  • Alternative alcohol for comparison (e.g., Cyclohexanol)

  • Carboxylic acid (e.g., Acetic acid, Propionic acid)

  • Acid catalyst (e.g., Sulfuric acid)

  • Inert solvent (e.g., Toluene, Dioxane)

  • Standardized sodium hydroxide (NaOH) solution

  • Phenolphthalein indicator

  • Thermostated reaction vessel with a condenser

  • Burette and pipettes

Procedure:

  • In a thermostated reaction vessel, combine known amounts of the alcohol, carboxylic acid, and solvent.

  • Allow the mixture to reach thermal equilibrium.

  • Initiate the reaction by adding a known amount of the acid catalyst.

  • At regular time intervals, withdraw a sample of the reaction mixture and quench the reaction by cooling it in an ice bath.

  • Titrate the unreacted carboxylic acid in the sample with the standardized NaOH solution using phenolphthalein as the indicator.

  • The concentration of the carboxylic acid at each time point is calculated from the titration volume.

  • The rate constants can be determined by fitting the concentration-time data to the appropriate integrated rate law for a reversible second-order reaction.

Visualizations

Signaling Pathways and Reaction Mechanisms

The following diagrams illustrate the general mechanisms for the oxidation and esterification of alcohols, which are applicable to this compound.

Oxidation_Mechanism cluster_oxidation General Alcohol Oxidation (e.g., with CrO3) Alcohol R-CH2OH (this compound) Chromate_Ester R-CH2O-CrO3H (Chromate Ester Intermediate) Alcohol->Chromate_Ester + Cr(VI) Aldehyde R-CHO (4-Methylenecyclohex-1-enecarbaldehyde) Chromate_Ester->Aldehyde - H2O, - Cr(IV) (Rate-determining step) Cr_VI H2CrO4 Cr_VI->Chromate_Ester Cr_IV H2CrO3 Esterification_Mechanism cluster_esterification Acid-Catalyzed Esterification (Fischer) Carboxylic_Acid R'-COOH Protonated_Acid R'-C(OH)2+ (Protonated Acid) Carboxylic_Acid->Protonated_Acid + H+ Tetrahedral_Intermediate R'-C(OH)2(O-CH2R)+ (Tetrahedral Intermediate) Protonated_Acid->Tetrahedral_Intermediate + R-CH2OH Ester R'-COOCH2R (Ester) Tetrahedral_Intermediate->Ester - H2O, - H+ Alcohol R-CH2OH Alcohol->Tetrahedral_Intermediate H_plus H+ H_plus->Protonated_Acid H2O H2O Kinetic_Workflow cluster_workflow Comparative Kinetic Analysis Workflow Define_Reactants Define Target (this compound) and Analogue (e.g., 4-Methylcyclohexanol) Select_Reaction Select Reaction Type (Oxidation or Esterification) Define_Reactants->Select_Reaction Experimental_Setup Set Up Kinetic Experiment (Control Temperature, Concentrations) Select_Reaction->Experimental_Setup Data_Collection Collect Time-Course Data (e.g., Titration, Spectroscopy) Experimental_Setup->Data_Collection Data_Analysis Analyze Data to Determine Rate Law and Rate Constants (k) Data_Collection->Data_Analysis Parameter_Calculation Calculate Activation Parameters (Ea, ΔH‡, ΔS‡) from Temperature Dependence Data_Analysis->Parameter_Calculation Comparison Compare Kinetic Parameters of Target and Analogue Data_Analysis->Comparison Parameter_Calculation->Comparison Conclusion Draw Conclusions on Reactivity Based on Structural Differences Comparison->Conclusion

References

Performance Evaluation of 4-Methylenecyclohexylmethanol in Material Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for advanced materials with tailored properties, the exploration of novel monomers is paramount. 4-Methylenecyclohexylmethanol presents an intriguing molecular architecture for the synthesis of new polymers. Its cyclic structure is anticipated to impart enhanced thermal and mechanical stability, a desirable characteristic in many high-performance material applications. Due to the limited direct experimental data on polymers synthesized explicitly from this compound, this guide will draw comparisons with polymers derived from a structurally similar and well-characterized monomer, 1,4-Cyclohexanedimethanol (CHDM). The performance of these polymers will be contrasted with other common alternatives used in the synthesis of high-performance polyesters.

The incorporation of cyclic structures, such as the cyclohexane ring, into the polymer backbone is known to stiffen the polymer chain, leading to higher glass transition temperatures and improved mechanical properties.[1] This makes monomers like this compound and its analogs attractive for applications requiring robust materials.

Comparative Performance Data

The selection of a diol or alcohol monomer significantly influences the final properties of a polymer, including its thermal stability, mechanical strength, and chemical resistance. The following tables summarize key performance data for polyesters synthesized from CHDM, serving as a proxy for this compound, and compare it with other alternative diols.

Table 1: Thermal Properties of Polyesters from Various Diols

Diol MonomerDiacid/Diester UsedGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Key Features
1,4-Cyclohexanedimethanol (CHDM) (analog for this compound)Terephthalic Acid (TPA)88300Superior chemical resistance and tensile properties compared to PET.[2][3]
1,4-Cyclohexanediol (1,4-CHDO) Terephthalic Acid (TPA)80 - 110290 - 315Good baseline for thermal stability.[4]
2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD) Terephthalic Acid (TPA)140 - 170AmorphousHigh Tg, good impact resistance, BPA-free alternative.[4]
Isosorbide (Bio-based) Terephthalic Acid (TPA)160 - 190AmorphousBio-based, high Tg and stiffness.[4]
Spiroglycol (SPG) Terephthalic Acid (TPA)120 - 140330 - 350Exceptional thermal stability.[4]

Table 2: Mechanical Properties of Polyesters from Various Diols

Diol MonomerDiacid/Diester UsedTensile Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
1,4-Cyclohexanedimethanol (CHDM) (analog for this compound)Terephthalic Acid (TPA)~2000~65~250
1,4-Cyclohexanediol (1,4-CHDO) Terephthalic Acid (TPA)~1800~60~300
2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD) Terephthalic Acid (TPA)~1900~55~150
Isosorbide (Bio-based) Terephthalic Acid (TPA)~2500~70~5
Spiroglycol (SPG) Terephthalic Acid (TPA)~2200~68~10

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of polymer properties. Below are standard protocols for key thermal and mechanical tests.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer.

Methodology:

  • A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • An empty sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC furnace.

  • The furnace is heated at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere.

  • The heat flow to the sample is measured as a function of temperature.

  • The sample is then cooled at a controlled rate (e.g., 10 °C/min) to observe crystallization behavior.

  • A second heating scan is performed to obtain a thermal history-independent measurement of Tg and Tm.

  • The Tg is identified as a step change in the heat flow curve, while Tm and Tc are identified as endothermic and exothermic peaks, respectively.[5][6]

Thermal Analysis: Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of the polymer.

Methodology:

  • A small sample of the polymer (typically 10-20 mg) is placed in a TGA sample pan.

  • The pan is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10 or 20 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The temperature at which significant weight loss occurs indicates the onset of decomposition.[7]

Mechanical Testing: Tensile Test

Objective: To determine the tensile strength, tensile modulus, and elongation at break of the polymer.

Methodology:

  • Polymer samples are prepared in a standardized dumbbell shape according to ASTM D638 specifications.[8]

  • The width and thickness of the gauge section of each specimen are measured accurately.

  • The specimen is mounted in the grips of a universal testing machine.

  • The machine pulls the specimen at a constant crosshead speed (e.g., 5 mm/min for rigid plastics) until it fractures.[9][10]

  • The force applied and the elongation of the specimen are continuously recorded.

  • Stress is calculated by dividing the force by the initial cross-sectional area, and strain is calculated by dividing the change in length by the initial gauge length.

  • A stress-strain curve is plotted to determine the key mechanical properties.

Visualizations

Polymer Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a polyester from a diol monomer like this compound or its analogs.

Polymer_Synthesis_Workflow Monomers Monomer Selection (e.g., this compound, Diacid/Diester) Polymerization Polymerization (Melt Polycondensation) Monomers->Polymerization Purification Polymer Purification (Precipitation/Washing) Polymerization->Purification Characterization Material Characterization Purification->Characterization Thermal Thermal Analysis (DSC, TGA) Characterization->Thermal Mechanical Mechanical Testing (Tensile, Flexural) Characterization->Mechanical Application Application Evaluation Thermal->Application Mechanical->Application

Caption: Workflow for polyester synthesis and characterization.

Logical Relationship of Polymer Properties

The interplay between monomer structure and the resulting polymer properties is a fundamental concept in materials science. The following diagram illustrates this relationship.

Polymer_Properties_Relationship Monomer Monomer Structure (e.g., Cyclic Moiety) Backbone Polymer Backbone Stiffness & Regularity Monomer->Backbone Interactions Intermolecular Interactions Monomer->Interactions Thermal Thermal Properties (Tg, Tm) Backbone->Thermal Mechanical Mechanical Properties (Strength, Modulus) Backbone->Mechanical Interactions->Thermal Interactions->Mechanical Performance Overall Material Performance Thermal->Performance Mechanical->Performance

Caption: Monomer structure dictates polymer properties.

References

Benchmarking New Synthesis Routes for 4-Methylenecyclohexylmethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three potential synthesis routes for 4-Methylenecyclohexylmethanol, a valuable building block in medicinal chemistry and materials science. The routes discussed are the Wittig Reaction, Grignard Reaction, and the reduction of a carboxylic acid derivative. This document aims to furnish researchers with the necessary data to select the most suitable pathway based on factors such as yield, purity, and experimental complexity.

Executive Summary

The synthesis of this compound can be approached through several established organic chemistry reactions. Each method presents a unique set of advantages and disadvantages. The Wittig reaction offers a direct and generally high-yielding route from a commercially available ketone. The Grignard reaction provides a classic carbon-carbon bond formation strategy. The reduction of a carboxylic acid derivative, while potentially longer, is a robust and often high-yielding method for alcohol synthesis. This guide presents a theoretical and practical comparison of these routes, supported by experimental data from analogous reactions.

Data Presentation

Synthesis RouteStarting MaterialKey ReagentsReported Yield (%) (Analogous Reactions)Reported Purity (%) (Analogous Reactions)Key AdvantagesKey Disadvantages
Route 1: Wittig Reaction Ethyl 4-oxocyclohexanecarboxylateMethyltriphenylphosphonium bromide, n-ButyllithiumHigh (not specified)>95Direct conversion of a ketone to the methylene group; high regioselectivity.Requires anhydrous conditions; use of pyrophoric n-Butyllithium.
Route 2: Reduction of Carboxylic Acid 4-Methylenecyclohexanecarboxylic acidLithium aluminum hydride (LiAlH₄) or Borane-methyl sulfide complex~91.8 (for a similar ester reduction)High (not specified)High-yielding; reliable for alcohol synthesis.LiAlH₄ is highly reactive and requires careful handling; multi-step if starting from the ketone.
Route 3: Grignard Reaction 4-OxocyclohexanecarbaldehydeMethylmagnesium bromideVariesVariesClassic and versatile C-C bond formation.Requires anhydrous conditions; the aldehyde starting material may be less stable.

Synthesis Route Analysis

Route 1: Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[1] In this proposed route, the readily available ethyl 4-oxocyclohexanecarboxylate is converted to ethyl 4-methylenecyclohexanecarboxylate, which is then reduced to the target alcohol.

Logical Workflow:

Wittig_Workflow Start Ethyl 4-oxocyclohexanecarboxylate Step1 Wittig Reaction (Ph₃P=CH₂, THF) Start->Step1 Intermediate Ethyl 4-methylenecyclohexanecarboxylate Step1->Intermediate Step2 Reduction (e.g., LiAlH₄) Intermediate->Step2 End This compound Step2->End

Caption: Workflow for the Wittig reaction route.

Route 2: Reduction of Carboxylic Acid Derivative

This route involves the synthesis of 4-methylenecyclohexanecarboxylic acid, followed by its reduction to the corresponding alcohol. The reduction can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or a borane-methyl sulfide complex.[2][3]

Logical Workflow:

Reduction_Workflow Start 4-Oxocyclohexanecarboxylic acid Step1 Wittig Reaction (Ph₃P=CH₂) Start->Step1 Intermediate 4-Methylenecyclohexanecarboxylic acid Step1->Intermediate Step2 Reduction (LiAlH₄ or BMS) Intermediate->Step2 End This compound Step2->End

Caption: Workflow for the reduction route.

Route 3: Grignard Reaction

The Grignard reaction is a fundamental method for forming carbon-carbon bonds. In this pathway, a Grignard reagent, such as methylmagnesium bromide, would react with 4-oxocyclohexanecarbaldehyde. The resulting secondary alcohol would then need to be dehydrated to form the methylene group, followed by hydroboration-oxidation to yield the primary alcohol. This route is more complex and less direct than the others. A more direct Grignard approach would involve reacting a formaldehyde equivalent with a Grignard reagent derived from 4-methylenecyclohexyl halide.

Logical Relationship:

Grignard_Relationship cluster_0 Multi-step Conversion Aldehyde 4-Oxocyclohexanecarbaldehyde Product This compound Aldehyde->Product Requires multiple subsequent steps Grignard Methylmagnesium bromide Grignard->Product Requires multiple subsequent steps

References

Safety Operating Guide

Proper Disposal of 4-Methylenecyclohexylmethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 4-Methylenecyclohexylmethanol is not merely a procedural formality but a critical component of laboratory safety and environmental responsibility. This guide provides clear, step-by-step instructions for the safe handling and disposal of this compound, ensuring compliance with standard hazardous waste regulations and fostering a culture of safety within the laboratory.

Understanding the Hazards

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Combustible Liquid (H227): It can ignite at elevated temperatures.[1]

  • Skin Irritant (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritant (H319): Causes serious eye irritation.[1]

  • May Cause Respiratory Irritation (H335): Inhalation of vapors may lead to respiratory discomfort.[1]

Given these properties, this compound must be managed as a hazardous waste. Standard laboratory practice dictates treating all chemical waste as hazardous unless explicitly determined otherwise.[2][3] Improper disposal, such as pouring it down the drain or placing it in regular trash, is strictly prohibited and can lead to dangerous reactions, environmental contamination, and regulatory violations.[4]

Key Chemical and Physical Properties

A summary of the essential quantitative data for this compound is provided below. This information is crucial for understanding its behavior and for making informed decisions regarding its handling and storage.

PropertyValueSource
Molecular Formula C₈H₁₄O[1]
Molecular Weight 126.20 g/mol [1]
GHS Hazard Codes H227, H315, H319, H335[1]
Storage Class Irritant[5]

Detailed Disposal Protocol

The following protocol outlines the mandatory steps for the safe disposal of this compound from a laboratory setting. This procedure is designed to minimize risk and ensure regulatory compliance.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.

  • Designated hazardous waste container (chemically compatible, e.g., polyethylene).

  • Hazardous Waste Label.

  • Secondary containment bin.

  • Fume hood.

Procedure:

  • Preparation and PPE:

    • Before handling the chemical, ensure you are wearing all required PPE: safety goggles, a lab coat, and chemically resistant gloves.

    • Conduct all transfers of this compound waste within a certified chemical fume hood to minimize inhalation exposure.

  • Waste Collection:

    • Designate a specific, compatible waste container for this compound. Do not mix it with other waste streams unless compatibility has been verified. Incompatible wastes must be segregated to prevent dangerous reactions.[3]

    • The container must be in good condition, free from leaks or cracks, and have a secure, tight-fitting lid.[6]

  • Labeling:

    • Immediately label the waste container with a "Hazardous Waste" sticker or tag.

    • Clearly write the full chemical name, "this compound," on the label. Do not use abbreviations or chemical formulas.[6]

    • Indicate the specific hazards (e.g., "Combustible," "Irritant").

    • Keep a running log of the amounts added to the container.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.

    • The container must be kept in a secondary containment bin to catch any potential leaks.

    • Ensure the container remains closed at all times, except when adding waste.[6]

  • Arranging for Disposal:

    • Do not exceed the storage limits for hazardous waste in your SAA (typically 55 gallons).

    • Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

    • Follow your institution's specific procedures for requesting a waste collection, which may involve an online form or a direct call.

  • Decontamination:

    • Empty containers that held this compound must also be treated as hazardous waste unless they are triple-rinsed.

    • The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous waste.[6] After proper rinsing and removal of the label, the container may be disposed of as regular trash or recycled, according to institutional policy.

Disposal Workflow Diagram

The logical flow for the proper disposal of this compound is illustrated below. This diagram provides a quick visual reference for the key decision points and actions required in the process.

DisposalWorkflow start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe fume_hood 2. Work in Fume Hood ppe->fume_hood container_prep 3. Select & Prepare Compatible Waste Container fume_hood->container_prep labeling 4. Label Container: 'Hazardous Waste' + Full Chemical Name container_prep->labeling transfer 5. Transfer Waste to Container labeling->transfer storage 6. Store in Secondary Containment in Satellite Accumulation Area transfer->storage full_check Container Full? storage->full_check full_check->transfer No, continue adding ehs_pickup 7. Request EHS Pickup full_check->ehs_pickup Yes end End: Waste Properly Disposed ehs_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 4-Methylenecyclohexylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Methylenecyclohexylmethanol

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No: 1004-24-6). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Safety Summary

This compound is a combustible liquid that poses several health risks.[1] It is known to cause skin irritation and serious eye irritation.[1] Inhalation may lead to respiratory irritation.[1] Some studies have also indicated that it may be a developmental toxicant.[2][3] Therefore, strict adherence to safety protocols is mandatory.

GHS Hazard Statements:

  • H227: Combustible liquid[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. All PPE should be inspected for integrity before each use.[4][5]

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection ANSI-approved safety glasses with side-shields or chemical splash goggles.[5][6] A face shield should be worn when there is a significant risk of splashing.[7][8][9]To protect eyes from splashes and vapors that can cause serious irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber for incidental contact, Butyl rubber for extended contact or immersion).[5][6][8]To prevent skin contact, which can cause irritation and potential absorption.[1][10]
Skin and Body Protection A flame-resistant lab coat and closed-toe shoes are mandatory.[5] For larger quantities or tasks with a high splash potential, chemical-resistant coveralls or an apron should be used.[11]To protect skin from accidental contact and provide a barrier against splashes.[6][12]
Respiratory Protection All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[5][12][13] If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is required.[4][8][13]To minimize the inhalation of vapors, which can cause respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Protocol

This protocol details the safe procedure for handling this compound in a laboratory setting.

1. Preparation and Pre-Handling Checklist:

  • Verify Ventilation: Confirm that the chemical fume hood is functioning correctly.[5]

  • Assemble PPE: Don all required PPE as specified in the table above.

  • Prepare Workspace: Ensure the work area is clean, uncluttered, and free of ignition sources like hot plates or open flames.[5][12]

  • Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and a spill kit rated for flammable liquids.[5][6]

2. Measurement and Transfer Procedure:

  • Container Inspection: Before use, visually inspect the chemical container for any signs of damage or leaks.[5]

  • Dispensing: Open the container carefully within the fume hood. Use a clean pipette or graduated cylinder for measurement.

  • Transfer: Slowly and carefully transfer the liquid to the receiving vessel, ensuring to avoid any splashes.

  • Secure Containers: Immediately and securely cap both the source container and the receiving vessel after the transfer.

3. Post-Handling Procedures:

  • Decontamination: Wipe down any minor drips on the work surface or container exteriors with a suitable absorbent material. Dispose of the contaminated material as hazardous waste.

  • Hand Hygiene: After removing gloves, wash hands thoroughly with soap and water.[12][14]

Emergency and First Aid Procedures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6][10][12][13][15]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove all contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[4][6][10][12][13][15]
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][12][13][15]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, have them drink a small amount of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6][10][12][13][15]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Chemical Waste: Collect all unused this compound and solutions containing it in a designated, properly labeled, and sealed hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, must be collected in a separate, clearly labeled hazardous waste container.[5]

2. Storage of Waste:

  • Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.

3. Final Disposal:

  • Licensed Disposal: Arrange for the collection and disposal of all hazardous waste through a licensed environmental management company.

  • Regulatory Compliance: Ensure all disposal activities comply with local, state, and federal hazardous waste regulations.[5] Do not pour this chemical down the drain.[4]

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep_hood Verify Fume Hood prep_ppe Don Appropriate PPE prep_space Clear Workspace & Remove Ignition Sources prep_safety Locate Safety Equipment handle_inspect Inspect Container prep_safety->handle_inspect handle_transfer Transfer Chemical handle_inspect->handle_transfer handle_secure Secure Containers handle_transfer->handle_secure post_clean Clean Work Area handle_secure->post_clean post_dispose Dispose of Contaminated Items as Waste post_clean->post_dispose post_wash Remove PPE & Wash Hands post_dispose->post_wash disp_collect Collect in Labeled Hazardous Waste Container post_dispose->disp_collect disp_store Store in Secondary Containment disp_collect->disp_store disp_licensed Arrange Licensed Disposal disp_store->disp_licensed

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.